molecular formula C28H48O B15547531 i-Cholesteryl methyl ether

i-Cholesteryl methyl ether

Katalognummer: B15547531
Molekulargewicht: 400.7 g/mol
InChI-Schlüssel: DSVYQBSADVVKNY-PDQMVVLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-Cholesteryl methyl ether is a useful research compound. Its molecular formula is C28H48O and its molecular weight is 400.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H48O

Molekulargewicht

400.7 g/mol

IUPAC-Name

(1S,2R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19-,20?,21+,22-,23+,24+,25-,26-,27-,28?/m1/s1

InChI-Schlüssel

DSVYQBSADVVKNY-PDQMVVLISA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

i-Cholesteryl methyl ether (CAS 2867-93-8), a derivative of cholesterol, serves as a key biochemical reagent in life science research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a particular focus on its utility in the preparation of isotopically labeled cholesterol. Detailed experimental protocols are provided, and its relationship within the broader context of cholesterol metabolism is illustrated. It is crucial to distinguish this compound from its isomer, Cholesteryl methyl ether (CAS 1174-92-1), as their biological activities may differ significantly. While the latter has been associated with antiviral properties, specific biological functions and direct involvement in signaling pathways for this compound are not well-documented in current literature.

Chemical and Physical Properties

This compound, also known as 6β-Methoxy-3α,5-cyclocholestane, is a white to off-white solid. Its structural distinction from cholesterol lies in the formation of a cyclopropane (B1198618) ring involving carbons 3 and 5, and the presence of a methoxy (B1213986) group at the 6β position. This modification makes it a useful intermediate in synthetic chemistry.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 2867-93-8
Molecular Formula C₂₈H₄₈O
IUPAC Name (1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.0²,⁷.0⁵,⁷.0¹¹,¹⁵]heptadecane
InChI InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1
SMILES C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C--INVALID-LINK--OC)C
Table 2: Computed Physical and Chemical Properties of this compound
PropertyValue
Molecular Weight 400.7 g/mol
Monoisotopic Mass 400.370516150 Da
XLogP3 9.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 5
Exact Mass 400.370516 g/mol
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 29
Complexity 626

Synthesis and Applications

Synthesis

The synthesis of this compound, or more broadly, 6β-alkoxy-3α,5-cyclo-5α-steroids, can be achieved from the corresponding 3β-hydroxy-Δ⁵-steroid. A common synthetic route involves the tosylation of the 3β-hydroxyl group of cholesterol followed by solvolysis in methanol.

Key Application: Precursor for Labeled Cholesterol

A primary application of this compound is its role as a starting material for the synthesis of isotopically labeled cholesterol.[1][2] This is particularly valuable for metabolic studies and in research requiring the tracing of cholesterol in biological systems. The acid-catalyzed hydrolysis of this compound in the presence of isotopically enriched water (H₂¹⁷O or H₂¹⁸O) yields cholesterol with the corresponding isotope incorporated at the 3β-hydroxyl group.[1][2]

Experimental Protocols

Acid-Catalyzed Hydrolysis of this compound to Cholesterol

This protocol describes the optimized conditions for the synthesis of isotopically labeled cholesterol from this compound.[1][2]

Materials:

  • This compound

  • 1,4-Dioxane

  • Trifluoromethanesulfonic acid (TfOH)

  • Isotopically enriched water (e.g., H₂¹⁸O)

  • Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

  • Dissolve this compound in 1,4-dioxane.

  • Add 5 equivalents of isotopically enriched water to the solution.

  • Add trifluoromethanesulfonic acid as the catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and extract the product.

  • Purify the resulting isotopically labeled cholesterol using column chromatography.

Note: The reaction may not proceed to completion, and unreacted starting material and byproducts may be present.[1] Longer reaction times may improve the yield of cholesterol.[1]

G cluster_reagents Reactants & Catalysts cluster_process Reaction Conditions cluster_outcome Products & Purification iCME This compound Mixing Mixing iCME->Mixing Dioxane 1,4-Dioxane (Solvent) Dioxane->Mixing Water H2(18)O (5 eq.) Water->Mixing TfOH TfOH (Catalyst) TfOH->Mixing Incubation Incubation at Room Temperature Mixing->Incubation ReactionMixture Reaction Mixture Incubation->ReactionMixture Purification Purification (Chromatography) ReactionMixture->Purification LabeledCholesterol [18O]-Cholesterol Purification->LabeledCholesterol

Experimental workflow for the synthesis of labeled cholesterol.

Biological Activity and Signaling Pathways

There is a notable lack of specific information in the scientific literature regarding the biological activity and direct involvement of this compound in cellular signaling pathways. Much of the available data on the biological effects of "cholesteryl methyl ether" pertains to its isomer, Cholesteryl methyl ether (CAS 1174-92-1). This isomer has been reported to exhibit antiviral activity and may act as a precursor to vitamin D3.[3] However, it is critical for researchers to not extrapolate these findings to this compound without specific experimental validation.

Given that this compound is a derivative of cholesterol and can be converted to it, its biological relevance is likely indirect, primarily serving as a synthetic precursor. The cholesterol produced from its hydrolysis can then participate in numerous well-established signaling pathways.

G cluster_biological Cholesterol-Mediated Signaling (General) iCME This compound Cholesterol Cholesterol iCME->Cholesterol Acid-Catalyzed Hydrolysis Membrane Membrane Fluidity & Lipid Raft Formation Cholesterol->Membrane Steroid Steroid Hormone Biosynthesis Cholesterol->Steroid VitaminD Vitamin D Synthesis Cholesterol->VitaminD BileAcid Bile Acid Synthesis Cholesterol->BileAcid Hedgehog Hedgehog Pathway (via Smoothened) Cholesterol->Hedgehog

Relationship of this compound to cholesterol signaling.

The diagram above illustrates the conversion of this compound to cholesterol, which then participates in various critical biological processes. Cholesterol is an essential component of cell membranes, influencing their fluidity and the formation of lipid rafts, which are important for signal transduction.[4] It is also the precursor for the synthesis of all steroid hormones, vitamin D, and bile acids.[4] Furthermore, cholesterol directly activates the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[5]

Conclusion

This compound is a valuable synthetic intermediate, particularly for the preparation of isotopically labeled cholesterol, which is essential for metabolic research. While its direct biological activities are not well-characterized, its role as a precursor to cholesterol links it to a multitude of vital cellular processes and signaling pathways. Researchers utilizing this compound should be precise in its identification, distinguishing it from its isomer, Cholesteryl methyl ether, and should be aware of the current limitations in our understanding of its specific biological functions. Future research may yet uncover unique biological roles for this cholesterol derivative.

References

An In-depth Technical Guide to the Chemical Properties of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

i-Cholesteryl methyl ether, a derivative of cholesterol, is a valuable tool in biochemical and pharmaceutical research. Its unique physicochemical properties, stemming from the methylation of the 3β-hydroxyl group of the cholesterol backbone, make it a suitable compound for studying lipid metabolism, membrane dynamics, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for professionals in the fields of life sciences and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by its hydrophobicity, being largely insoluble in water but soluble in various organic solvents such as chloroform (B151607) and ethanol.[1]

Table 1: General and Physical Properties of this compound
PropertyValueReference
CAS Number 2867-93-8[2]
Molecular Formula C28H48O[2]
Molecular Weight 400.68 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 77-79 °C
Solubility Insoluble in water; Soluble in chloroform, ethanol[1]

Synthesis and Purification

The synthesis of cholesteryl methyl ether and its derivatives can be achieved through several methods. A common and high-yield approach involves the reaction of cholesterol with diazomethane (B1218177) in the presence of a fluoboric acid catalyst.

Experimental Protocol: Synthesis of Cholesteryl Methyl Ether

This protocol is adapted from the synthesis of cholestanyl methyl ether and is reported to yield approximately 95% cholesteryl methyl ether from cholesterol.

Materials:

  • Cholesterol

  • Methylene (B1212753) chloride (dry)

  • Diazomethane solution (in dry methylene chloride)

  • Fluoboric acid catalyst solution (in 3:1 anhydrous diethyl ether-methylene chloride)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Acetone

  • Methanol

Procedure:

  • Dissolve cholesterol in dry methylene chloride.

  • Add the fluoboric acid catalyst solution to the cholesterol solution and swirl to mix.

  • Add the diazomethane solution dropwise to the reaction mixture. The reaction progress can be monitored by the persistence of the yellow color of diazomethane.

  • Once the reaction is complete, filter the mixture to remove any polymethylene byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude crystalline product.

Purification:

  • Recrystallize the crude product from acetone.

  • Cool the solution to room temperature and then add methanol.

  • Chill the flask to induce further crystallization.

  • Collect the crystals by filtration, wash with ice-cold methanol, and dry under vacuum.

Diagram: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Cholesterol Cholesterol in Methylene Chloride Reaction Reaction Mixture Cholesterol->Reaction Add Diazomethane & Fluoboric Acid Crude_Product Crude Cholesteryl Methyl Ether Reaction->Crude_Product Work-up Recrystallization Recrystallization from Acetone/Methanol Crude_Product->Recrystallization Crystals Pure Crystals Recrystallization->Crystals Filtration & Washing Final_Product This compound Crystals->Final_Product Drying G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Lipid_Raft Lipid Raft GPCR GPCR Effector Effector Protein Signaling_Cascade Signaling Cascade GPCR->Signaling_Cascade Activation Ligand Ligand Ligand->GPCR Binding Cholesterol_Analog i-Cholesteryl Methyl Ether Cholesterol_Analog->Lipid_Raft Incorporation & Modulation

References

An In-depth Technical Guide to i-Cholesteryl Methyl Ether: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of i-cholesteryl methyl ether (also known as 6β-methoxy-3α,5α-cyclocholestane). This document details the key chemical and physical characteristics of the molecule and presents a detailed experimental protocol for its synthesis from cholesterol.

Molecular Structure and Properties

This compound is a synthetic derivative of cholesterol, a vital sterol in animal cell membranes. The "i-" prefix in its name signifies the presence of a cyclopropane (B1198618) ring involving carbons 3, 4, and 5 of the steroid nucleus, forming a 3α,5α-cyclo linkage. The methoxy (B1213986) group is positioned at the 6β position.

The structure of this compound is formally described by the IUPAC name (1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.0²,⁷.0⁵,⁷.0¹¹,¹⁵]heptadecane.[1]

structure cluster_cholesterol This compound mol

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₄₈O[1]
Molecular Weight 400.7 g/mol [1]
CAS Number 2867-93-8[1]
Appearance White to off-white solid (typical for cholesterol derivatives)[2]
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethanol.[2][2]
XLogP3 9.4[1]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from cholesterol. The first step involves the conversion of cholesterol to its p-toluenesulfonate (tosylate) ester. The second step is the solvolysis of the cholesteryl tosylate in methanol (B129727), which proceeds with the formation of the i-steroid system and the introduction of the methoxy group at the 6β-position. This method has been reported for the synthesis of various cholesteryl alkyl ethers.

synthesis_pathway Cholesterol Cholesterol CholesterylTosylate Cholesteryl p-toluenesulfonate Cholesterol->CholesterylTosylate TsCl, Pyridine (B92270) iCholesterylMethylEther This compound CholesterylTosylate->iCholesterylMethylEther Methanol, KCH₃COO, Heat

Experimental Protocols

Step 1: Synthesis of Cholesteryl p-toluenesulfonate (Cholesteryl Tosylate)

This procedure is a standard method for the tosylation of alcohols.

Materials:

Procedure:

  • Dissolve cholesterol in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight under a nitrogen atmosphere.

  • Pour the reaction mixture into ice-cold 1M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield cholesteryl p-toluenesulfonate as a white solid.

Step 2: Synthesis of this compound (6β-methoxy-3α,5α-cyclocholestane)

This protocol is adapted from a general procedure for the synthesis of 6β-alkoxy-3α,5α-cyclocholestanes.

Materials:

  • Cholesteryl p-toluenesulfonate

  • Anhydrous methanol

  • Anhydrous potassium acetate (KCH₃COO)

  • Benzene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve cholesteryl p-toluenesulfonate in a minimal amount of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add anhydrous potassium acetate (3 equivalents) to the solution. Potassium acetate acts as a buffer to neutralize the p-toluenesulfonic acid formed during the reaction.

  • Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with benzene.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound.

Quantitative Data

Table 2: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
CholesterolC₂₇H₄₆O386.65Starting Material
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65Reagent
Cholesteryl p-toluenesulfonateC₃₄H₅₂O₃S540.84Intermediate
MethanolCH₄O32.04Reagent/Solvent
Potassium acetateC₂H₃KO₂98.14Buffer
This compoundC₂₈H₄₈O400.68Final Product

Note: The specific yield for the synthesis of this compound was not explicitly found in the reviewed literature, however, yields for similar 6β-alkoxy-3α,5α-cyclocholestanes prepared by this method are generally moderate to good.

Characterization Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected characteristic spectral data based on the known spectra of similar compounds.

Table 3: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 3.3s-OCH₃
~ 2.8mH-6α
0.6 - 2.5mSteroidal backbone and side chain protons
~ 0.7 - 1.1s, dMethyl protons (C-18, C-19, C-21, C-26, C-27)

Table 4: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 80C-6
~ 56-OCH₃
10 - 60Aliphatic carbons of the steroidal backbone and side chain
~ 30-40C-3, C-5
~ 12-25Methyl carbons

Table 5: Expected IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretching (alkane)
~ 1080-1150StrongC-O stretching (ether)
~ 1465MediumC-H bending (methylene)
~ 1380MediumC-H bending (methyl)
~ 3050WeakC-H stretching (cyclopropane)

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression from a readily available starting material to the final product through a key intermediate. The experimental workflow involves reaction setup, monitoring, work-up, and purification.

workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Methanolysis start1 Dissolve Cholesterol in Pyridine add_tscl Add TsCl react1 Stir Overnight workup1 Aqueous Work-up purify1 Recrystallization intermediate Cholesteryl Tosylate start2 Dissolve Cholesteryl Tosylate in Methanol intermediate->start2 add_kac Add KCH₃COO react2 Reflux 24h workup2 Aqueous Work-up purify2 Column Chromatography product This compound

Conclusion

This technical guide has detailed the structure and a reliable synthetic route for this compound. The provided experimental protocols, based on established chemical transformations, offer a clear pathway for its preparation in a laboratory setting. The tabulated data on its physical, chemical, and expected spectroscopic properties will be valuable for researchers in the fields of medicinal chemistry, biochemistry, and drug development for the characterization and utilization of this cholesterol derivative. No involvement in specific signaling pathways has been reported in the literature for this synthetic molecule.

References

i-Cholesteryl Methyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

i-Cholesteryl methyl ether (CAS 2867-93-8) is a methylated derivative of i-cholesterol (B1253834), a structural isomer of cholesterol. It is recognized as a biochemical reagent and a biomaterial with applications in life sciences research and organic synthesis. While its direct biological activities and specific molecular targets are not extensively documented in publicly available research, its primary utility lies in its role as a stable, lipophilic molecule for studying lipid interactions and as a synthetic precursor for creating labeled cholesterol derivatives. This guide provides a comprehensive overview of its chemical properties, known applications, and the methodologies associated with its use.

Introduction

This compound, also known by its systematic name (1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.0²,⁷.0⁵,⁷.0¹¹,¹⁵]heptadecane, is a derivative of i-cholesterol (3α,5α-cyclo-5α-cholestan-6β-ol). The "i-" prefix designates the rearranged cholesterol backbone featuring a cyclopropane (B1198618) ring between carbons 3 and 5. The methylation of the 6β-hydroxyl group results in a chemically stable ether linkage, rendering the molecule less prone to metabolic hydrolysis compared to cholesteryl esters.[1]

This stability makes this compound a useful tool in lipid research, particularly in studies where a non-metabolizable lipid tracer is required to track the fate of lipid particles or to probe the biophysical properties of membranes without the confounding effects of enzymatic cleavage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental setups.

PropertyValueReference
CAS Number 2867-93-8[2][3]
Molecular Formula C₂₈H₄₈O[2][3]
Molecular Weight 400.68 g/mol [3]
Appearance White to off-white solid[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., chloroform, ethanol)[4]
Storage Temperature -20°C[2]

Applications in Biochemical Research

The primary applications of this compound in a research context are as a synthetic precursor and a stable lipid analogue.

Synthesis of Labeled Cholesterol

One of the well-documented applications of this compound is its use as a starting material for the synthesis of isotopically labeled cholesterol. The ether linkage can be cleaved under acidic conditions to regenerate the hydroxyl group, allowing for the introduction of isotopes such as ¹⁷O and ¹⁸O from enriched water.[5] This provides a strategic advantage for producing labeled cholesterol for metabolic and structural studies with minimal use of expensive isotopic reagents.

Logical Workflow for Labeled Cholesterol Synthesis:

G start This compound reaction Acid-Catalyzed Hydrolysis start->reaction reagents Isotopically Enriched Water (H₂¹⁷O or H₂¹⁸O) Acid Catalyst (e.g., Trifluoromethanesulfonic acid) Solvent (e.g., 1,4-Dioxane) reagents->reaction product Isotopically Labeled Cholesterol reaction->product purification Chromatographic Purification product->purification

Caption: Synthesis of labeled cholesterol from this compound.

Model for Lipid Interactions and Membrane Dynamics

Due to its structural similarity to cholesterol and its metabolic stability, this compound can be employed as a model lipid to study the biophysical properties of cell membranes and lipoproteins.[4] Unlike cholesterol, the methyl ether group cannot participate in hydrogen bonding as a donor, which can be a useful feature for dissecting the specific roles of the 3-hydroxyl group of cholesterol in membrane organization and protein interactions.

Experimental Protocols

Acid-Catalyzed Synthesis of [¹⁸O]-Cholesterol

This protocol is adapted from the methodology described for the synthesis of isotopically labeled cholesterol from this compound.[5]

Materials:

  • This compound

  • [¹⁸O]-Water (H₂¹⁸O)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous 1,4-dioxane (B91453)

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane under an inert atmosphere (e.g., argon).

  • Add 5 equivalents of [¹⁸O]-water to the solution.

  • Add a catalytic amount of trifluoromethanesulfonic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting [¹⁸O]-cholesterol using silica (B1680970) gel column chromatography.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve i-CME in Dioxane add_water Add H₂¹⁸O dissolve->add_water add_acid Add TfOH add_water->add_acid stir Stir at RT add_acid->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the synthesis and purification of labeled cholesterol.

Potential Biological Roles and Future Directions

While direct biological signaling pathways initiated by this compound have not been elucidated, the biological activities of its isomer, cholesteryl methyl ether, may offer avenues for future investigation. Cholesteryl methyl ether has been reported to exhibit potential antiviral properties, though the mechanism is not fully characterized.[4] It is crucial to perform specific studies to determine if this compound shares these or other biological activities.

Given the importance of the cholesterol structure in modulating membrane domains and interacting with membrane-bound proteins, future research could explore the following:

  • Comparative studies: Directly compare the effects of cholesterol, i-cholesterol, and this compound on the biophysical properties of model membranes.

  • Protein interaction screening: Investigate the binding of this compound to sterol-binding proteins to identify potential cellular interactors.

  • Cell-based assays: Evaluate the effects of this compound on cellular processes known to be influenced by cholesterol, such as endocytosis, cell signaling, and lipid droplet formation.

Conclusion

This compound is a valuable biochemical reagent with established utility as a synthetic precursor for labeled cholesterol and as a stable lipid analogue for biophysical studies. While its direct role as a modulator of specific biological pathways remains an area for future exploration, its unique chemical properties provide researchers with a specialized tool for investigating the multifaceted roles of sterols in biological systems. Further research is warranted to fully characterize its potential biological activities and expand its application in biomedical research.

References

The Role of i-Cholesteryl Methyl Ether in Advancing Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

i-Cholesteryl methyl ether, a non-hydrolyzable analog of cholesterol, serves as a critical tool in lipid research, enabling the study of membrane dynamics, lipid-protein interactions, and the structural integrity of lipid rafts without the interference of enzymatic degradation. This technical guide explores the core applications of this compound, providing insights into its use in model membrane systems and for the synthesis of isotopically labeled cholesterol. Detailed experimental considerations and methodologies are presented to facilitate its integration into lipid research protocols.

Introduction to this compound

This compound is a derivative of cholesterol where the hydroxyl group at the 3-β position is replaced by a methoxy (B1213986) group. This modification renders the molecule resistant to enzymatic hydrolysis by cholesterol esterases, which would otherwise remove the acyl chain from cholesteryl esters. This non-metabolizable nature makes this compound an invaluable probe for dissecting the specific roles of cholesterol in biological membranes. Its structural similarity to cholesterol allows it to be incorporated into lipid bilayers, mimicking the behavior of its natural counterpart in many biophysical contexts.

Core Applications in Lipid Research

The primary utility of this compound lies in its ability to act as a stable analog of cholesterol in various experimental systems.

Probing Lipid Raft Structure and Stability

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, playing crucial roles in signal transduction and protein trafficking. The dynamic nature of cholesterol within these rafts can be challenging to study due to its metabolic activity. This compound can be incorporated into model membranes to investigate the structural requirements for raft formation and stability.

Key Experimental Approaches:

  • Detergent-Resistant Membrane (DRM) Isolation: this compound can be used in place of or in conjunction with cholesterol in cell cultures or model liposomes prior to extraction with non-ionic detergents like Triton X-100. The subsequent isolation of DRMs by density gradient centrifugation allows for the analysis of raft composition and the influence of a non-hydrolyzable sterol on raft integrity.

  • Fluorescence Microscopy: By incorporating fluorescently labeled lipids and observing their partitioning in the presence of this compound, researchers can visualize the formation and dynamics of lipid domains in giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs).

Investigating Membrane Biophysical Properties

The presence of cholesterol significantly modulates the physical properties of lipid bilayers, including fluidity, thickness, and permeability. This compound allows for the study of these modulatory effects without the complication of its conversion to other metabolites.

Quantitative Data on Membrane Properties:

While specific quantitative data for this compound is not abundant in publicly accessible literature, its effects are expected to be comparable to cholesterol in terms of ordering lipid acyl chains and increasing bilayer thickness. The table below summarizes typical effects of cholesterol on a dipalmitoylphosphatidylcholine (DPPC) bilayer, which can be used as a baseline for comparative studies with this compound.

Parameter0 mol% Cholesterol30 mol% CholesterolExpected Effect of this compound
Bilayer Thickness (Å) ~45~48Increase, similar to cholesterol
Area per Lipid (Ų) ~64~50Decrease, similar to cholesterol
Acyl Chain Order (SCD) ~0.2~0.4Increase, similar to cholesterol
Phase Transition Temp (°C) 41Broadened/AbolishedBroadening/Abolition of the main phase transition

Note: These are representative values for a DPPC bilayer and will vary with lipid composition and experimental conditions.

Synthesis of Isotopically Labeled Cholesterol

A significant application of this compound is its use as a precursor for the synthesis of isotopically labeled cholesterol. This is particularly valuable for studies involving metabolic tracing and structural analysis by techniques such as NMR spectroscopy.

Experimental Protocols

Synthesis of ¹⁸O-Labeled Cholesterol from this compound

This protocol is adapted from a method describing the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • ¹⁸O-labeled water (H₂¹⁸O)

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,4-Dioxane (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane.

  • Add 5 equivalents of H₂¹⁸O to the solution.

  • Add a catalytic amount of trifluoromethanesulfonic acid.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting ¹⁸O-labeled cholesterol by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy.

General Protocol for Detergent-Resistant Membrane (DRM) Isolation using this compound

This protocol provides a general workflow for investigating the role of a non-hydrolyzable cholesterol analog in lipid raft formation.

Materials:

  • Cells or liposomes containing this compound

  • TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • 1% Triton X-100 in TNE buffer

  • Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% in TNE)

  • Dounce homogenizer

  • Ultracentrifuge and tubes

Procedure:

  • Harvest cells or liposomes and wash with cold TNE buffer.

  • Resuspend the pellet in 1 ml of cold TNE buffer containing 1% Triton X-100.

  • Incubate on ice for 30 minutes to lyse the cells/liposomes.

  • Homogenize the lysate with 10-15 strokes in a Dounce homogenizer.

  • Mix the homogenate with an equal volume of 80% sucrose in TNE to achieve a final concentration of 40% sucrose.

  • Create a discontinuous sucrose gradient by carefully layering 30% and then 5% sucrose solutions on top of the 40% sucrose lysate.

  • Centrifuge at 200,000 x g for 18-24 hours at 4°C.

  • DRMs, representing the lipid rafts, will float to the interface between the 5% and 30% sucrose layers.

  • Carefully collect the opaque band of DRMs.

  • Analyze the protein and lipid composition of the collected fractions by SDS-PAGE, Western blotting, and mass spectrometry.

Visualizations

Signaling Pathway: Hypothetical Role in Modulating Receptor Dimerization in Lipid Rafts

The following diagram illustrates a hypothetical signaling pathway where the stability of a receptor dimer within a lipid raft, influenced by this compound, affects downstream signaling.

G cluster_raft Lipid Raft cluster_cytosol Cytosol Receptor_Monomer Receptor (Monomer) Receptor_Dimer Receptor (Dimer) Receptor_Monomer->Receptor_Dimer Ligand Binding Kinase_A Kinase A (Inactive) Receptor_Dimer->Kinase_A Activates iCME i-Cholesteryl Methyl Ether iCME->Receptor_Dimer Stabilizes Sphingolipids Sphingolipids Sphingolipids->Receptor_Dimer Co-localizes Kinase_A_active Kinase A (Active) Kinase_A->Kinase_A_active Signaling_Cascade Downstream Signaling Cascade Kinase_A_active->Signaling_Cascade

Caption: Hypothetical stabilization of a receptor dimer by this compound within a lipid raft, leading to downstream signaling activation.

Experimental Workflow: DRM Isolation

This diagram outlines the key steps in the isolation of detergent-resistant membranes.

G start Cells/Liposomes with This compound lysis Lysis with 1% Triton X-100 on ice start->lysis homogenization Dounce Homogenization lysis->homogenization sucrose_gradient Sucrose Gradient (40%, 30%, 5%) homogenization->sucrose_gradient ultracentrifugation Ultracentrifugation (200,000 x g, 18h) sucrose_gradient->ultracentrifugation collection Collect DRM Fraction (5%/30% interface) ultracentrifugation->collection analysis Analyze Lipid and Protein Content (MS, WB, etc.) collection->analysis

Caption: Workflow for the isolation of detergent-resistant membranes (DRMs) to study lipid raft composition.

Conclusion and Future Directions

This compound is a powerful tool for lipid researchers, offering a stable alternative to cholesterol for a variety of biophysical and biochemical studies. Its primary advantage lies in its resistance to enzymatic degradation, which allows for the unambiguous study of sterol-lipid and sterol-protein interactions. While detailed, quantitative studies specifically employing this compound are still emerging, the foundational principles and protocols outlined in this guide provide a strong basis for its application in advancing our understanding of membrane biology. Future research should focus on generating comprehensive datasets comparing the effects of this compound and cholesterol on a wider range of membrane systems and cellular processes. This will further solidify its role as an essential probe in the lipid researcher's toolkit.

The Vanguard of Discovery: A Technical Guide to i-Cholesteryl Methyl Ether for Isotopic Labeling of Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of i-cholesteryl methyl ether as a versatile precursor for the isotopic labeling of cholesterol, a critical tool in elucidating the intricate roles of cholesterol in cellular signaling, membrane dynamics, and the pathogenesis of various diseases. This document provides a comprehensive overview of the synthesis, experimental protocols, and applications of isotopically labeled cholesterol derived from this unique starting material, with a particular focus on the introduction of stable oxygen isotopes.

Introduction: The Imperative for Isotopically Labeled Cholesterol

Cholesterol, a ubiquitous and essential lipid, is far more than a passive structural component of cellular membranes. It actively modulates membrane fluidity, is a precursor to steroid hormones and bile acids, and plays a pivotal role in the formation of lipid rafts—specialized membrane microdomains that serve as organizing centers for signaling proteins. Given its central role in cellular function, the ability to trace the metabolic fate and intermolecular interactions of cholesterol with high precision is paramount.

Stable isotope labeling, coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful, non-radioactive approach to track cholesterol in complex biological systems. While methods for incorporating deuterium (B1214612) (²H) and carbon-13 (¹³C) are well-established, the use of this compound provides a unique and efficient route to introduce oxygen isotopes (¹⁷O and ¹⁸O) into the cholesterol molecule. These oxygen-labeled probes open new avenues for investigating hydrogen bonding, lipid-protein interactions, and enzymatic reaction mechanisms with unparalleled detail.

Synthesis of Isotopically Labeled Cholesterol via this compound

The primary method for generating isotopically labeled cholesterol from this compound involves an acid-catalyzed hydrolysis reaction using isotopically enriched water (H₂¹⁷O or H₂¹⁸O). Additionally, the synthesis of this compound itself can be adapted to incorporate isotopes such as ¹³C or deuterium in the methyl group.

Synthesis of Oxygen-17 and Oxygen-18 Labeled Cholesterol

The acid-catalyzed reaction of this compound with isotopically labeled water provides a direct and efficient method for producing [¹⁷O]- or [¹⁸O]-cholesterol.[1][2]

i_chol This compound chol [¹⁸O]-Cholesterol / [¹⁷O]-Cholesterol i_chol->chol Hydrolysis h2o H₂¹⁸O / H₂¹⁷O h2o->chol acid Acid Catalyst (e.g., CF₃SO₃H) acid->chol

Figure 1: Synthesis of Oxygen-Labeled Cholesterol.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound [1]

This protocol is optimized for the synthesis of ¹⁸O-labeled cholesterol. The same procedure can be followed using H₂¹⁷O for the synthesis of ¹⁷O-labeled cholesterol.

Materials:

  • This compound

  • ¹⁸O-labeled water (H₂¹⁸O, 95 atom % ¹⁸O or higher)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or Tetrafluoroboric acid (HBF₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a clean, dry reaction vessel.

  • Add ¹⁸O-labeled water (5 equivalents) to the solution.

  • Add the acid catalyst. For optimal yield, use trifluoromethanesulfonic acid (0.05 equivalents) at room temperature (20°C). For maximum isotopic enrichment, tetrafluoroboric acid (0.05 equivalents) can be used at 80°C, though this may result in a lower overall yield.

  • Stir the reaction mixture for 5 hours at 20°C (for CF₃SO₃H) or for 40 hours at 80°C (for HBF₄).

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the ¹⁸O-labeled cholesterol.

Quantitative Data:

The efficiency of the synthesis depends on the choice of catalyst and reaction conditions.[1]

CatalystTemperature (°C)Reaction Time (h)Isolated Yield (%)Isotopic Enrichment (%)
CF₃SO₃H20562>90
HBF₄804040>95
Proposed Synthesis of Isotopically Labeled this compound

cholesterol Cholesterol alkoxide Cholesteryl Alkoxide cholesterol->alkoxide Deprotonation ether [¹³C-methyl]-Cholesteryl Methyl Ether [²H₃-methyl]-Cholesteryl Methyl Ether alkoxide->ether SN2 Reaction methyl_iodide ¹³CH₃I / C²H₃I methyl_iodide->ether base Strong Base (e.g., NaH) base->alkoxide

Figure 2: Proposed Synthesis of Labeled Cholesteryl Methyl Ether.

Proposed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Cholesterol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Isotopically labeled methyl iodide (¹³CH₃I or C²H₃I)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Slowly add a solution of cholesterol (1 equivalent) in anhydrous THF to the suspension.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium cholesteryl alkoxide.

  • Cool the reaction mixture to 0°C and add the isotopically labeled methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the isotopically labeled cholesteryl methyl ether. The formation of the i-ether as a rearrangement product would need to be confirmed and optimized.

Analytical Characterization

The successful incorporation and quantification of stable isotopes in cholesterol require robust analytical techniques, primarily mass spectrometry and, for ¹⁷O, NMR spectroscopy.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principle methods for analyzing isotopically labeled cholesterol.

Sample Preparation for GC-MS and LC-MS:

  • Lipid Extraction: Lipids are extracted from biological samples using methods such as the Bligh-Dyer or Folch extraction.

  • Saponification (Optional): To analyze total cholesterol (free and esterified), samples can be saponified to hydrolyze cholesteryl esters.

  • Derivatization (for GC-MS): To increase volatility for GC analysis, the hydroxyl group of cholesterol is often derivatized, typically to a trimethylsilyl (B98337) (TMS) ether.[7]

GC-MS and LC-MS/MS Analysis:

  • GC-MS: This technique provides excellent separation of sterols and detailed fragmentation patterns upon electron ionization, which can be used to confirm the location of the isotopic label.[8]

  • LC-MS/MS: This method is highly sensitive and can be used for the analysis of both free cholesterol and intact cholesteryl esters.[9][10][11][12][13] Atmospheric pressure chemical ionization (APCI) is often the preferred ionization source for these nonpolar molecules.[9]

Analysis of ¹⁸O-Labeled Cholesterol: The incorporation of ¹⁸O results in a +2 Da shift in the molecular weight of cholesterol. This shift is readily detectable by high-resolution mass spectrometry. The fragmentation pattern can also provide information about the location of the label. For example, the characteristic loss of water (H₂O) from the cholesterol molecular ion will result in the loss of H₂¹⁸O, leading to a fragment ion that is also shifted by +2 Da.

¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁷O is a quadrupolar nucleus, and its NMR parameters are highly sensitive to the local electronic environment, making it an exquisite probe for hydrogen bonding and intermolecular interactions.[1][2][14][15][16] The introduction of a ¹⁷O label into the hydroxyl group of cholesterol allows for the direct study of its interactions with other lipids and proteins in membrane environments using solid-state NMR.

Applications in Research and Drug Development

Isotopically labeled cholesterol, including the oxygen-labeled variants produced from this compound, has a wide range of applications in understanding cholesterol's multifaceted roles in biology and disease.

Elucidating Cholesterol-Protein Interactions and Signaling Pathways

Cholesterol is a key regulator of numerous signaling pathways, often through direct interaction with membrane proteins or by organizing signaling complexes within lipid rafts.

Lipid Rafts and Cellular Signaling: Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched microdomains in the plasma membrane that serve as platforms for signal transduction.[17][18][19][20] The integrity of these rafts is dependent on cholesterol. Isotopically labeled cholesterol can be used to trace the movement of cholesterol into and out of these domains and to study how this dynamic partitioning affects the recruitment and activation of signaling proteins.

cluster_raft Lipid Raft receptor Receptor effector Effector Protein receptor->effector Signal Transduction response Cellular Response effector->response cholesterol Isotopically Labeled Cholesterol ligand Ligand ligand->receptor

Figure 3: Cholesterol's Role in Lipid Raft Signaling.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is implicated in several cancers. Cholesterol plays a dual role in this pathway: it is covalently attached to the Hh signaling protein, and it is also required for the function of the transmembrane protein Smoothened (SMO), a key component of the Hh receptor complex.[21][22][23][24][25] Isotopically labeled cholesterol can be used to trace its binding to SMO and to understand how this interaction leads to the activation of downstream signaling.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: The SREBP pathway is a central regulator of cholesterol homeostasis.[7][26][27][28][29] When cellular cholesterol levels are low, SREBPs are activated and stimulate the transcription of genes involved in cholesterol synthesis and uptake. Conversely, high cholesterol levels inhibit SREBP activation. Labeled cholesterol can be used to follow the feedback regulation of this pathway and to screen for drugs that modulate cholesterol metabolism.

low_chol Low Cellular Cholesterol srebp_er SREBP-SCAP in ER low_chol->srebp_er srebp_golgi SREBP-SCAP in Golgi srebp_er->srebp_golgi Transport srebp_n Active SREBP in Nucleus srebp_golgi->srebp_n Proteolytic Cleavage gene_exp Gene Expression (Cholesterol Synthesis & Uptake) srebp_n->gene_exp Activation high_chol High Cellular Cholesterol gene_exp->high_chol high_chol->srebp_er Inhibition of Transport

References

Fundamental Research on Cholesteryl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl ethers, more commonly referred to in scientific literature as cholesteryl esters, are critical lipid molecules that play a central role in cholesterol transport and storage in the body.[1] They are formed through the esterification of cholesterol with a fatty acid, resulting in a more hydrophobic molecule than free cholesterol.[2] This increased hydrophobicity allows for efficient packaging within lipoproteins for transport in the aqueous environment of the bloodstream and for storage within lipid droplets in cells. The metabolism of cholesteryl esters is intricately linked to various physiological and pathophysiological processes, most notably the development of atherosclerosis, where their accumulation in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[3] This technical guide provides an in-depth overview of the fundamental research on cholesteryl esters, covering their synthesis, physicochemical properties, metabolic pathways, and the experimental protocols used to study them.

Physicochemical Properties of Common Cholesteryl Esters

The physical state of cholesteryl esters at physiological temperatures can influence their pathogenic potential.[1] Their properties, such as melting point and phase transition temperatures, are dependent on the length and degree of unsaturation of the fatty acid chain.[1] A summary of the physicochemical properties of several common cholesteryl esters is presented in Table 1.

Cholesteryl EsterMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Other Transition Temperatures (°C)
Cholesteryl LaurateC39H68O2568.9691-92
Cholesteryl MyristateC41H72O2597.0172Crystal to Smectic: 70
Cholesteryl PalmitateC43H76O2625.0674-77
Cholesteryl Stearate (B1226849)C45H80O2653.1279-83Isotropic to Cholesteric: 79.5; Cholesteric to Smectic: 75.5
Cholesteryl Oleate (B1233923)C45H78O2651.0940-45
Cholesteryl LinoleateC45H76O2649.08
Cholesteryl Arachidonate (B1239269)C47H76O2673.11

Synthesis and Purification of Cholesteryl Esters

The synthesis of cholesteryl esters is crucial for in vitro and in vivo studies of their metabolism and pathological roles. Several methods have been developed for their synthesis and subsequent purification.

Experimental Protocol: Synthesis of Cholesteryl Oleate

This protocol describes a general method for the synthesis of cholesteryl oleate through the esterification of cholesterol with oleic acid.

Materials:

Procedure:

  • Dissolve cholesterol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and stir.

  • Slowly add oleoyl chloride (1.2 equivalents) dropwise to the stirring solution at 0 °C. If using oleic acid and DCC, dissolve oleic acid (1.2 equivalents) and DCC (1.2 equivalents) in DCM and add this solution to the cholesterol solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove any precipitate (e.g., pyridinium (B92312) hydrochloride or dicyclohexylurea).

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude cholesteryl oleate.

Experimental Protocol: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude cholesteryl oleate in a minimal amount of hexane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing pure cholesteryl oleate.

  • Combine the pure fractions and evaporate the solvent to obtain the purified cholesteryl oleate.

Experimental Protocol: Purification by Solid-Phase Extraction (SPE)

For smaller scale purifications or sample preparation for analysis, solid-phase extraction can be employed.

Materials:

  • Silica-based SPE cartridge

  • Hexane

  • Isopropanol

Procedure:

  • Pre-wash the silica SPE cartridge with hexane.

  • Dissolve the lipid extract containing cholesteryl esters in a non-polar solvent like toluene and load it onto the cartridge.

  • Elute non-polar compounds, including cholesteryl esters, with hexane.[4]

  • To separate cholesteryl esters from other non-polar lipids like fatty acid ethyl esters (FAEE), an aminopropyl-silica column can be used where both are eluted with hexane, followed by separation on an ODS column where FAEE are eluted with isopropanol-water.[3][5]

Characterization of Cholesteryl Esters

The identity and purity of synthesized cholesteryl esters are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of cholesteryl esters.

  • ¹H NMR: The proton NMR spectrum of a cholesteryl ester will show characteristic signals for the cholesterol backbone and the fatty acyl chain. Key signals include those for the olefinic protons of the cholesterol ring and the fatty acid (if unsaturated), the proton at the C3 position of cholesterol (shifted downfield upon esterification), and the methyl and methylene (B1212753) protons of both moieties.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The carbonyl carbon of the ester group will have a characteristic chemical shift around 170-175 ppm. The signals for the carbons of the cholesterol ring and the fatty acyl chain can be assigned based on established literature values.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of cholesteryl esters, confirming their identity.

  • Electrospray Ionization (ESI)-MS: Cholesteryl esters can be analyzed as lithiated or ammoniated adducts. Collision-induced dissociation (CID) of the ammoniated adducts typically yields a prominent fragment ion corresponding to the cholestane (B1235564) cation (m/z 369.3).[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for intact cholesteryl esters due to their low volatility, GC-MS can be used to analyze the fatty acid composition after hydrolysis and derivatization.

Metabolism of Cholesteryl Esters

The metabolism of cholesteryl esters involves their synthesis by acyl-CoA:cholesterol acyltransferases (ACAT) and their hydrolysis by cholesteryl ester hydrolases (CEH).

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay

ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.

Experimental Protocol: In Vitro ACAT Assay in Cultured Macrophages

Materials:

  • Cultured macrophages (e.g., J774 or bone marrow-derived macrophages)

  • [¹⁴C]Oleoyl-CoA (radiolabeled substrate)

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Culture macrophages to the desired confluence.

  • Lyse the cells to prepare a cell homogenate or microsomal fraction, which is enriched in ACAT activity.

  • Prepare a reaction mixture containing the cell lysate, a source of cholesterol (e.g., cholesterol-rich liposomes), and buffer.

  • Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.

  • Incubate the reaction at 37°C for a specific time period.

  • Stop the reaction by adding a lipid extraction solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).

  • Extract the lipids.

  • Separate the cholesteryl esters from other lipids by TLC.

  • Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter.

  • Calculate the ACAT activity based on the amount of radiolabeled cholesteryl oleate formed per unit of protein per unit of time.

Cholesteryl Ester Hydrolase (CEH) Assay

CEH catalyzes the hydrolysis of cholesteryl esters to free cholesterol and fatty acids.

Experimental Protocol: Enzymatic Assay for Cholesterol Esterase Activity

This protocol is adapted from a commercially available assay for cholesterol esterase and can be used to measure CEH activity.[9][10]

Principle: The assay measures the amount of free cholesterol produced from the hydrolysis of a cholesteryl ester substrate. The free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to couple with 4-aminoantipyrine (B1666024) and phenol (B47542) to produce a colored product that can be measured spectrophotometrically at 500 nm.[11]

Materials:

  • Enzyme source (e.g., cell lysate or purified CEH)

  • Cholesteryl oleate (substrate)

  • Taurocholate (to emulsify the substrate)

  • Cholesterol oxidase

  • Peroxidase

  • 4-Aminoantipyrine

  • Phenol

  • Potassium phosphate (B84403) buffer, pH 7.0

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing potassium phosphate buffer, cholesteryl oleate emulsified with taurocholate, 4-aminoantipyrine, phenol, and cholesterol oxidase.

  • Equilibrate the reaction cocktail to 37°C.

  • Add the enzyme solution to the reaction cocktail.

  • Immediately mix and record the increase in absorbance at 500 nm for several minutes.

  • Calculate the rate of change in absorbance (ΔA₅₀₀/min).

  • Determine the CEH activity based on the rate of quinoneimine dye formation, using the molar extinction coefficient of the dye.

Signaling Pathways in Macrophage Foam Cell Formation

The accumulation of cholesteryl esters in macrophages, leading to foam cell formation, is a key event in atherosclerosis. This process is regulated by complex signaling pathways initiated by the interaction of modified lipoproteins with scavenger receptors on the macrophage surface.

CD36 Signaling Pathway

The scavenger receptor CD36 plays a crucial role in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.

CD36_Signaling oxLDL oxLDL CD36 CD36 oxLDL->CD36 Src_kinases Src Family Kinases (Lyn, Fyn) CD36->Src_kinases MEKK2 MEKK2 Src_kinases->MEKK2 Vav Vav Src_kinases->Vav JNK JNK1/2 MEKK2->JNK Internalization oxLDL Internalization JNK->Internalization Vav->Internalization Foam_Cell Foam Cell Formation Internalization->Foam_Cell

Caption: CD36 signaling cascade in macrophages upon oxLDL binding.

TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is another key receptor involved in the inflammatory response and foam cell formation in atherosclerosis.[12][13]

TLR4_Signaling oxLDL oxLDL TLR4 TLR4 oxLDL->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation ACAT1 ACAT1 Upregulation NFkB->ACAT1 Foam_Cell Foam Cell Formation Inflammation->Foam_Cell ACAT1->Foam_Cell

Caption: TLR4-mediated signaling pathway in VSMCs leading to foam cell formation.

Experimental Workflow: From Synthesis to Cellular Studies

A typical experimental workflow for studying the effects of a specific cholesteryl ester on macrophage foam cell formation is outlined below.

Experimental_Workflow Synthesis Synthesis of Cholesteryl Ester Purification Purification (Column Chromatography/SPE) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Treatment Treatment with Cholesteryl Ester Characterization->Treatment Cell_Culture Macrophage Cell Culture Cell_Culture->Treatment Lipid_Staining Lipid Droplet Staining (Oil Red O/BODIPY) Treatment->Lipid_Staining Enzyme_Assay CEH/ACAT Enzyme Assays Treatment->Enzyme_Assay Quantification Foam Cell Quantification (Microscopy/Flow Cytometry) Lipid_Staining->Quantification

Caption: Workflow for studying cholesteryl ester effects on macrophages.

Conclusion

The study of cholesteryl esters is fundamental to understanding lipid metabolism and the pathogenesis of atherosclerosis. This technical guide has provided an overview of their synthesis, purification, characterization, and metabolic pathways, along with detailed experimental protocols and visual representations of key signaling events. The methodologies and information presented here are intended to serve as a valuable resource for researchers and scientists in the field of lipid biology and drug development, facilitating further investigations into the complex roles of cholesteryl esters in health and disease.

References

An In-depth Technical Guide to the Solubility and Stability of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

i-Cholesteryl methyl ether, a derivative of cholesterol, presents unique physicochemical properties relevant to its application in various research and development settings, including its potential use as a biomaterial or in drug delivery systems.[1] Understanding its solubility and stability is paramount for its effective formulation and application. This technical guide provides a comprehensive overview of the known and extrapolated characteristics of this compound, with a focus on its solubility in various solvents and its stability under different environmental conditions. While specific quantitative data for the i-isomer is limited in publicly available literature, this guide synthesizes information from related cholesterol derivatives and outlines detailed experimental protocols for the precise determination of these critical parameters.

Introduction to this compound

This compound, also known as 3α,5-cyclo-5α-cholestan-6β-ol methyl ether or 6β-methoxy-3α,5-cyclocholestane, is an isomer of the more commonly known cholesteryl methyl ether.[2] Its unique three-dimensional structure, featuring a cyclopropane (B1198618) ring, influences its physical and chemical properties, distinguishing it from other cholesterol derivatives.[2] Like its parent molecule, cholesterol, this compound is a hydrophobic compound with a rigid sterol backbone.[3]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundCholesteryl Methyl EtherReference(s)
CAS Number 2867-93-81174-92-1[2][4]
Molecular Formula C28H48OC28H48O[2][4]
Molecular Weight 400.68 g/mol 400.68 g/mol [2][4]
Physical State Solid (presumed)White to off-white solid[3]
Computed XLogP3 9.49.1[4][5]

Solubility Profile

The solubility of a compound is a critical factor in its formulation for biological and chemical applications. Due to its high hydrophobicity, as indicated by its high computed XLogP3 value, this compound is expected to be practically insoluble in aqueous solutions.[5] Its solubility will be significantly higher in nonpolar organic solvents.

Table 2: Qualitative and Expected Solubility of this compound

Solvent ClassSpecific SolventsExpected SolubilityReference(s)
Aqueous Water, BuffersPractically Insoluble[3]
Polar Protic Ethanol, MethanolSoluble[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneExpected to be Soluble-
Nonpolar Aprotic Chloroform, Dichloromethane, Diethyl Ether, HexaneExpected to be Soluble[3]
Experimental Protocol for Solubility Determination

A robust method for determining the solubility of hydrophobic compounds like this compound is the shake-flask method followed by a suitable analytical quantification technique.[6]

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C, 37°C) for 24-48 hours prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis Analyze the supernatant/filtrate using LC-MS or GC-MS sep->analysis calc Calculate solubility from a standard curve analysis->calc

Caption: A generalized workflow for determining the solubility of a hydrophobic compound.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), against a standard calibration curve.[7][8]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application, especially in formulations that may be exposed to varying environmental conditions. The ether linkage in this compound is generally more stable than the ester linkage found in many other cholesterol derivatives.[9]

Chemical Stability
  • pH Stability: Cholesteryl ethers are known to be relatively stable to hydrolysis under neutral and acidic conditions. However, they can undergo hydrolysis under strong alkaline conditions, particularly at elevated temperatures.[9] An acid-catalyzed reaction of this compound with water can lead to the formation of cholesterol.[10]

  • Oxidative Stability: The cholesterol backbone is susceptible to oxidation, particularly at the allylic C7 position and the double bond. While the ether linkage itself is not prone to oxidation, the steroid nucleus can be degraded by oxidizing agents.

Physical Stability
  • Thermal Stability: Thermal analysis of cholesteryl esters has been studied, and similar techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine the melting point and decomposition temperature of this compound.[11][12][13]

  • Photostability: Cholesterol and its derivatives can be susceptible to photodegradation upon exposure to UV light.[14] Photostability studies are crucial if the compound is to be used in applications where light exposure is a factor.

Experimental Protocol for Stability Testing

Accelerated stability testing protocols, as outlined by the International Council for Harmonisation (ICH) guidelines, can be adapted to assess the stability of this compound.[15][16]

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions or solid samples of this compound stress_ph Varying pH prep->stress_ph stress_temp Elevated Temperatures prep->stress_temp stress_light Light Exposure (UV/Vis) prep->stress_light analysis Analyze samples at time points using a stability-indicating LC-MS method stress_ph->analysis stress_temp->analysis stress_light->analysis quant Quantify parent compound and identify degradation products analysis->quant eval Determine degradation kinetics and shelf-life quant->eval

Caption: A generalized workflow for assessing the stability of a chemical compound.

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Incubate solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 60 °C).

    • Oxidation: Treat solutions with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Stress: Expose solid samples to dry heat at various temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose solutions and solid samples to controlled UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC-MS method. This method should be capable of separating the intact this compound from any potential degradation products.

  • Data Analysis: Quantify the remaining parent compound and identify any major degradation products by their mass-to-charge ratio and fragmentation patterns. Determine the degradation rate and pathways.

Analytical Methods for Characterization and Quantification

Several analytical techniques are suitable for the characterization and quantification of this compound.

Table 3: Recommended Analytical Methods

TechniqueApplicationReference(s)
HPLC-MS/MS Quantification in solubility and stability studies; identification of degradation products.
GC-MS Quantification and structural confirmation, particularly after derivatization.[7]
NMR Spectroscopy Structural elucidation and confirmation of identity.-
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal transitions.
Thermogravimetric Analysis (TGA) Assessment of thermal decomposition.-

Conclusion

This compound is a hydrophobic molecule with solubility characteristics typical of cholesterol and its derivatives, being poorly soluble in water and readily soluble in nonpolar organic solvents. Its ether linkage confers greater stability against hydrolysis compared to cholesteryl esters, although it can be susceptible to degradation under harsh acidic or basic conditions and upon exposure to heat and light. While specific quantitative data for this compound remains scarce, the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to determine its precise solubility and stability profiles. Such data is essential for the rational design and development of formulations and applications utilizing this unique cholesterol derivative.

References

i-cholesteryl methyl ether molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of i-cholesteryl methyl ether, including its fundamental physicochemical properties, relevant experimental protocols for synthesis and analysis, and a logical workflow for its characterization.

Core Properties of this compound

This compound, also known as 6β-Methoxy-3α,5-cyclo-5α-cholestane, is a derivative of cholesterol.[1] It serves as a biochemical reagent and can be utilized as a biomaterial in life science research.[2]

Data Presentation

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C28H48O[1][2][3][4]
Molecular Weight 400.7 g/mol (Computed)[3]
400.68 g/mol [1][4]
Monoisotopic Mass 400.370516150 Da[3]
CAS Number 2867-93-8[1][2][3]

Experimental Protocols

Synthesis of Cholesteryl Methyl Ether via Diazomethane (B1218177)

This procedure details the methylation of cholesterol using diazomethane with fluoboric acid as a catalyst, which can be adapted from the synthesis of cholestanyl methyl ether.[5]

Materials:

  • Cholesterol

  • Methylene (B1212753) chloride (dry)

  • Anhydrous diethyl ether

  • Concentrated fluoboric acid

  • Diazomethane solution (0.45M in dry methylene chloride)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Acetone (B3395972)

Procedure:

  • Prepare a catalyst stock solution by carefully adding 0.133 mL of concentrated fluoboric acid to a 25-mL volumetric flask containing 19 mL of anhydrous diethyl ether cooled to 0°C. Adjust the final volume to 25 mL with methylene chloride.[5]

  • Dissolve 0.200 g of dry cholesterol in 10 mL of methylene chloride in a 50-mL Erlenmeyer flask.[5]

  • Add 0.3 mL of the catalyst stock solution to the cholesterol solution and swirl the mixture.[5]

  • Add the 0.45M diazomethane solution from a buret at a rate of approximately 2 mL per minute until the yellow color of diazomethane persists.[5]

  • Allow the reaction mixture to stand for 1 hour.[5]

  • Filter the reaction mixture to remove any amorphous polymethylene, washing the solid with methylene chloride.[5]

  • Combine the filtrate and washings and wash sequentially with 5 mL of saturated aqueous sodium bicarbonate and three 5-mL portions of water.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Remove the solvent on a steam bath under a stream of nitrogen, followed by reduced pressure.[5]

  • Recrystallize the resulting crude product from acetone to yield purified cholesteryl methyl ether.[5] This general method has been reported to yield cholesteryl methyl ether from cholesterol in 95% yield.[5]

Acid-Catalyzed Hydrolysis of this compound

This compound can be used as a starting material for the synthesis of isotopically labeled cholesterol through acid-catalyzed hydrolysis.[6]

Materials:

  • This compound

  • 1,4-Dioxane

  • Trifluoromethanesulfonic acid (catalyst)

  • Water (H₂¹⁷O or H₂¹⁸O for isotopic labeling)

Procedure:

  • Dissolve this compound in 1,4-dioxane.

  • Add trifluoromethanesulfonic acid as a catalyst.

  • Add 5 equivalents of water.

  • Stir the reaction at room temperature. The reaction proceeds to form cholesterol.[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of cholesterol and its derivatives, which are often derivatized to increase volatility for GC analysis.[7][8]

1. Sample Preparation and Saponification:

  • Accurately weigh approximately 1 g of the sample into a flask.

  • Add 40 mL of 95% ethanol (B145695) and 8 mL of 50% potassium hydroxide (B78521) (KOH).

  • Reflux the mixture for about 70 minutes to saponify the lipids.[8]

  • After cooling, extract the unsaponifiable matter (containing the cholesterol derivative) using petroleum ether.[8]

2. Derivatization (to Trimethylsilyl (B98337) Ether):

  • The extracted sample is dried down.

  • The residue is derivatized to form a trimethylsilyl (TMS) ether using reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent such as dimethylformamide (DMF).[8] This step increases the volatility of the analyte for GC analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions (Example for TMSE Cholesterol):

    • Inlet Temperature: 300°C[7]

    • Carrier Gas: Helium at a flow rate of 1 mL/min[7]

    • Oven Program: Start at 280°C for 5 min, ramp at 5°C/min to 292.5°C, then ramp at 23.75°C/min to 340°C.[7]

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Source Temperature: 230°C[7]

    • Quadrupole Temperature: 150°C[7]

    • Detection: Scan or Selected Ion Monitoring (SIM) mode to detect characteristic ions of the derivatized compound.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a cholesterol derivative like this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Lipid Sample (containing this compound) Sapon Saponification (Ethanolic KOH) Start->Sapon Extract Extraction (Petroleum Ether) Sapon->Extract Deriv TMS Derivatization (HMDS/TMCS) Extract->Deriv GCMS GC-MS Injection and Analysis Deriv->GCMS Data Data Acquisition (Mass Spectra) GCMS->Data Quant Quantification Data->Quant

References

An In-depth Technical Guide to the Reactivity of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

i-Cholesteryl methyl ether, also known as 6β-methoxy-3α,5α-cyclocholestane, is a key intermediate and a fascinating molecule in the realm of steroid chemistry. Its unique tricyclic structure, arising from the intramolecular cyclization of the cholesterol backbone, imparts distinct reactivity compared to its planar isomer, cholesteryl methyl ether. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its synthesis, key reactions, and potential biological significance. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in many common organic solvents. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Chemical Formula C₂₈H₄₈O
Molecular Weight 400.69 g/mol
CAS Number 2867-93-8
Appearance White crystalline solid
Melting Point Data not readily available
Solubility Soluble in organic solvents such as diethyl ether, chloroform, and dioxane.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the solvolysis of cholesteryl tosylate in methanol (B129727). This reaction proceeds via the formation of a non-classical homoallylic cation, which is then trapped by the methanol solvent to yield the thermodynamically stable this compound.

Experimental Protocol: Synthesis from Cholesteryl Tosylate

Materials:

  • Cholesteryl tosylate

  • Anhydrous methanol

  • Anhydrous potassium acetate (B1210297)

  • Dioxane

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of cholesteryl tosylate in a mixture of dioxane and anhydrous methanol is prepared.

  • Anhydrous potassium acetate is added to the solution to act as a base.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Key Reactions of this compound

The reactivity of this compound is dominated by the facile opening of the cyclopropane (B1198618) ring, which is susceptible to attack by electrophiles and nucleophiles under appropriate conditions. The driving force for these reactions is the relief of ring strain.

Acid-Catalyzed Hydrolysis to Cholesterol

One of the most well-documented reactions of this compound is its acid-catalyzed conversion back to cholesterol. This reaction is essentially the reverse of its formation and proceeds through the same homoallylic cation intermediate.

This reaction is particularly useful for the introduction of isotopic labels into the cholesterol molecule.[3][4]

Table 2: Conditions for Acid-Catalyzed Hydrolysis of this compound to Cholesterol [3][4]

CatalystSolventTemperatureReaction TimeYield
Trifluoromethanesulfonic acid1,4-Dioxane/WaterRoom Temperature5 hours>90% (based on reacted starting material)
p-Toluenesulfonic acidDioxane/WaterRefluxSeveral hoursModerate
Hydrochloric acidDioxane/WaterRefluxSeveral hoursModerate
Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • 1,4-Dioxane

  • Water (or isotopically labeled water)

  • Trifluoromethanesulfonic acid (catalytic amount)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • This compound is dissolved in 1,4-dioxane.

  • A stoichiometric amount of water (or isotopically labeled water) is added.

  • A catalytic amount of trifluoromethanesulfonic acid is added to the solution.

  • The reaction is stirred at room temperature for 5 hours.

  • The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude cholesterol is purified by recrystallization or column chromatography.

Reactions with Other Nucleophiles

The homoallylic cation generated from this compound can be trapped by a variety of nucleophiles other than water, leading to the formation of a range of cholesterol derivatives. This provides a versatile method for the introduction of different functional groups at the C-3 position of the cholesterol scaffold.

logical_relationship i_cholesteryl_ether This compound homoallylic_cation Homoallylic Cation i_cholesteryl_ether->homoallylic_cation H+ homoallylic_cation->i_cholesteryl_ether -H+ cholesterol_derivative 3-Substituted Cholesterol Derivative homoallylic_cation->cholesterol_derivative nucleophile Nucleophile (Nu-H) nucleophile->cholesterol_derivative

Caption: Formation of cholesterol derivatives from this compound.

Spectroscopic Characterization

Table 3: Spectroscopic Data for Cholesteryl Methyl Ether [5]

TechniqueKey Features
¹H NMR (CDCl₃) δ ~3.1 ppm (s, 3H, -OCH₃), δ ~5.3 ppm (m, 1H, vinylic proton at C-6)
¹³C NMR (CDCl₃) δ ~56.8 ppm (-OCH₃), δ ~140.8 ppm (C-5), δ ~121.7 ppm (C-6)
Mass Spec (GC-MS) M⁺ at m/z 400.7, significant fragments at m/z 368 (M-CH₃OH), 353

Biological Significance and Potential Applications

While cholesteryl ethers are generally considered to be metabolically stable, some studies have shown that they can be hydrolyzed back to cholesterol in biological systems.[6] This raises the possibility that this compound could act as a prodrug or a delivery vehicle for cholesterol or its derivatives. The unique stereochemistry of the "i"-steroid core may also lead to novel biological activities. For instance, cholesteryl methyl ether has been reported to have potential antiviral and vitamin D3 precursor activities.[7] Further research is needed to explore the specific biological roles and therapeutic potential of this compound.

Currently, there is no direct evidence linking this compound to specific signaling pathways. Steroid hormones, in general, exert their effects through nuclear receptors, leading to changes in gene expression.[8][9][10][11][12] It is conceivable that if this compound is metabolized to cholesterol or other steroid derivatives, it could indirectly influence these pathways.

experimental_workflow start Start: this compound reaction Reaction with Electrophile/Nucleophile start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization biological_assay Biological Activity/Signaling Pathway Assay characterization->biological_assay end End: Characterized Product and Biological Data biological_assay->end

Caption: General workflow for studying this compound reactivity.

Conclusion

This compound is a valuable synthetic intermediate with a rich and interesting chemistry centered around the reactivity of its cyclopropane ring. The ease of its formation from cholesterol and its facile conversion back to cholesterol and other derivatives make it a useful tool for the synthesis of modified steroids. While its direct biological role remains to be fully elucidated, its potential as a prodrug or as a source of novel steroid-based therapeutic agents warrants further investigation. This guide provides a foundational understanding of the reactivity of this compound, which we hope will inspire and facilitate future research in this exciting area of steroid chemistry.

References

Methodological & Application

Synthesis of ¹⁷O and ¹⁸O Labeled Cholesterol: A Detailed Protocol for Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis of ¹⁷O and ¹⁸O labeled cholesterol from i-cholesteryl methyl ether. This method is crucial for researchers in drug development and metabolic studies, enabling the use of isotopically labeled cholesterol for tracing and analysis in various biological systems. The described acid-catalyzed reaction with isotopically enriched water offers high enrichment levels, making it a valuable tool for NMR and mass spectrometry-based investigations.

Introduction

Cholesterol's role in cell membrane structure and its association with various diseases make it a subject of intense scientific scrutiny. The use of stable isotopes like ¹⁷O and ¹⁸O as labels in cholesterol allows for detailed in-situ analysis without introducing significant structural changes. ¹⁷O, being NMR active, and ¹⁸O, detectable by mass spectrometry, provide powerful analytical avenues.[1] This protocol outlines an optimized method for synthesizing ¹⁷O and ¹⁸O labeled cholesterol via the acid-catalyzed hydrolysis of this compound using minimal amounts of isotopically enriched water.[1]

Data Presentation

The following tables summarize the key quantitative data from the optimized synthesis protocols.

Table 1: Reaction Conditions and Yields for ¹⁸O Labeled Cholesterol Synthesis

CatalystEquivalents of H₂¹⁸OTemperature (°C)Time (h)Isolated Yield (%)
Trifluoromethanesulfonic acid520562
Tetrafluoroboric acid5804040

Data sourced from optimized reactions using this compound and H₂¹⁸O (95.7 atom% ¹⁸O).[1]

Table 2: Isotopic Enrichment and Byproduct Formation

CatalystSolventMajor ByproductsIsotopic Enrichment
Trifluoromethanesulfonic acid1,4-Dioxane (B91453)Dichloresteryl ether, methyl cholesteryl ether, elimination products>90% of the isotopic abundance of the water used
Tetrafluoroboric acid1,4-DioxaneDichloresteryl ether, methyl cholesteryl ether, elimination products>90% of the isotopic abundance of the water used

Reactions in tetrahydrofuran (B95107) are not recommended due to the formation of significant amounts of cholesteryl ethers from solvent hydrolysis.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of ¹⁷O and ¹⁸O labeled cholesterol.

Materials
  • This compound

  • ¹⁷O or ¹⁸O enriched water (e.g., 95.7 atom% ¹⁸O)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Tetrafluoroboric acid (HBF₄)

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Purification setup (e.g., column chromatography)

Protocol 1: Optimized Synthesis using Trifluoromethanesulfonic Acid

This protocol is recommended for achieving the highest yield of isotopically labeled cholesterol.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in anhydrous 1,4-dioxane.

  • Addition of Reagents: Add 5 equivalents of ¹⁷O or ¹⁸O enriched water to the solution.

  • Catalyst Addition: Carefully add 0.05 equivalents of trifluoromethanesulfonic acid to the reaction mixture while stirring.

  • Reaction: Allow the reaction to proceed at room temperature (20°C) for 5 hours with continuous stirring.

  • Work-up and Purification: Upon completion, quench the reaction and purify the crude product using standard techniques such as column chromatography to isolate the labeled cholesterol.

Protocol 2: Alternative Synthesis using Tetrafluoroboric Acid

This protocol can also be used, although it results in a lower overall yield.

  • Reaction Setup: Dissolve this compound in anhydrous 1,4-dioxane in a suitable reaction vessel.

  • Addition of Reagents: Add 5 equivalents of ¹⁷O or ¹⁸O enriched water.

  • Catalyst Addition: Add 0.05 equivalents of tetrafluoroboric acid to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 40 hours with stirring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and purify the labeled cholesterol using appropriate chromatographic methods.

Visualizations

The following diagrams illustrate the chemical pathway and experimental workflow.

Synthesis_Pathway This compound This compound Cholesterol (17/18O labeled) Cholesterol (17/18O labeled) This compound->Cholesterol (17/18O labeled)  Acid Catalyst (CF3SO3H or HBF4) 1,4-Dioxane H2(17/18)O H2(17/18)O H2(17/18)O->Cholesterol (17/18O labeled)

Caption: Acid-catalyzed synthesis of labeled cholesterol.

Experimental_Workflow A Dissolve this compound in 1,4-dioxane B Add isotopically enriched water (H2¹⁷O or H2¹⁸O) A->B C Add acid catalyst (CF3SO3H or HBF4) B->C D Stir at specified temperature and time C->D E Quench reaction D->E F Purify by column chromatography E->F G Isolate labeled cholesterol F->G

References

Application Note and Protocol: Acid-Catalyzed Hydrolysis of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acid-catalyzed hydrolysis of i-cholesteryl methyl ether to yield cholesterol. The procedure employs trifluoromethanesulfonic acid as a potent catalyst in a 1,4-dioxane (B91453) solvent system at ambient temperature. This application note includes a comprehensive methodology encompassing reaction setup, work-up, purification via column chromatography, and final product analysis. Safety precautions for all hazardous reagents are also addressed. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the experimental process.

Introduction

Cholesterol is a vital sterol with critical functions in cell membrane structure and as a precursor for the biosynthesis of steroid hormones and bile acids. The acid-catalyzed cleavage of ethers is a fundamental reaction in organic synthesis, often employed for the deprotection of hydroxyl groups.[1][2][3][4][5] In this protocol, the methyl ether of cholesterol is hydrolyzed under acidic conditions to regenerate the free sterol. This procedure is particularly useful for researchers working with cholesterol derivatives or in the synthesis of labeled cholesterol analogs. The use of trifluoromethanesulfonic acid (triflic acid) ensures an efficient reaction under mild conditions.[6][7][8]

Experimental Protocol

Materials and Reagents
  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography (60 Å, 230-400 mesh)

  • Hexane (B92381), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Methanol, HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • 5% Sulfuric acid in ethanol (B145695) spray

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Beakers and Erlenmeyer flasks

  • TLC chambers and capillaries

  • UV lamp

  • Heating plate

Safety Precautions
  • Trifluoromethanesulfonic acid is extremely corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 1,4-Dioxane is a flammable liquid and is suspected of causing cancer. It may also cause respiratory irritation and serious eye irritation. Handle in a fume hood and avoid inhalation of vapors.

  • Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate PPE throughout the experiment.

Reaction Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

    • To this stirring solution, add deionized water (5.0 eq).

    • Carefully add trifluoromethanesulfonic acid (0.1 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Reaction Monitoring (TLC):

    • Prepare a TLC chamber with a solvent system of petroleum ether:diethyl ether:glacial acetic acid (80:20:1 v/v/v).

    • Spot the reaction mixture, a standard of this compound, and a cholesterol standard on a TLC plate.

    • Visualize the developed plate using a 5% sulfuric acid in ethanol spray followed by gentle heating on a hot plate. The starting material and product will appear as dark spots.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of the initial eluting solvent (e.g., 5% ethyl acetate in hexane) and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

    • Collect fractions and analyze them by TLC to identify those containing the pure cholesterol.

    • Combine the pure fractions and evaporate the solvent to yield purified cholesterol.

  • Recrystallization:

    • For further purification, dissolve the cholesterol obtained from column chromatography in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the cholesterol crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the crystals under vacuum to obtain the final product.

Data Presentation

ParameterValue/Observation
Reactants
This compound1.0 equivalent
Water5.0 equivalents
Trifluoromethanesulfonic acid0.1 equivalent
Reaction Conditions
Solvent1,4-Dioxane
TemperatureRoom Temperature
Reaction TimeMonitored by TLC (typically a few hours)
Purification
Column Chromatography EluentGradient of Ethyl Acetate in Hexane (e.g., 5% to 20%)
Recrystallization SolventMethanol
Product Analysis
TLC Mobile PhasePetroleum ether:diethyl ether:glacial acetic acid (80:20:1)
Expected Yield>90% (based on literature for similar reactions)
Expected Purity>98% after purification

Visualizations

Hydrolysis_Workflow start Start setup Reaction Setup: This compound, 1,4-Dioxane, H₂O, TfOH start->setup reaction Stir at Room Temperature setup->reaction tlc Monitor by TLC reaction->tlc Periodically tlc->reaction Incomplete workup Work-up: Quench with ice, Extract with Et₂O, Wash & Dry tlc->workup Complete concentrate Concentrate (Rotary Evaporator) workup->concentrate purify Purification concentrate->purify column Column Chromatography (Silica, Hexane/EtOAc) purify->column recrystallize Recrystallization (Methanol) column->recrystallize Combine pure fractions analyze Product Analysis: TLC, NMR, MP recrystallize->analyze end Pure Cholesterol analyze->end

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

References

Application Notes and Protocols: Trifluoromethanesulfonic Acid-Catalyzed Reactions of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of trifluoromethanesulfonic acid (TfOH) in reactions involving i-cholesteryl methyl ether. Trifluoromethanesulfonic acid, a superacid, serves as a potent catalyst for the rearrangement and hydrolysis of the i-steroid system. Presented herein are protocols for both the selective hydrolysis of this compound to cholesterol and a proposed method for the isomerization to cholesteryl methyl ether. This information is intended to guide researchers in the strategic application of this robust catalytic system for the synthesis of key cholesterol derivatives.

Introduction

This compound (6β-methoxy-3α,5α-cyclocholestane) is a synthetically versatile derivative of cholesterol, characterized by the presence of a cyclopropane (B1198618) ring within the A-B ring junction, a feature of the i-steroid structure. The reactivity of the i-steroid system is dominated by its susceptibility to acid-catalyzed rearrangement to the more stable cholesterol framework. Trifluoromethanesulfonic acid (CF₃SO₃H or TfOH) is an exceptionally strong Brønsted acid that has been shown to be a highly effective catalyst for this transformation.[1][2] Depending on the reaction conditions, specifically the presence or absence of nucleophiles such as water, this compound can be converted into cholesterol or rearranged to cholesteryl methyl ether. These products are of significant interest in various fields, including the study of lipid metabolism, membrane dynamics, and as precursors for the synthesis of novel therapeutic agents.

Data Presentation

The following tables summarize the key quantitative data derived from the literature on the trifluoromethanesulfonic acid-catalyzed reaction of this compound.

Table 1: Reaction Conditions and Product Distribution for the Hydrolysis of this compound to Cholesterol [1]

EntryCatalyst (eq.)Water (eq.)SolventTemperature (°C)Time (h)Cholesterol Yield (%)Methyl Cholesteryl Ether (%)Other Byproducts (%)
1TfOH (0.05)51,4-Dioxane20562PresentDicholesteryl ether, olefins
2TfOH (1)51,4-Dioxane205Lower>20Significant byproducts

Note: "Present" indicates the byproduct was formed, but the exact yield was not specified in this context. At higher acid-to-water ratios, methyl cholesteryl ether becomes a major byproduct.[1]

Signaling Pathways and Reaction Mechanisms

The acid-catalyzed reaction of this compound proceeds through the formation of a stabilized carbocation intermediate. The reaction pathway can be tailored to favor either hydrolysis or rearrangement based on the reaction conditions.

Reaction_Pathway cluster_start Reactant cluster_intermediate Intermediate cluster_products Products This compound This compound Cholesteryl Cation Cholesteryl Cation This compound->Cholesteryl Cation  + H⁺ (TfOH)   Cholesterol Cholesterol Cholesteryl Cation->Cholesterol  + H₂O    - H⁺, - CH₃⁺ Cholesteryl Methyl Ether Cholesteryl Methyl Ether Cholesteryl Cation->Cholesteryl Methyl Ether  - H⁺  

Caption: Acid-catalyzed reaction pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of Cholesterol via Hydrolysis of this compound[1]

This protocol is adapted from the optimized conditions for the synthesis of isotopically labeled cholesterol.

Materials:

  • This compound

  • 1,4-Dioxane (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Water (deionized or isotopically labeled)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous 1,4-dioxane, add water (5 equivalents).

  • Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (0.05 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature (20 °C) and stir for 5 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford cholesterol.

Expected Outcome: An isolated yield of approximately 62% of cholesterol can be expected.[1] Byproducts may include dicholesteryl ether, methyl cholesteryl ether, and elimination products.[1]

Protocol 2: Proposed Synthesis of Cholesteryl Methyl Ether via Isomerization of this compound

This proposed protocol is designed to favor the formation of cholesteryl methyl ether by minimizing the presence of water.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (or other aprotic solvent)

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (0.1-1.0 equivalents, optimization may be required) dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate cholesteryl methyl ether.

Expected Outcome: The primary product is expected to be cholesteryl methyl ether. The yield will be dependent on the optimized reaction conditions, particularly the amount of catalyst and the exclusion of water.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the trifluoromethanesulfonic acid-catalyzed reaction of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Reactant Dissolve Reactant Cool Solution Cool Solution Dissolve Reactant->Cool Solution Add Catalyst Add Catalyst Cool Solution->Add Catalyst Stir at Defined Temperature Stir at Defined Temperature Add Catalyst->Stir at Defined Temperature Monitor by TLC Monitor by TLC Stir at Defined Temperature->Monitor by TLC Quench Reaction Quench Reaction Monitor by TLC->Quench Reaction Upon Completion Extraction Extraction Quench Reaction->Extraction Drying & Filtration Drying & Filtration Extraction->Drying & Filtration Solvent Removal Solvent Removal Drying & Filtration->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization Characterization Column Chromatography->Characterization

References

Application Notes and Protocols: 1,4-Dioxane as a Solvent for i-Cholesteryl Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of i-cholesteryl methyl ether utilizing 1,4-dioxane (B91453) as a solvent. The method described is an adaptation of the classic Williamson ether synthesis, a robust and versatile method for the preparation of ethers. 1,4-Dioxane is proposed as a suitable solvent due to its aprotic nature and its ability to dissolve cholesterol and its derivatives, facilitating a homogeneous reaction environment.

This compound is a critical intermediate in the synthesis of various steroidal compounds and serves as a valuable tool in medicinal chemistry and drug development for introducing lipophilic character and modifying the biological activity of parent molecules.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of this compound is presented in the table below.

ParameterValueReference
Reactants
Cholesterol1 equivalentGeneral Knowledge
Sodium Hydride (NaH)1.2 equivalentsGeneral Knowledge
Methyl Iodide (CH₃I)1.5 equivalentsGeneral Knowledge
1,4-DioxaneAnhydrous[1]
Reaction Conditions
TemperatureRoom Temperature to 50 °CAdapted Protocol
Reaction Time12-24 hoursAdapted Protocol
Product Characterization
Molecular FormulaC₂₈H₄₈O[2][3]
Molecular Weight400.7 g/mol [2][4]
AppearanceWhite to off-white solid[5]
SolubilitySoluble in organic solvents like chloroform (B151607) and ethanol; insoluble in water.[5]

Experimental Protocols

Materials and Reagents:

  • Cholesterol (high purity)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide

  • Anhydrous 1,4-Dioxane

  • Methanol (B129727)

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Protocol for the Synthesis of this compound:

  • Preparation of the Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is assembled. The glassware should be oven-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

  • Formation of the Alkoxide: To the flask, add cholesterol (1.0 equivalent) and anhydrous 1,4-dioxane (approximately 10 mL per gram of cholesterol). Stir the mixture at room temperature until the cholesterol is fully dissolved.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at room temperature. The addition should be done under a gentle stream of nitrogen. The reaction mixture will be stirred at room temperature for 1 hour to allow for the formation of the sodium cholesteroxide. Evolution of hydrogen gas will be observed.

  • Etherification: After the formation of the alkoxide is complete, cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • After the addition of methyl iodide is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of methanol to destroy any unreacted sodium hydride. The solvent is then removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point should be determined.

Visualizations

experimental_workflow start Start dissolve_cholesterol Dissolve Cholesterol in Anhydrous 1,4-Dioxane start->dissolve_cholesterol add_NaH Add Sodium Hydride (NaH) to form Alkoxide dissolve_cholesterol->add_NaH add_MeI Add Methyl Iodide (CH3I) add_NaH->add_MeI reaction Heat Reaction Mixture (Monitor by TLC) add_MeI->reaction quench Quench with Methanol reaction->quench extract Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Cholesterol Cholesterol-OH Cholesteroxide Cholesterol-O⁻Na⁺ Cholesterol->Cholesteroxide + NaH NaH NaH H2 H₂ Cholesteroxide_ref Cholesterol-O⁻Na⁺ MeI CH₃-I iCholesterylMethylEther i-Cholesteryl-O-CH₃ NaI NaI Cholesteroxide_ref->iCholesterylMethylEther + CH₃-I

Caption: Proposed mechanism for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols: i-Cholesteryl Methyl Ether as a Precursor for Radiolabeled Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled cholesterol and its analogs are invaluable tools in biomedical research and drug development, enabling the non-invasive study of cholesterol metabolism, transport, and its role in various pathologies such as atherosclerosis and cancer. This document provides detailed application notes and protocols for the use of i-cholesteryl methyl ether as a stable and readily available precursor for the synthesis of radiolabeled cholesterol. The described workflow involves the efficient demethylation of this compound to yield cholesterol, followed by established radiolabeling procedures to introduce isotopes such as Iodine-125 (¹²⁵I), Tritium (³H), or Carbon-14 (B1195169) (¹⁴C).

Workflow Overview

The overall process involves a two-stage chemical synthesis followed by purification. The first stage is the deprotection of the cholesterol hydroxyl group via acid-catalyzed cleavage of the methyl ether from the i-cholesterol (B1253834) precursor. The resulting cholesterol is then subjected to a second-stage reaction to incorporate the desired radionuclide.

precursor This compound demethylation Acid-Catalyzed Demethylation precursor->demethylation cholesterol Cholesterol demethylation->cholesterol radiolabeling Radiolabeling cholesterol->radiolabeling radiolabeled_cholesterol Radiolabeled Cholesterol ([¹²⁵I]-, [³H]-, or [¹⁴C]-Cholesterol) radiolabeling->radiolabeled_cholesterol purification Purification (HPLC) radiolabeled_cholesterol->purification final_product Purified Radiolabeled Cholesterol purification->final_product applications Applications (In vitro assays, In vivo imaging) final_product->applications

Figure 1: Synthetic workflow from this compound to radiolabeled cholesterol.

Stage 1: Demethylation of this compound

The 3β-hydroxyl group of cholesterol is protected as a methyl ether in the i-cholesteryl form. This stable precursor allows for long-term storage and can be efficiently converted back to cholesterol when needed. An acid-catalyzed hydrolysis reaction is employed for this deprotection step.

Experimental Protocol: Acid-Catalyzed Demethylation

This protocol is adapted from a method describing the synthesis of isotopically labeled cholesterol.

Materials:

  • This compound

  • 1,4-Dioxane (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.

  • Add deionized water (5 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (TfOH) as the catalyst. The optimal ratio of acid to water should be determined empirically, but a starting point is a 1:1 molar ratio.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude cholesterol by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data:

ParameterValue
Catalyst Trifluoromethanesulfonic acid
Solvent 1,4-Dioxane
Reactant Ratio 5 equivalents of water
Typical Yield >90% (after purification)

Stage 2: Radiolabeling of Cholesterol

The purified cholesterol from Stage 1 can be radiolabeled with various isotopes depending on the intended application. Below are protocols for radioiodination, tritiation, and carbon-14 labeling.

Option A: Radioiodination with Iodine-125

Radioiodinated cholesterol, particularly 19-[¹²⁵I]iodocholesterol, is a well-established agent for adrenal imaging. The following is a general protocol for the radioiodination of cholesterol.

cholesterol Cholesterol reaction Radioiodination Reaction cholesterol->reaction iodogen Iodogen-coated tube iodogen->reaction na125i Na¹²⁵I Solution na125i->reaction purification Purification (Ion-exchange & HPLC) reaction->purification product [¹²⁵I]Iodocholesterol purification->product

Application Notes and Protocols for Cholesterol Standards Prepared from 3-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of cholesterol is paramount in biomedical research and clinical diagnostics due to its critical role in cellular function and its association with various pathologies, including cardiovascular disease. The use of high-purity, well-characterized standards is essential for the validation and calibration of analytical methods. This document provides detailed protocols for the preparation of a cholesterol standard from its stable precursor, 3-cholesteryl methyl ether (also known as i-cholesteryl methyl ether), and its subsequent application as an internal standard in the quantitative analysis of cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS). 3-cholesteryl methyl ether serves as a convenient and stable starting material that can be converted to cholesterol through a straightforward acid-catalyzed hydrolysis.

Data Presentation

Table 1: Physicochemical Properties of Cholesterol and 3-Cholesteryl Methyl Ether
PropertyCholesterol3-Cholesteryl Methyl Ether
Molecular Formula C₂₇H₄₆OC₂₈H₄₈O
Molar Mass 386.65 g/mol 400.68 g/mol
Appearance White crystalline powderWhite solid
Melting Point 148-150 °CNot readily available
Solubility Insoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), diethyl ether, acetone)Soluble in organic solvents (e.g., dioxane, heptane)
Chemical Stability Susceptible to oxidationGenerally more stable due to the ether linkage at the 3-position
Table 2: Summary of GC-MS Parameters for Cholesterol Analysis
ParameterRecommended Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 260 °C
Oven Temperature Program Initial 120 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (for TMS-derivatized compounds) Cholesterol-TMS: m/z 458.4 (M+), 368.4, 329.3
3-Cholesteryl methyl ether: m/z 400.4 (M+), 368.4, 355.3

Experimental Protocols

Protocol 1: Preparation of Cholesterol Standard from 3-Cholesteryl Methyl Ether

This protocol describes the acid-catalyzed hydrolysis (demethylation) of 3-cholesteryl methyl ether to yield cholesterol.

Materials and Reagents:

  • 3-Cholesteryl methyl ether

  • 1,4-Dioxane (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of 3-cholesteryl methyl ether in 10 mL of anhydrous 1,4-dioxane.

  • Addition of Water: Add 5 equivalents of deionized water to the solution.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 mol%) to the reaction mixture while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2 v/v) solvent system. The reaction is complete when the starting material spot is no longer visible. This may take several hours.

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude cholesterol by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure cholesterol.

  • Characterization and Storage: Confirm the identity and purity of the prepared cholesterol using techniques such as NMR, melting point determination, and GC-MS. Store the purified cholesterol standard in a tightly sealed container at -20°C, protected from light and moisture.

Protocol 2: Quantification of Cholesterol in a Sample using a Prepared Standard and GC-MS

This protocol outlines the use of a prepared cholesterol standard to create a calibration curve for the quantification of cholesterol in a biological sample, with 3-cholesteryl methyl ether used as an internal standard.

Materials and Reagents:

  • Purified cholesterol standard (from Protocol 1)

  • 3-Cholesteryl methyl ether (as an internal standard)

  • Sample containing cholesterol (e.g., serum extract)

  • Chloroform

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Heptane (B126788)

  • GC-MS system

Procedure:

  • Preparation of Standard Stock Solutions:

    • Accurately weigh and dissolve the purified cholesterol standard in heptane to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Accurately weigh and dissolve 3-cholesteryl methyl ether in heptane to prepare an internal standard stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying amounts of the cholesterol standard stock solution to clean vials.

    • To each calibration standard, add a fixed amount of the 3-cholesteryl methyl ether internal standard stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Sample Preparation:

    • To a known volume or mass of the sample, add a fixed amount of the 3-cholesteryl methyl ether internal standard stock solution.

    • Perform a lipid extraction using a suitable method (e.g., chloroform extraction).

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

  • Derivatization:

    • To each dried calibration standard and sample, add a derivatizing agent such as BSTFA with 1% TMCS (e.g., 100 µL).

    • Seal the vials and heat at 60-70°C for 30-60 minutes to convert cholesterol to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.

  • GC-MS Analysis:

    • Inject 1 µL of each derivatized calibration standard and sample into the GC-MS system.

    • Run the analysis using the parameters outlined in Table 2.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the cholesterol-TMS derivative to the peak area of the internal standard (3-cholesteryl methyl ether).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of cholesterol.

    • For the sample, calculate the ratio of the peak area of the cholesterol-TMS derivative to the peak area of the internal standard.

    • Determine the concentration of cholesterol in the sample by interpolating its peak area ratio on the calibration curve.

Visualizations

experimental_workflow cluster_prep Protocol 1: Standard Preparation cluster_analysis Protocol 2: Quantitative Analysis start 3-Cholesteryl Methyl Ether reaction Acid-Catalyzed Hydrolysis (TfOH, H2O) start->reaction quench Quench with NaHCO3 reaction->quench extract Extraction with Diethyl Ether quench->extract purify Silica Gel Chromatography extract->purify chol_std Purified Cholesterol Standard purify->chol_std add_is Add Internal Standard (3-Cholesteryl Methyl Ether) chol_std->add_is sample Biological Sample sample->add_is extraction Lipid Extraction add_is->extraction derivatize Derivatization (BSTFA) extraction->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis & Quantification gcms->data signaling_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) isoprenoids Isoprenoid Units mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol Multiple Steps logical_relationship title Rationale for Using 3-Cholesteryl Methyl Ether start_material 3-Cholesteryl Methyl Ether stability High Stability (Ether Linkage) start_material->stability conversion Facile Conversion to Cholesterol start_material->conversion internal_standard Internal Standard in Analysis start_material->internal_standard Structurally Similar & Non-endogenous standard High-Purity Cholesterol Standard conversion->standard quantification Accurate Quantification of Cholesterol standard->quantification Calibration internal_standard->quantification Normalization

Application Notes and Protocols for Metabolic Tracer Studies of Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic tracer studies are fundamental to understanding the complex dynamics of cholesterol homeostasis, including its synthesis, absorption, and transport. These studies rely on the introduction of labeled molecules (tracers) that can be followed as they move through various metabolic pathways. While a variety of tracers have been employed, the ideal tracer is one that is safe, easily detectable, and behaves identically to the endogenous molecule of interest without perturbing the system. This document provides an overview of the application of various tracers in cholesterol metabolism research, with a particular focus on non-absorbable markers for cholesterol absorption studies.

Note on i-Cholesteryl Methyl Ether

Extensive literature searches did not yield specific studies detailing the use of this compound as a metabolic tracer for cholesterol absorption or other metabolic pathways in vivo. While its chemical structure is known (CAS 2867-93-8), its application in this context is not documented in readily available scientific literature. One study has noted its use as a precursor for the chemical synthesis of isotopically labeled cholesterol, but this does not represent its use as a metabolic tracer itself. Therefore, the following sections will focus on well-established and validated tracers and protocols used in cholesterol metabolic studies.

Commonly Used Tracers in Cholesterol Metabolism Studies

Several classes of molecules are utilized as tracers in cholesterol metabolism research. The choice of tracer depends on the specific aspect of cholesterol metabolism being investigated.

1. Cholesteryl Ethers as Non-Metabolizable Tracers

Radiolabeled cholesteryl ethers, such as [3H]cholesteryl oleoyl (B10858665) ether and [3H]cholesteryl hexadecyl ether, have been widely used as non-metabolizable analogs of cholesteryl esters to trace lipoprotein metabolism.[1] The ether bond is resistant to hydrolysis by cellular enzymes, which allows these molecules to serve as markers for the cumulative uptake of lipoproteins by cells.[1]

Key Considerations:

  • Biological Stability: It is crucial to verify the biological stability of commercially available radiolabeled cholesteryl ethers. Some preparations have been shown to be hydrolyzed to free cholesterol in vivo, which can lead to confounding results as the free cholesterol can be re-esterified or effluxed from cells.[1]

  • Application: Primarily used to study the clearance of lipoproteins from circulation and their uptake by various tissues.

Application Note 1: Assessing the Biological Stability of Radiolabeled Cholesteryl Ethers

Objective: To ensure that the radiolabeled cholesteryl ether tracer remains intact in vivo and does not break down into free cholesterol.

Experimental Protocol:

  • In Vivo Administration: Inject a subject animal (e.g., mouse) with a lipid emulsion containing the radiolabeled cholesteryl ether (e.g., [3H]cholesteryl oleoyl ether).

  • Sample Collection: Collect blood samples at various time points (e.g., 4 hours and 24 hours) post-injection.

  • Lipid Extraction: Extract total lipids from the plasma samples using a suitable solvent mixture (e.g., chloroform:methanol).

  • Thin-Layer Chromatography (TLC): Separate the lipid extracts on a TLC plate to distinguish between the intact cholesteryl ether and free cholesterol.

  • Quantification: Scrape the bands corresponding to the cholesteryl ether and free cholesterol from the TLC plate and quantify the radioactivity in each band using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of radioactivity present as free cholesterol at each time point. A significant percentage of radioactivity in the free cholesterol band indicates instability of the tracer.

Quantitative Data Summary:

TracerTime Post-Injection (hours)% of Radioactivity as Free Cholesterol (Plasma)% of Radioactivity as Free Cholesterol (Liver)Reference
[3H]Cholesteryl Oleoyl Ether453%49%[1]
2432%50%[1]
[3H]Cholesteryl Hexadecyl Ether4Not hydrolyzedNot hydrolyzed[1]
24Not hydrolyzedNot hydrolyzed[1]

2. Plant Sterols as Markers of Cholesterol Absorption

Plant sterols, such as β-sitosterol and campesterol, are structurally similar to cholesterol but are poorly absorbed by the intestine. Because they are exclusively of dietary origin, their levels in the plasma can be used as surrogate markers for cholesterol absorption efficiency.

Key Considerations:

  • Non-Absorbable Standard: Sitostanol is often used as a non-absorbable marker in intestinal perfusion studies to quantify the absorption of other sterols.

  • Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the simultaneous quantification of cholesterol and plant sterols in biological samples.[2][3]

Application Note 2: Measurement of Cholesterol Absorption Using Plant Sterols

Objective: To determine the fractional cholesterol absorption by measuring the ratio of absorbed plant sterols to cholesterol.

Experimental Workflow:

G cluster_protocol Experimental Protocol Diet Standardized Diet (with known cholesterol and plant sterol content) Blood Blood Sample Collection Diet->Blood Administration Extraction Lipid Extraction from Plasma Blood->Extraction Derivatization Derivatization of Sterols Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Sterol Ratios) GCMS->Data G cluster_pathway Dual-Isotope Cholesterol Absorption Pathway Oral Oral Administration ([13C]Cholesterol) Gut Intestinal Lumen Oral->Gut IV Intravenous Administration ([2H]Cholesterol) Plasma Plasma Pool IV->Plasma Direct Entry Enterocyte Enterocyte Gut->Enterocyte Absorption Enterocyte->Plasma IRMS Isotope Ratio Mass Spectrometry Plasma->IRMS Measurement

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

i-Cholesteryl methyl ether, also known as 6β-methoxy-3α,5-cyclocholestane, is a key synthetic intermediate and a significant derivative of cholesterol. Its unique i-steroid structure, featuring a cyclopropane (B1198618) ring formed between C-3 and C-5, imparts distinct chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound. These application notes provide a detailed guide to the expected ¹H and ¹³C NMR spectral features of this compound, along with comprehensive protocols for sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Data

Key Structural Features and their Expected NMR Signatures:

  • 3α,5-Cyclopropane Ring: The protons on the cyclopropane ring (H-3, H-4, and H-5) are expected to resonate in the upfield region of the ¹H NMR spectrum, typically between 0.5 and 1.5 ppm. The associated carbons will also show characteristic upfield shifts in the ¹³C NMR spectrum.

  • 6β-Methoxy Group: The methoxy (B1213986) protons (-OCH₃) will appear as a sharp singlet in the ¹H NMR spectrum, likely around 3.3-3.4 ppm. The methoxy carbon will resonate in the 55-60 ppm region of the ¹³C NMR spectrum. The C-6 carbon, being attached to the electronegative oxygen atom, will be shifted downfield.

  • Cholesterol Backbone: The remaining protons and carbons of the steroid nucleus and the side chain will exhibit chemical shifts comparable to other cholesterol derivatives, though minor shifts due to the i-steroid rearrangement are expected.

Quantitative Data Summary

The following tables summarize the predicted chemical shifts for this compound. These values are compiled from analyses of related steroid structures and general NMR principles.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3, H-4, H-5 (Cyclopropyl)0.5 - 1.5m-
H-6~2.8 - 3.0m-
-OCH₃~3.35s-
H-18 (CH₃)~0.65s-
H-19 (CH₃)~1.00s-
H-21 (CH₃)~0.92d~6.5
H-26, H-27 (CH₃)~0.86d~6.6
Other steroid backbone & side chain0.8 - 2.5m-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-3~10 - 20
C-4~10 - 20
C-5~20 - 30
C-6~80 - 85
-OCH₃~56 - 58
C-10~35 - 40
C-13~42 - 44
C-18~12 - 14
C-19~19 - 21
C-21~18 - 20
C-26~22 - 24
C-27~22 - 24
Other steroid backbone & side chain10 - 60

Experimental Protocols

Accurate and high-quality NMR data acquisition is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.

Protocol 1: NMR Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is dry and free of acidic impurities.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to CDCl₃ by the manufacturer as an internal reference (δ 0.00 ppm). If not present, a small amount can be added.

Protocol 2: NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex spin systems in steroids.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a well-prepared sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is essential for assigning quaternary carbons and connecting different spin systems.

Visualization of Workflows and Structures

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample This compound Dissolve Dissolution & Vortexing Sample->Dissolve Solvent CDCl3 Solvent->Dissolve Filter Filtration Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Sample Insertion H1_NMR 1H NMR Spectrometer->H1_NMR C13_NMR 13C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Report Final Report Assignment->Report

Caption: Experimental workflow for NMR analysis.

Key Structural Correlations

The following diagram highlights the key structural features of this compound and the expected important long-range NMR correlations that would be observed in an HMBC spectrum, aiding in its structural confirmation.

structural_correlations cluster_structure This compound Structure cluster_hmbc Key HMBC Correlations Steroid_Backbone Steroid Nucleus & Side Chain Cyclopropane 3α,5-Cyclopropane Steroid_Backbone->Cyclopropane fused Methoxy 6β-OCH3 Steroid_Backbone->Methoxy attached at C-6 OCH3_H OCH3 Protons C6 C-6 OCH3_H->C6 ³J(H,C) Cyclopropyl_H Cyclopropyl Protons C3_C5 C-3, C-5 Cyclopropyl_H->C3_C5 ²J or ³J(H,C) C19_H H-19 (Methyl) C10 C-10 C19_H->C10 ²J(H,C)

Caption: Key structural features and HMBC correlations.

purification of labeled cholesterol from i-cholesteryl methyl ether reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of isotopically labeled cholesterol is a critical process for tracing and understanding its metabolic pathways and roles in various physiological and pathological conditions. A common precursor for introducing labels, such as ¹⁷O and ¹⁸O, into the 3β-hydroxyl group is i-cholesteryl methyl ether. The "i-ether" serves as a protecting group for the cholesterol hydroxyl, which can be cleaved under acidic conditions to yield the desired labeled cholesterol. This document provides a detailed methodology for the purification of labeled cholesterol from the this compound reaction mixture. The process involves the acid-catalyzed deprotection of the i-ether, followed by extraction and purification using silica (B1680970) gel column chromatography.

Purification Workflow

The overall workflow for the purification of labeled cholesterol from the this compound reaction mixture is depicted below. The process begins with the acid-catalyzed hydrolysis of the this compound, followed by extraction of the lipid-soluble components. The crude extract is then subjected to silica gel column chromatography to isolate the pure labeled cholesterol.

PurificationWorkflow ReactionMixture This compound Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Quench & Extract CrudeExtract Crude Labeled Cholesterol Extract Extraction->CrudeExtract Organic Phase ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Loading PurifiedCholesterol Purified Labeled Cholesterol ColumnChromatography->PurifiedCholesterol Elution Analysis Purity Analysis (TLC, GC-MS) PurifiedCholesterol->Analysis Characterization PurificationProcess cluster_reaction Deprotection cluster_extraction Extraction cluster_purification Purification Reaction This compound + H₂O* Catalyst TfOH in Dioxane Reaction->Catalyst Quenching Quench with NaHCO₃ Catalyst->Quenching LLE Liquid-Liquid Extraction (Diethyl Ether/Water) Quenching->LLE Transfer Drying Dry with MgSO₄ LLE->Drying Evaporation1 Evaporation Drying->Evaporation1 Column Silica Gel Column Chromatography Evaporation1->Column Load Crude Product Elution Gradient Elution (Hexane/Ethyl Acetate) Column->Elution TLC TLC Analysis of Fractions Elution->TLC Evaporation2 Evaporation TLC->Evaporation2 PurifiedProduct Purified Labeled Cholesterol Evaporation2->PurifiedProduct Final Product

Application Notes and Protocols for Monitoring i-Cholesteryl Methyl Ether Reaction Progress with TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

i-Cholesteryl methyl ether is a derivative of cholesterol, a vital component of animal cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The methylation of the hydroxyl group at the C3 position of cholesterol to form this compound alters its polarity and chemical properties, making it a subject of interest in various research and development areas, including drug delivery and material science.

This application note provides a detailed protocol for monitoring the synthesis of this compound from cholesterol using Thin-Layer Chromatography (TLC). TLC is a simple, rapid, and cost-effective analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By monitoring the disappearance of the starting material (cholesterol) and the appearance of the product (this compound), the progress of the reaction can be effectively tracked.

Reaction Scheme

The synthesis of this compound from cholesterol is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the cholesterol's hydroxyl group with a strong base, such as sodium hydride (NaH), to form a cholesteroxide anion, which then acts as a nucleophile and attacks a methylating agent, like methyl iodide (CH₃I), in an Sₙ2 reaction.

Reaction: Cholesterol + NaH → Cholesteroxide anion + H₂ Cholesteroxide anion + CH₃I → this compound + NaI

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.

Materials:

  • Cholesterol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cholesterol and anhydrous THF. Stir the mixture until the cholesterol is fully dissolved.

  • Cool the flask in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Slowly add methyl iodide to the reaction mixture via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (as described in section 3.2) at regular intervals (e.g., every 30-60 minutes).

  • Once the reaction is complete (indicated by the consumption of cholesterol), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography.

TLC Monitoring of the Reaction

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (eluent)

  • Visualization reagent

  • UV lamp (if using fluorescent plates)

Procedure:

  • Prepare the TLC plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (cholesterol standard), the reaction mixture, and a co-spot (a spot of the standard on top of a spot of the reaction mixture).

  • Spot the plate:

    • Dissolve a small amount of cholesterol in a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) to prepare a standard solution.

    • Using a capillary tube, apply a small spot of the cholesterol standard to its designated lane on the origin.

    • At each time point, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto its designated lane.

    • Apply a spot of the cholesterol standard and the reaction mixture in the same lane for the co-spot.

  • Develop the plate:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.

    • Once the spots on the TLC plate are dry, carefully place the plate in the developing chamber, ensuring the origin is above the solvent level. Cover the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using one of the methods described in section 4.

  • Analyze the results:

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • The reaction is complete when the spot corresponding to cholesterol is no longer visible in the reaction mixture lane.

Data Presentation

The progress of the reaction can be qualitatively and quantitatively assessed by observing the changes in the TLC plate over time.

CompoundExpected Rf Range*PolarityObservations on TLC
Cholesterol0.2 - 0.4HighThe starting material, a more polar alcohol, will have a lower Rf value and will travel a shorter distance up the plate.
This compound 0.7 - 0.9 Low The product, a less polar ether, will have a higher Rf value and will travel a longer distance up the plate.

*Expected Rf values are approximate and can vary depending on the exact TLC conditions (e.g., stationary phase, mobile phase composition, temperature, and chamber saturation).

Visualization Techniques:

  • Phosphomolybdic Acid (PMA) Stain:

    • Preparation: 10 g of phosphomolybdic acid in 100 mL of ethanol.

    • Procedure: Spray or dip the dried TLC plate in the PMA solution and gently heat with a heat gun or on a hot plate until colored spots appear.

    • Results: Cholesterol and its derivatives typically appear as dark blue or green spots on a yellow-green background.

  • Iodine Vapor:

    • Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.

    • Results: Unsaturated compounds and many other organic compounds will appear as brown spots as they absorb the iodine vapor. The spots will fade over time.[1]

  • UV Light:

    • Procedure: If using TLC plates with a fluorescent indicator (F₂₅₄), spots of UV-active compounds can be visualized under a UV lamp (254 nm).

    • Results: Compounds that absorb UV light will appear as dark spots on a fluorescent green background.

Diagrams

Logical Relationship of Reaction Components

reaction_components Cholesterol Cholesterol (Starting Material) i_Cholesteryl_Methyl_Ether This compound (Product) Cholesterol->i_Cholesteryl_Methyl_Ether Williamson Ether Synthesis NaH Sodium Hydride (Base) NaH->Cholesterol Deprotonates Methyl_Iodide Methyl Iodide (Methylating Agent) Methyl_Iodide->Cholesterol Methylates

Caption: Relationship of reactants and product in the synthesis.

Experimental Workflow for TLC Monitoring

tlc_workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_standards Spot Standards (Cholesterol) prep_plate->spot_standards prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_reaction Spot Reaction Mixture spot_standards->spot_reaction spot_reaction->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize calc_rf Calculate Rf Values visualize->calc_rf assess_progress Assess Reaction Progress calc_rf->assess_progress

Caption: Workflow for monitoring the reaction with TLC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of Labeled Cholesterol from i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of labeled cholesterol from i-cholesteryl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for converting this compound to cholesterol?

The conversion of this compound to cholesterol is an acid-catalyzed hydrolysis (ether cleavage) reaction. The ether linkage is cleaved in the presence of a strong acid and water to yield the desired cholesterol product and methanol.[1][2]

Q2: Which acid catalyst is most effective for this conversion?

Trifluoromethanesulfonic acid (TfOH) has been shown to be highly effective for this reaction, providing good yields under mild conditions (room temperature).[1][2][3] Tetrafluoroboric acid (HBF4) can also be used, but it may result in lower overall yields.[3]

Q3: What is the optimal solvent and temperature for the reaction?

1,4-Dioxane (B91453) is a suitable solvent for this reaction when using trifluoromethanesulfonic acid as the catalyst. The reaction can be efficiently carried out at room temperature.[1][2][3] While tetrahydrofuran (B95107) (THF) can also be used, it may lead to the formation of cholesteryl ethers as byproducts due to reaction with alcohols arising from the hydrolysis of the solvent.[3]

Q4: How much water should be used in the reaction?

For optimal yields, it is recommended to use approximately 5 equivalents of water relative to the this compound.[1][2][3]

Q5: What are the common side reactions and byproducts I should be aware of?

Several byproducts can form during the reaction, including:

  • Dicholesteryl ether

  • Methyl cholesteryl ether

  • Olefins resulting from elimination reactions[3]

The formation of these byproducts can be influenced by the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Cholesterol Incomplete reaction.Increase the reaction time. A significant amount of starting material may remain unreacted after 5 hours.[1]
Suboptimal catalyst.Use trifluoromethanesulfonic acid instead of weaker acids like tetrafluoroboric acid for higher yields.[3]
Inappropriate solvent.Use 1,4-dioxane as the solvent. Avoid THF to prevent the formation of unwanted ether byproducts.[3]
Presence of Impurities in the Final Product Formation of byproducts.Optimize reaction conditions to minimize side reactions. Purify the crude product using column chromatography.
Unreacted starting material.Increase reaction time or consider a slight increase in catalyst loading. Purify via column chromatography.
Difficulty in Isolating the Labeled Cholesterol Emulsion formation during workup.Use a saturated brine solution during the aqueous workup to break up emulsions.
Co-elution of impurities during chromatography.Use a different solvent system or a different stationary phase for column chromatography to improve separation.

Data Summary

The following table summarizes the reported yields for the conversion of this compound to cholesterol using different acid catalysts.

Catalyst Solvent Temperature Reaction Time Yield of Cholesterol Reference
Trifluoromethanesulfonic acid (0.05 eq.)1,4-Dioxane20°C5 hours62%[3]
Tetrafluoroboric acid (0.05 eq.)1,4-Dioxane80°C40 hours40%[3]

Experimental Protocols

Protocol: Acid-Catalyzed Hydrolysis of this compound to Labeled Cholesterol

This protocol is based on the optimized conditions for the synthesis of isotopically labeled cholesterol.[3]

Materials:

  • This compound

  • 1,4-Dioxane (anhydrous)

  • Isotopically labeled water (e.g., H₂¹⁸O)

  • Trifluoromethanesulfonic acid (TfOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous 1,4-dioxane.

  • Addition of Water: Add 5 equivalents of isotopically labeled water to the solution.

  • Initiation of Reaction: Add 0.05 equivalents of trifluoromethanesulfonic acid to the reaction mixture at room temperature (20°C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the labeled cholesterol.

Visualizations

Experimental Workflow

experimental_workflow start This compound reaction Reaction (Room Temp, 5h) start->reaction Dissolve reagents 1,4-Dioxane Labeled H2O TfOH reagents->reaction Add workup Aqueous Workup (NaHCO3, Et2O) reaction->workup Quench & Extract purification Column Chromatography (Silica Gel) workup->purification Isolate Crude product Labeled Cholesterol purification->product Purify signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP_INSIG SREBP-SCAP-INSIG Complex SREBP_SCAP_Golgi SREBP-SCAP SREBP_SCAP_INSIG->SREBP_SCAP_Golgi Low Cholesterol: Transport to Golgi HMG_CoA_Reductase HMG-CoA Reductase Cholesterol Cholesterol HMG_CoA_Reductase->Cholesterol ...leads to synthesis of S1P S1P S2P S2P S1P->S2P Further Cleavage nSREBP nSREBP S2P->nSREBP Release of SREBP_SCAP_Golgi->S1P Cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes SRE->Cholesterol_Synthesis_Genes Activates Transcription Cholesterol_Synthesis_Genes->HMG_CoA_Reductase e.g. Cholesterol->SREBP_SCAP_INSIG High levels inhibit SCAP-SREBP transport

References

Technical Support Center: Synthesis of i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the synthesis of i-cholesteryl methyl ether, particularly the presence of unreacted cholesterol.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is incomplete, and I have a significant amount of unreacted cholesterol remaining. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion of cholesterol to this compound is a frequent issue, primarily due to the steric hindrance of the C3-β hydroxyl group of the cholesterol molecule. This steric bulk can impede the approach of the methylating agent. Here are the primary causes and troubleshooting strategies:

  • Insufficient Deprotonation of Cholesterol: The hydroxyl group of cholesterol must be fully deprotonated to form the more nucleophilic cholesteroxide anion for the reaction to proceed efficiently.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice for forming alkoxides from alcohols. Ensure anhydrous (dry) reaction conditions, as moisture will consume the base.

  • Steric Hindrance: The bulky steroid structure of cholesterol hinders the backside attack required for an SN2 reaction like the Williamson ether synthesis.

    • Solution 1: Optimize Reaction Conditions. Prolonging the reaction time and/or increasing the temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also favor elimination side reactions.

    • Solution 2: Use a More Reactive Methylating Agent. While methyl iodide is commonly used, more potent methylating agents like dimethyl sulfate (B86663) or methyl triflate can increase the reaction rate. Handle these reagents with extreme care as they are toxic.

    • Solution 3: Alternative Synthesis Method. Consider a different synthetic approach that may be less sensitive to steric hindrance. A method using diazomethane (B1218177) and a catalytic amount of fluoboric acid has been reported to give a high yield (95%) of cholesteryl methyl ether from cholesterol. Another superior method for certain substrates involves the alcoholysis of cholesterol p-toluenesulfonate.[1]

  • Inadequate Solvent: The choice of solvent is critical for SN2 reactions.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to react.

Question 2: I am observing byproducts in my reaction mixture along with unreacted cholesterol and the desired product. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts is common in the synthesis of this compound. The most likely byproduct is the elimination product, cholest-2-ene (B103200) or cholest-3-ene, arising from the basic conditions of the Williamson ether synthesis.

  • Cause: The cholesteroxide ion can act as a base, abstracting a proton from an adjacent carbon, leading to the formation of a double bond (E2 elimination). This competes with the desired SN2 substitution reaction.

  • Minimization Strategies:

    • Control Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Choice of Base: While a strong base is necessary, using a very bulky, non-nucleophilic base might favor deprotonation of the alcohol without promoting elimination. However, for methylation, the primary concern is typically achieving the initial deprotonation.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction. Stop the reaction once the formation of the desired product plateaus to prevent the accumulation of byproducts.

Question 3: How can I effectively monitor the progress of my reaction?

Answer:

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot a small amount of your reaction mixture, a standard of pure cholesterol, and if available, a standard of pure this compound.

    • Develop the plate using an appropriate solvent system.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate (B83412) or phosphomolybdic acid) and heating.

  • Interpretation: Cholesterol is more polar than this compound and will have a lower Rf value (it will travel a shorter distance up the plate). As the reaction progresses, you should see the spot corresponding to cholesterol diminish and the spot for this compound intensify.

Frequently Asked Questions (FAQs)

Q1: What is a good TLC solvent system to separate cholesterol from this compound?

A1: A common and effective solvent system for separating sterols and their ethers on a silica (B1680970) gel TLC plate is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity can be adjusted to achieve optimal separation. A starting point could be a ratio of 9:1 or 8:2 (hexane:ethyl acetate).

Q2: How can I purify my this compound from unreacted cholesterol?

A2: Column chromatography is the most effective method for purifying this compound from unreacted cholesterol on a laboratory scale. Since cholesterol is more polar, it will adhere more strongly to the silica gel stationary phase.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity eluent (e.g., 100% hexane or a high hexane to ethyl acetate ratio) to elute the less polar this compound first. Gradually increase the polarity by adding more ethyl acetate to elute the more polar unreacted cholesterol.

Q3: Are there any safety precautions I should be aware of when using stronger methylating agents like dimethyl sulfate or methyl triflate?

A3: Yes, these are highly toxic and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quench solution (e.g., aqueous ammonia) readily available in case of spills.

Quantitative Data Summary

ParameterWilliamson Ether SynthesisDiazomethane Method
Typical Yield Variable, often moderate due to steric hindranceReported up to 95% for cholesteryl methyl ether
Common Byproducts Elimination products (cholestenes)Polymethylene
Reaction Temperature 50-100 °CRoom Temperature
Key Reagents Strong base (e.g., NaH), Methyl IodideDiazomethane, Fluoboric Acid (catalyst)

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Optimized)

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add cholesterol (1 equivalent) to a flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and slowly add sodium hydride (1.2 equivalents). Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound using Diazomethane

(Note: Diazomethane is explosive and toxic. This procedure should only be performed by experienced chemists in a suitable fume hood with proper safety precautions.)

  • Preparation: Dissolve cholesterol (1 equivalent) in a mixture of methylene (B1212753) chloride and a small amount of diethyl ether.

  • Catalyst Addition: Add a catalytic amount of fluoboric acid solution.

  • Methylation: Slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, quench the excess diazomethane by the careful addition of acetic acid. Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Incomplete: Unreacted Cholesterol Present check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Evaluate Reagents start->check_reagents purification Purify Product start->purification If reaction is complete action_base Use stronger base / Ensure dry conditions check_deprotonation->action_base Sufficiently strong base? (e.g., NaH) Anhydrous conditions? action_temp_time Increase temperature / prolong reaction time check_reaction_conditions->action_temp_time Temperature and time optimized for sterically hindered substrate? action_methylating_agent Consider more reactive agent (e.g., dimethyl sulfate) check_reagents->action_methylating_agent Methylating agent reactive enough? consider_alternative Explore alternative methods (e.g., Diazomethane/HBF4) check_reagents->consider_alternative Williamson synthesis not optimal? action_base->start Re-run reaction action_temp_time->start Re-run reaction action_methylating_agent->start Re-run reaction consider_alternative->start Re-run reaction

Caption: Troubleshooting workflow for incomplete methylation of cholesterol.

TLC_Monitoring origin Origin solvent_front Solvent Front cholesterol Cholesterol (Standard) cholesterol_in_mix reaction_mix Reaction Mixture product i-Cholesteryl Methyl Ether lab_chol Lower Rf (More Polar) lab_prod Higher Rf (Less Polar)

Caption: Visualization of TLC monitoring for the synthesis of this compound.

References

improving the efficiency of i-cholesteryl methyl ether hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with the hydrolysis of i-cholesteryl methyl ether.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question Possible Cause(s) Suggested Solution(s)
Why is my this compound hydrolysis reaction incomplete, leaving a significant amount of starting material? Insufficient reaction time.Although optimal yields can be achieved, some starting material may remain unreacted even after several hours. Consider extending the reaction time and monitoring the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Inadequate catalyst concentration or activity.Ensure the acid catalyst, such as trifluoromethanesulfonic acid, is fresh and used in the correct concentration. The optimal conditions reported use this catalyst in 1,4-dioxane (B91453).[1][2]
Insufficient water for hydrolysis.The reaction requires water as a reagent. Optimal yields have been achieved using 5 equivalents of water.[1][2] Ensure the correct stoichiometry is used.
What are the common byproducts observed in the hydrolysis of this compound? Side reactions occurring under acidic conditions.The acid-catalyzed reaction can lead to the formation of various byproducts. The specific byproducts can depend on the solvent used (e.g., 1,4-dioxane or THF).[1][2] It is important to purify the desired cholesterol product from these byproducts using techniques like column chromatography.
Why is the yield of cholesterol lower than expected? Suboptimal reaction conditions.The choice of acid catalyst and solvent significantly impacts the yield. Trifluoromethanesulfonic acid in 1,4-dioxane at room temperature has been reported to provide optimum yields.[1][2]
Degradation of the product.Steroids can be sensitive to aggressive acidic conditions. While acid is necessary for the hydrolysis of the ether linkage, prolonged exposure to very strong acids or high temperatures might lead to degradation.[3] Monitor the reaction and work it up as soon as it reaches completion.
How can I monitor the progress of the hydrolysis reaction? Difficulty in distinguishing starting material from product on TLC.Use a suitable solvent system for TLC that provides good separation between the more nonpolar this compound and the more polar cholesterol product. A common system for steroids is a mixture of hexane (B92381) and ethyl acetate (B1210297). Staining with an appropriate reagent (e.g., phosphomolybdic acid) can help visualize the spots.
Inability to quantify the conversion.For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are more suitable than TLC.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the hydrolysis of this compound?

A1: The hydrolysis of this compound is a chemical reaction that cleaves the ether bond to yield cholesterol and methanol. This reaction is typically catalyzed by a strong acid.[1][2] The ether oxygen is protonated by the acid, making it a good leaving group. Subsequently, a nucleophile, in this case, water, attacks the carbocation intermediate to form the cholesterol product.[4]

Q2: What type of acid catalyst is most effective for this hydrolysis?

A2: Strong acids are required for the cleavage of the ether bond.[4] Research has shown that trifluoromethanesulfonic acid is an effective catalyst for the hydrolysis of this compound, leading to optimal yields under specific conditions.[1][2]

Q3: What are the optimal reaction conditions for the hydrolysis of this compound?

A3: Optimal yields have been reported using trifluoromethanesulfonic acid as the catalyst in 1,4-dioxane at room temperature with 5 equivalents of water.[1][2]

Q4: Are there any specific safety precautions to consider during this experiment?

A4: Yes. Trifluoromethanesulfonic acid is a very strong and corrosive acid and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 1,4-Dioxane is a flammable solvent and a suspected carcinogen; therefore, it should also be handled in a fume hood.

Q5: How can I purify the cholesterol product after the reaction?

A5: After the reaction is complete, the mixture should be neutralized and the product extracted with an organic solvent. The crude product can then be purified from unreacted starting material and byproducts using standard techniques such as column chromatography on silica (B1680970) gel.

Experimental Protocols

Optimized Acid-Catalyzed Hydrolysis of this compound

This protocol is based on the optimized conditions reported for the synthesis of labeled cholesterol.[1][2]

Materials:

  • This compound

  • 1,4-Dioxane (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • Add 5 equivalents of water to the solution.

  • While stirring at room temperature, add a catalytic amount of trifluoromethanesulfonic acid to the mixture.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system).

  • Once the reaction is complete (or has reached the desired conversion), quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cholesterol.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for this compound Hydrolysis

ParameterValueReference
Substrate This compound[2],[1]
Catalyst Trifluoromethanesulfonic acid[2],[1]
Solvent 1,4-Dioxane[2],[1]
Reagent Water (5 equivalents)[2],[1]
Temperature Room Temperature[2],[1]
Outcome Formation of Cholesterol[2],[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in 1,4-Dioxane add_water Add 5 eq. of Water start->add_water add_catalyst Add Trifluoromethanesulfonic Acid add_water->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Cholesterol chromatography->product

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

References

troubleshooting low yield in isotopic labeling with i-cholesteryl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields or other issues during the isotopic labeling of cholesterol using i-cholesteryl methyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of isotopically labeled cholesterol is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the hydrolysis reaction conditions, potential side reactions leading to byproduct formation, and losses during product purification. Incomplete reactions or suboptimal catalyst performance are often the main culprits.

Q2: How do the reaction conditions affect the yield of labeled cholesterol?

Reaction conditions are critical for maximizing the yield of isotopically labeled cholesterol. Key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. Studies have shown that different catalysts and solvents can lead to varying yields and byproduct profiles.[1]

Q3: I suspect side reactions are consuming my starting material. What are the common byproducts?

During the acid-catalyzed hydrolysis of this compound, several byproducts can form, reducing the overall yield of the desired labeled cholesterol.[1] These can include:

  • Dicholesteryl ether: Formed through the reaction of two cholesterol molecules.

  • Methyl cholesteryl ether: Can be a byproduct depending on the reaction equilibrium.

  • Olefins: Resulting from elimination reactions.[1]

  • Cholesteryl ethers from solvent: If using solvents like tetrahydrofuran (B95107) (THF), alcohols arising from solvent hydrolysis can react with cholesterol.[1]

A logical workflow for troubleshooting low yield is essential.

G cluster_start cluster_reaction Reaction Conditions cluster_purification Purification & Analysis cluster_solutions Potential Solutions cluster_end start Start: Low Yield of Labeled Cholesterol reaction_params Check Reaction Parameters: - Catalyst (e.g., CF3SO3H, HBF4) - Solvent (e.g., 1,4-dioxane (B91453), THF) - Temperature - Reaction Time start->reaction_params Initial Check analysis Analyze Byproducts: - Use GC/MS or NMR - Identify major contaminants start->analysis reagents Verify Reagent Quality: - Purity of this compound - Isotopic purity of water - Catalyst activity reaction_params->reagents reagents->analysis If conditions seem correct purification_method Evaluate Purification Method: - Column chromatography conditions - Solvent selection - Potential for product loss optimize_reaction Optimize Reaction: - Adjust catalyst/water ratio - Change solvent to 1,4-dioxane - Modify temperature and time purification_method->optimize_reaction Based on findings analysis->purification_method analysis->optimize_reaction If byproducts are significant refine_purification Refine Purification: - Adjust stationary/mobile phase - Perform multiple extractions optimize_reaction->refine_purification confirm_structure Confirm Structure: - Use NMR and Mass Spectrometry refine_purification->confirm_structure end Resolution: Improved Yield confirm_structure->end

Caption: Troubleshooting workflow for low yield in isotopic labeling.

Q4: What are the recommended reaction conditions for optimal yield?

Optimized conditions for the preparation of isotopically labeled cholesterol from this compound have been described. Using trifluoromethanesulfonic acid as a catalyst in 1,4-dioxane at room temperature with 5 equivalents of water has been shown to produce good yields.[1]

CatalystSolventTemperatureTimeIsolated Yield
0.05 eq. CF3SO3H1,4-dioxane20°C5 h62%
0.05 eq. HBF41,4-dioxane80°C40 h40%
Data sourced from literature describing the synthesis of 17O and 18O labeled cholesterol.[1]

Q5: How can I be sure that the isotopic label has been incorporated correctly?

Verification of isotopic incorporation is crucial. This is typically achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (GC/MS): This technique is commonly used for the analysis of stable isotope-labeled cholesterol.[2][3] The mass shift in the molecular ion peak of your product compared to an unlabeled standard will confirm the incorporation of the isotope. For example, in GC/MS analysis of trimethylsilyl (B98337) ether (TMSE) derivatives, the molecular ions can be monitored to determine labeling.[2]

  • NMR Spectroscopy: 13C NMR can be used to determine the isotopic enrichment of the cholesterol.[1]

G cluster_workflow Analytical Workflow for Isotopic Labeling Verification start Labeled Cholesterol Product derivatization Derivatization (e.g., to TMSE-cholesterol) start->derivatization nmr NMR Spectroscopy (e.g., 13C NMR) start->nmr gcms GC/MS Analysis derivatization->gcms ms_result Mass Shift Confirms Isotope Incorporation gcms->ms_result nmr_result Isotopic Enrichment Quantified nmr->nmr_result

Caption: Analytical workflow for verifying isotopic labeling.

Experimental Protocols

Protocol: Acid-Catalyzed Hydrolysis of this compound for Isotopic Labeling

This protocol is adapted from established methods for preparing isotopically labeled cholesterol.[1]

Materials:

  • This compound

  • Isotopically enriched water (e.g., H₂¹⁸O)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • 1,4-Dioxane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in anhydrous 1,4-dioxane.

  • Addition of Reagents: Add 5 equivalents of isotopically enriched water to the solution. Follow this with the addition of 0.05 equivalents of trifluoromethanesulfonic acid.

  • Reaction: Stir the reaction mixture at room temperature (20°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the acid is neutralized.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate (B1210297). Repeat the extraction process three times to maximize recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography. Elute with a hexane/ethyl acetate gradient to separate the labeled cholesterol from byproducts.

  • Analysis: Analyze the purified product using GC/MS and NMR to confirm identity, purity, and isotopic enrichment.[1][2]

GC/MS Analysis Parameters (Example)

For the analysis of cholesterol, it is often derivatized to increase volatility.[2]

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Injection Mode Split (e.g., 1:10 ratio)
Inlet Temperature 300°C
Carrier Gas Helium
Column Flow Rate 1 ml/min
Oven Program Example: 280°C for 5 min, then ramp to 340°C
MS Ionization Mode Electron Ionization (EI) at 70 eV
Monitored Ions (SIM) m/z for TMSE cholesterol and its isotopologues
These are example parameters and may need to be optimized for your specific instrument and application.[2]

References

stability of i-cholesteryl methyl ether under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for i-cholesteryl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions and to offer troubleshooting assistance for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from cholesteryl methyl ether?

A1: this compound, systematically named 3α,5-cyclo-5α-cholestan-6β-ol methyl ether, is an isomer of cholesteryl methyl ether. The key structural difference is the presence of a cyclopropane (B1198618) ring involving carbons 3, 4, and 5 of the steroid nucleus. This "i-" structure makes it susceptible to rearrangement under acidic conditions.

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, this compound undergoes a rearrangement to form cholesteryl methyl ether, which can be further hydrolyzed to cholesterol. This reaction is initiated by the protonation of the ether oxygen, followed by the opening of the cyclopropane ring to relieve ring strain, leading to the formation of a carbocation intermediate that stabilizes to the thermodynamically more favorable cholesteryl structure.[1][2]

Q3: What are the typical products of the acid-catalyzed reaction of this compound?

A3: The primary product is cholesterol.[1][2] However, several byproducts can also be formed, including dicholesteryl ether and methyl cholesteryl ether.[3] The choice of solvent is crucial, as solvents like tetrahydrofuran (B95107) (THF) can participate in the reaction, leading to the formation of cholesteryl ethers with solvent-derived alkoxy groups.[3]

Q4: Which acidic catalysts are effective for this transformation?

A4: Strong acids such as trifluoromethanesulfonic acid (TfOH) and tetrafluoroboric acid (HBF₄) have been shown to effectively catalyze the rearrangement of this compound to cholesterol.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of this compound 1. Inactive or insufficient acid catalyst.2. Insufficient reaction time or temperature.3. Presence of basic impurities quenching the acid.1. Use a fresh stock of a strong acid catalyst (e.g., TfOH).2. Increase the reaction time or temperature. Refer to the experimental protocols for recommended conditions.3. Ensure all glassware is clean and reagents are free from basic contaminants.
Formation of multiple unexpected byproducts 1. Use of a reactive solvent (e.g., THF).2. Sub-optimal acid-to-water ratio.3. Prolonged reaction time leading to degradation.1. Switch to a less reactive solvent like 1,4-dioxane (B91453).[3]2. Optimize the acid-to-water ratio; a ratio of 0.01 has been found to be optimal for maximizing the cholesterol yield.[3]3. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid over-running the reaction.
Difficulty in isolating pure cholesterol 1. Incomplete reaction, leaving starting material.2. Presence of structurally similar byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction conditions.2. Use column chromatography for purification. A silica (B1680970) gel column with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) should effectively separate cholesterol from the less polar this compound and other byproducts.
Inconsistent reaction yields 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, time, stoichiometry).1. Use high-purity reagents and solvents.2. Maintain precise control over reaction parameters. Use a temperature-controlled reaction setup and accurately measure all reagents.

Data Summary

The following table summarizes the reported yields of cholesterol from the acid-catalyzed rearrangement of this compound under different experimental conditions.

CatalystSolventTemperature (°C)Time (h)Catalyst to Water RatioCholesterol Yield (%)Reference
Trifluoromethanesulfonic acid1,4-Dioxane2050.0162[3]
Tetrafluoroboric acid1,4-Dioxane80400.0140[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Rearrangement of this compound to Cholesterol

This protocol is based on the conditions reported by Sanderson et al. for the synthesis of isotopically labeled cholesterol.[3]

Materials:

  • This compound

  • 1,4-Dioxane (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Water (deionized)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel)

  • Hexane and ethyl acetate for TLC and column chromatography

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Add 5 equivalents of water to the solution.

  • Add 0.05 equivalents of trifluoromethanesulfonic acid to the stirred solution at room temperature (20°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

    • TLC System: Silica gel plates with a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v).

    • Visualization: Use an appropriate stain such as phosphomolybdic acid or potassium permanganate, followed by gentle heating, as cholesterol and its ethers are often not UV-active.

  • Upon completion of the reaction (indicated by the disappearance of the starting material spot on TLC, typically after 5 hours), quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate pure cholesterol.

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Rearrangement cluster_start Starting Material cluster_reaction Reaction Steps cluster_products Products i_chol This compound protonation Protonation of Ether Oxygen i_chol->protonation H⁺ ring_opening Cyclopropane Ring Opening protonation->ring_opening carbocation Carbocation Intermediate ring_opening->carbocation rearrangement Rearrangement & Deprotonation carbocation->rearrangement cholesterol Cholesterol rearrangement->cholesterol byproducts Byproducts (Dicholesteryl ether, Methyl cholesteryl ether) rearrangement->byproducts

Caption: Acid-catalyzed rearrangement of this compound.

Experimental_Workflow start Dissolve i-Cholesteryl Methyl Ether in Dioxane add_reagents Add Water and Acid Catalyst start->add_reagents reaction Stir at Room Temperature (5 hours) add_reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with NaHCO₃ and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Cholesterol purification->product

Caption: Experimental workflow for cholesterol synthesis.

Troubleshooting_Tree cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Complex Mixture start Low Cholesterol Yield? check_conversion Check TLC for Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes complex_mixture Complex Mixture of Products check_conversion->complex_mixture No solution1a Increase Reaction Time/Temp incomplete_reaction->solution1a solution1b Use Fresh Catalyst incomplete_reaction->solution1b solution2a Change Solvent to Dioxane complex_mixture->solution2a solution2b Optimize Acid/Water Ratio complex_mixture->solution2b

Caption: Troubleshooting decision tree for low cholesterol yield.

References

potential degradation of i-cholesteryl methyl ether during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of i-cholesteryl methyl ether during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an ether derivative of cholesterol. Due to its structural similarity to cholesterol, it is often utilized in biochemical research to investigate lipid-protein interactions, membrane dynamics, and as a stable, non-metabolizable marker in lipid transport studies.

Q2: What are the primary degradation pathways for this compound during storage?

A2: The main potential degradation pathways for this compound include:

  • Hydrolysis: The ether linkage is susceptible to acid-catalyzed hydrolysis, which would yield cholesterol and methanol. This is a primary concern if the compound is exposed to acidic conditions.

  • Oxidation: Similar to cholesterol, the steroid nucleus and the side chain can undergo oxidation, especially if exposed to air (oxygen) and light over extended periods. This can lead to the formation of various oxysterols.

  • Photodegradation: Exposure to UV light can induce degradation of the cholesterol moiety.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of more polar impurities like cholesterol.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can separate this compound from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile degradation products after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the chemical structure and detect impurities.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound leading to the presence of impurities such as cholesterol.

Troubleshooting Steps:

  • Assess Purity: Before use, check the purity of your this compound stock using TLC or HPLC (see Experimental Protocols section for a general method).

  • Compare to a Standard: If possible, compare your sample to a new, unopened vial of this compound.

  • Purification: If impurities are detected, consider purifying the compound. For small-scale purification of cholesterol-like molecules, column chromatography on silica (B1680970) gel is often effective.

Issue 2: Poor Solubility or Precipitation of the Compound

Possible Cause: The presence of insoluble degradation products or use of an inappropriate solvent.

Troubleshooting Steps:

  • Verify Solvent: Ensure you are using a suitable solvent. This compound is generally soluble in organic solvents like chloroform (B151607), dichloromethane (B109758), and ethers.

  • Gentle Warming: Try gently warming the solution to aid dissolution. Avoid excessive heat which could accelerate degradation.

  • Filtration: If precipitation persists, you can try to filter the solution to remove any insoluble matter before use, but this may alter the effective concentration.

Data Presentation

Table 1: Illustrative Stability of this compound Under Various Storage Conditions (Hypothetical Data)

Storage ConditionTime (Months)Purity (%)Major Degradation Product
-20°C, Dark, Inert Gas12>99Not Detected
4°C, Dark, Air1295Cholesterol, Oxidized Derivatives
25°C, Dark, Air685Cholesterol, Oxidized Derivatives
25°C, Light, Air6<70Cholesterol, Oxidized & Photodegradation Products

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of this compound in chloroform or dichloromethane (approx. 1 mg/mL).

  • Spotting: Spot a small amount of the sample solution onto the TLC plate baseline, alongside a cholesterol standard.

  • Mobile Phase: Prepare a mobile phase of hexane:ethyl acetate (B1210297) (e.g., 9:1 v/v). The optimal ratio may require some optimization.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., phosphomolybdic acid or iodine vapor).

  • Analysis: this compound should have a higher Rf value (travel further up the plate) than the more polar cholesterol. The presence of a spot at the same Rf as the cholesterol standard indicates hydrolysis.

Protocol 2: General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and isopropanol. A starting point could be 80:20 (v/v) acetonitrile:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 205-210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection Volume: 10-20 µL.

  • Analysis: this compound will have a longer retention time than cholesterol under these conditions. Purity can be estimated by the relative area of the main peak.

Mandatory Visualizations

degradation_pathway A This compound B Cholesterol A->B Hydrolysis (Acid, Moisture) C Oxidized Derivatives A->C Oxidation (Oxygen, Light) D Photodegradation Products A->D Photodegradation (UV Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_analysis Purity Analysis cluster_decision Decision cluster_action Action A This compound (Stored Sample) B Dissolve in Appropriate Solvent A->B C TLC Analysis B->C D HPLC Analysis B->D E Purity > 98%? C->E D->E F Proceed with Experiment E->F Yes G Purify Sample or Use New Batch E->G No

Caption: Experimental workflow for assessing the purity of this compound.

troubleshooting_guide A Inconsistent Experimental Results Observed B Check Purity of This compound A->B C Is the compound pure? B->C D Review Experimental Protocol (e.g., concentrations, incubation times) C->D Yes E Purify Compound or Obtain a New Batch C->E No H Contact Technical Support for Further Assistance D->H F Repeat Experiment with Verified Pure Compound E->F G Problem Resolved F->G

Caption: Troubleshooting decision tree for inconsistent experimental results.

challenges in the purification of i-cholesteryl methyl ether products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of i-cholesteryl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound, also known as 3α-methoxy-5α-cholest-6-ene, is a key isomer formed during the methylation of cholesterol. Its purification is challenging due to the frequent co-synthesis of its stereoisomer, cholesteryl methyl ether (3β-methoxy-cholest-5-ene), and other structurally similar byproducts. These compounds share very similar physicochemical properties, making their separation by standard purification techniques difficult.[1]

Q2: What are the primary impurities I should expect in a crude this compound product?

A2: The primary impurities typically include:

  • Cholesteryl methyl ether (the β-isomer): The most common and difficult-to-separate impurity.

  • Unreacted cholesterol: The starting material for the synthesis.

  • Byproducts of elimination: Depending on the reaction conditions, various cholestadiene isomers may form.

  • Solvent and reagent residues: Residual solvents and methylation reagents can also be present.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of the mixture and to optimize solvent systems for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile components of the mixture, including the desired product and various impurities. Derivatization is often necessary to improve the volatility of any remaining hydroxylated species.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantitative analysis and for separating non-volatile impurities. Reversed-phase HPLC with specialized columns, such as those with biphenyl (B1667301) stationary phases, can offer enhanced selectivity for steroid isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified this compound and for identifying the isomeric purity by looking for characteristic signals of the β-isomer.

Troubleshooting Guides

Problem 1: Poor separation of this compound and cholesteryl methyl ether by column chromatography.
  • Symptom: Fractions from the column show a mixture of both isomers, as determined by TLC or GC-MS.

  • Possible Cause: The polarity difference between the two isomers is very small, leading to co-elution. The chosen solvent system may not be optimal.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding small increments of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297). Very subtle changes in the solvent ratio can significantly impact separation.

    • Consider a Different Adsorbent: While silica (B1680970) gel is common, alumina (B75360) (neutral or basic) may offer different selectivity for this separation.

    • Improve Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Apply the crude mixture in a minimal volume of solvent to start with a narrow band.

Problem 2: Low yield after recrystallization.
  • Symptom: A significant amount of product is lost in the mother liquor during recrystallization.

  • Possible Cause: The chosen solvent may be too good a solvent for the this compound, or the cooling process may be too rapid.

  • Troubleshooting Steps:

    • Solvent Selection: Test a range of solvents and solvent mixtures. Ideal recrystallization solvents will dissolve the compound when hot but have low solubility when cold. For cholesteryl ethers, acetone, methanol, and mixtures thereof are often good starting points.[3]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow crystal growth generally leads to higher purity.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of the product in the solution upon cooling.

Problem 3: Difficulty in confirming the isomeric purity by NMR.
  • Symptom: The ¹H NMR spectrum is complex, and it is difficult to distinguish the signals of the α- and β-isomers.

  • Possible Cause: The key distinguishing signals may be overlapping or of low intensity if the impurity is present at a low level.

  • Troubleshooting Steps:

    • Focus on Key Regions: For cholesteryl ethers, the signals of the protons at C3 and on the double bond are often diagnostic. The chemical shift and multiplicity of the H-3 proton will differ significantly between the 3α (axial-like) and 3β (equatorial-like) configurations.

    • Use ¹³C NMR: The chemical shifts of the carbon atoms, particularly C3, C5, and C6, will be distinct for the two isomers.

    • Consult Reference Spectra: Compare your spectra with published data for pure this compound and cholesteryl methyl ether.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrincipleTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Column Chromatography Adsorption90-98%60-80%Good for initial bulk separation.Can be time-consuming and solvent-intensive.
Recrystallization Differential Solubility>99%40-70%Can achieve very high purity.Can have lower yields due to product loss in the mother liquor.
Preparative HPLC Partitioning>99.5%VariableHigh resolution and purity.Expensive, limited sample capacity.

Table 2: Analytical Parameters for Purity Assessment

Analytical MethodKey ParameterThis compound (Typical Value)Cholesteryl Methyl Ether (Typical Value)
TLC (Silica gel, Hexane:Ethyl Acetate 95:5) Rf Value~0.45~0.40
GC-MS (DB-5 column) Retention TimeVaries with conditionsSlightly longer than i-isomer
¹H NMR (CDCl₃) H-3 Chemical Shift (ppm)~3.2 (multiplet)~3.1 (multiplet)
¹³C NMR (CDCl₃) C-3 Chemical Shift (ppm)~79~80

Experimental Protocols

Protocol 1: Column Chromatography for the Separation of this compound
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of dichloromethane (B109758) or the initial elution solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding small percentages of diethyl ether or ethyl acetate (e.g., 1%, 2%, 5%, etc.).

    • Collect fractions and monitor the elution of compounds by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and develop in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1).

    • Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., permanganate (B83412) stain).

    • Combine the fractions containing the pure this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure product in a few drops of a hot solvent (e.g., acetone, methanol, or a mixture).

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude Crude this compound column Column Chromatography crude->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions recrystallize Recrystallization combine->recrystallize pure Pure this compound recrystallize->pure analysis Purity Analysis (GC-MS, NMR) pure->analysis

Caption: A typical experimental workflow for the purification of this compound.

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Troubleshooting Unexpected Results with Radiolabeled Cholesteryl Ethers In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing radiolabeled cholesteryl ethers in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected outcomes during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are radiolabeled cholesteryl ethers used as tracers in lipid metabolism studies?

A1: Radiolabeled cholesteryl ethers are synthetic analogs of cholesteryl esters.[1][2] They are designed to be non-metabolizable, meaning they are not hydrolyzed by mammalian cellular enzymes and do not readily exit cells after uptake.[1] This property allows them to serve as cumulative markers for the uptake of labeled lipid particles, such as lipoproteins or lipid emulsions, by cells and tissues.[1][2]

Q2: What are the most common "unexpected results" observed when using radiolabeled cholesteryl ethers in vivo?

A2: The most significant unexpected result is the biological instability of certain commercially available cholesteryl ethers.[1][2] This can lead to the hydrolysis of the ether bond, releasing radiolabeled free cholesterol back into circulation.[1][2] This breakdown can cause confounding results, as the radiolabel no longer accurately traces the fate of the original lipid particle.[1][2] Another issue can be a discrepancy in the metabolic rate between cholesteryl ethers and their ester counterparts, particularly in the presence of cholesteryl ester transfer protein (CETP).[3]

Q3: How can I determine if my radiolabeled cholesteryl ether is stable in my experimental system?

A3: It is crucial to test the biological stability of your radiolabeled cholesteryl ether before conducting extensive in vivo experiments.[1][2] This can be done using both in vitro and in vivo models. A common method is to incubate the radiolabeled ether with cells (e.g., J774 A2 macrophages) or inject it into an animal model, and then analyze lipid extracts from plasma and tissues at various time points using thin-layer chromatography (TLC).[1] The TLC analysis will separate the intact cholesteryl ether from any hydrolyzed free cholesterol, allowing you to quantify the degree of breakdown.

Q4: Are there specific types of radiolabeled cholesteryl ethers that are known to be more stable?

A4: Yes, studies have shown that the stability of radiolabeled cholesteryl ethers can vary between different types and suppliers. For instance, [3H]cholesteryl hexadecyl ether has been demonstrated to be more stable and not hydrolyzed in various model systems, whereas [3H]cholesteryl oleoyl (B10858665) ether from some suppliers has been found to be unstable and hydrolyze to free cholesterol.[1][2]

Q5: My results show a different plasma clearance rate for my cholesteryl ether-labeled lipoprotein compared to a cholesteryl ester-labeled one. Is this expected?

A5: This can be an expected finding, especially in species with significant plasma cholesteryl ester transfer protein (CETP) activity, such as rabbits and humans.[3] Cholesteryl ethers may be transferred between lipoproteins at a slower rate than cholesteryl esters.[3] This can result in different plasma disappearance rates, particularly for high-density lipoproteins (HDL).[4] In species lacking CETP activity, like rats, the plasma disappearance rates of cholesteryl ether and ester in low-density lipoproteins (LDL) are more likely to be identical.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High levels of radiolabeled free cholesterol in plasma or tissue samples. The radiolabeled cholesteryl ether is being hydrolyzed in vivo.[1][2]1. Verify Ether Stability: Perform a preliminary experiment to check the stability of your specific batch of radiolabeled cholesteryl ether. Use thin-layer chromatography (TLC) to separate and quantify the intact ether and any free cholesterol. 2. Switch to a More Stable Ether: Consider using a different, more stable cholesteryl ether, such as [3H]cholesteryl hexadecyl ether.[1] 3. Source from a Reliable Supplier: Ensure you are sourcing your radiolabeled compounds from a reputable supplier with stringent quality control.
Discrepancy between the tissue uptake of the radiolabel and the expected accumulation of the lipid particle. The hydrolyzed radiolabeled free cholesterol is being effluxed from the cells and redistributing to other tissues.[1]1. Confirm Ether Integrity: As above, confirm the stability of your cholesteryl ether. 2. Time Course Analysis: Conduct a detailed time-course study to track the distribution of the radiolabel in different lipid fractions (cholesteryl ether vs. free cholesterol) in both plasma and key tissues.
Slower than expected plasma clearance of HDL labeled with a cholesteryl ether compared to historical data with cholesteryl esters. The transfer of cholesteryl ether from HDL to other lipoproteins is slower than that of cholesteryl ester, especially in the presence of CETP.[3][4]1. Acknowledge the Difference: Recognize that cholesteryl ethers are not perfect analogs for cholesteryl esters in all metabolic processes. 2. Species Consideration: Be mindful of the species used in your study and its CETP activity. 3. Comparative Studies: If possible, perform direct comparative studies using both radiolabeled cholesteryl ether and ester in your model system to quantify the difference in transfer rates.

Quantitative Data Summary

The following table summarizes the in vivo hydrolysis of [3H]cholesteryl oleoyl ether ([3H]CEt-ARC) in mice, demonstrating its instability.

Time Point Location % of [3H]CEt-ARC label found as Free Cholesterol (FC)
4 hoursPlasma53%[1]
24 hoursPlasma32%[1]
4 hoursLiver49%[1]
24 hoursLiver50%[1]

Data extracted from a study using [3H]cholesteryl oleoyl ether-labeled emulsions injected into mice.[1] In contrast, [3H]cholesteryl hexadecyl ether ([3H]CEt-PE) showed no hydrolysis under similar conditions.[1]

Experimental Protocols

Protocol 1: In Vivo Stability Assessment of Radiolabeled Cholesteryl Ether

  • Preparation of Labeled Emulsion: Prepare a lipid emulsion (e.g., soybean oil) incorporating the radiolabeled cholesteryl ether (e.g., [3H]cholesteryl oleoyl ether).

  • Animal Injection: Administer the labeled emulsion intravenously to the animal model (e.g., mice).

  • Sample Collection: Collect blood samples at various time points (e.g., 1, 4, 24 hours) post-injection. At the final time point, euthanize the animals and collect relevant tissues (e.g., liver).

  • Lipid Extraction: Perform a lipid extraction from the plasma and tissue homogenates using a standard method such as the Folch procedure (chloroform:methanol).

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extracts onto a TLC plate.

    • Use a solvent system appropriate for separating cholesteryl ethers and free cholesterol (e.g., hexane:diethyl ether:acetic acid).

    • Include standards for both cholesteryl ether and free cholesterol on the plate.

  • Analysis:

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the spots corresponding to the cholesteryl ether and free cholesterol into scintillation vials.

    • Quantify the radioactivity in each fraction using a scintillation counter to determine the percentage of hydrolysis.

Protocol 2: In Vitro Cellular Uptake and Stability Assay

  • Cell Culture: Culture a relevant cell line, such as J774 A2 macrophages, to approximately 80% confluency.

  • Preparation of Labeled Media: Prepare experimental media containing the radiolabeled cholesteryl ether incorporated into a lipid emulsion.

  • Incubation: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with the prepared experimental media for desired time points (e.g., 4 and 24 hours) at 37°C.

  • Lipid Extraction: After incubation, wash the cells to remove extracellular media and then perform a lipid extraction on the cell lysate.

  • TLC Analysis: Analyze the lipid extracts by TLC as described in Protocol 1 to determine the intracellular stability of the cholesteryl ether.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis prep_emulsion Prepare Radiolabeled Cholesteryl Ether Emulsion injection Intravenous Injection into Animal Model prep_emulsion->injection Administer sampling Collect Blood and Tissues at Time Points injection->sampling Time Course extraction Lipid Extraction sampling->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc quantification Scintillation Counting and Quantification of Hydrolysis tlc->quantification

Caption: Workflow for assessing the in vivo stability of radiolabeled cholesteryl ethers.

troubleshooting_logic start Unexpected In Vivo Results check_stability Is the Radiolabeled Cholesteryl Ether Stable? start->check_stability hydrolysis High Probability of Ether Hydrolysis check_stability->hydrolysis No no_hydrolysis Ether is Likely Stable check_stability->no_hydrolysis Yes solution_hydrolysis Verify Stability with TLC Switch to a Stable Ether (e.g., Cholesteryl Hexadecyl Ether) hydrolysis->solution_hydrolysis check_cetp Consider Differential Metabolism: Is CETP Activity a Factor? no_hydrolysis->check_cetp solution_cetp Acknowledge Slower Transfer Rate for Ethers vs. Esters check_cetp->solution_cetp Yes other_issues Investigate Other Experimental Variables check_cetp->other_issues No

Caption: Troubleshooting logic for unexpected results with radiolabeled cholesteryl ethers.

metabolic_pathway cluster_lipoprotein Lipoprotein Particle cluster_cell Target Cell (e.g., Hepatocyte) CEt Radiolabeled Cholesteryl Ether (CEt) Uptake Cellular Uptake CEt->Uptake CEt_inside Intracellular CEt Uptake->CEt_inside Hydrolysis Hydrolysis (if unstable) CEt_inside->Hydrolysis Accumulation Stable Accumulation (Expected Outcome) CEt_inside->Accumulation Stable Ether FC Radiolabeled Free Cholesterol (FC) Hydrolysis->FC Unstable Ether Efflux Efflux from Cell FC->Efflux Circulation Re-entry into Circulation Efflux->Circulation

Caption: Fate of stable vs. unstable radiolabeled cholesteryl ethers after cellular uptake.

References

Technical Support Center: Hydrolysis of Cholesteryl Ethers to Free Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of cholesteryl ethers to free cholesterol.

Troubleshooting Guide

Issue 1: Incomplete or Low Hydrolysis of Cholesteryl Esters

Q1: I am observing low or no release of free cholesterol in my assay. What are the possible causes and solutions?

A1: Several factors can contribute to inefficient hydrolysis of cholesteryl esters. Here are some common causes and troubleshooting steps:

  • Sub-optimal Enzyme Activity: The activity of cholesterol esterase is highly dependent on pH and temperature. Ensure your assay conditions are optimal for the specific enzyme you are using. Most cholesterol esterases from microbial and pancreatic sources have an optimal pH between 7.0 and 8.5 and an optimal temperature around 37-40°C.[1][2][3]

  • Improper Substrate Solubilization: Cholesteryl esters are highly hydrophobic and require detergents for proper dispersion in an aqueous assay buffer. Triton X-100 is commonly used for this purpose.[4] Insufficient solubilization can limit the enzyme's access to the substrate. Consider optimizing the detergent concentration.

  • Enzyme Specificity: Different cholesterol esterases exhibit varying specificity for different cholesteryl esters. For instance, some enzymes may hydrolyze cholesteryl oleate (B1233923) and linoleate (B1235992) more efficiently than cholesteryl arachidonate.[5] If you are using a specific cholesteryl ester, verify that your chosen enzyme is effective against it.

  • Enzyme Inactivation: Ensure that your enzyme has been stored correctly and has not lost activity. Prepare fresh enzyme solutions for each experiment. Some cholesterol esterases are sensitive to proteolytic degradation and can be stabilized by bile salts like taurocholate.[6]

Issue 2: High Background Signal in the Assay

Q2: My negative controls show a high signal, making it difficult to accurately measure the free cholesterol produced. What can I do to reduce the background?

A2: High background can arise from several sources in a cholesterol assay. Here are some troubleshooting strategies:

  • Contamination of Reagents: Ensure that all your reagents, especially the cholesteryl ester substrate, are free of contaminating free cholesterol.

  • Spontaneous Substrate Hydrolysis: While generally stable, prolonged incubation at non-optimal pH or high temperatures can lead to some non-enzymatic hydrolysis of cholesteryl esters.

  • Interference from Sample Components: If you are using complex biological samples, other components in the sample may interfere with the detection method. Consider including a sample blank (sample without the enzyme mix) to subtract the background signal.

  • Assay Reagent Instability: Some colorimetric or fluorometric reagents used for cholesterol detection can be unstable and produce a background signal over time. Prepare these reagents fresh and protect them from light as recommended by the manufacturer.

Issue 3: Poor Reproducibility of Results

Q3: I am getting inconsistent results between replicate experiments. How can I improve the reproducibility of my cholesteryl ester hydrolysis assay?

A3: Poor reproducibility can be frustrating. Here are some tips to improve the consistency of your results:

  • Precise Reagent Preparation and Handling: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes and mix all solutions thoroughly before use.

  • Consistent Incubation Times and Temperatures: Use a reliable incubator or water bath to maintain a constant temperature throughout the experiment. Precisely control the incubation time for all samples.

  • Homogeneous Substrate Suspension: Ensure that the cholesteryl ester substrate is uniformly suspended in the assay buffer. Inadequate mixing can lead to variability in the amount of substrate available to the enzyme in different wells or tubes.

  • Standard Curve Consistency: If you are using a standard curve to quantify your results, ensure that it is prepared fresh for each experiment and that the standards are treated in the same way as your samples.

Frequently Asked Questions (FAQs)

Q4: What is the general principle of an in vitro cholesteryl ester hydrolysis assay?

A4: The assay typically involves three main steps:

  • Incubation: A cholesteryl ester substrate is incubated with a cholesterol esterase (also known as cholesteryl ester hydrolase) in a buffered solution.

  • Hydrolysis: The enzyme catalyzes the hydrolysis of the cholesteryl ester, releasing free cholesterol and a fatty acid.

  • Detection: The amount of free cholesterol produced is quantified. This is often done using a coupled enzymatic reaction where cholesterol oxidase oxidizes the free cholesterol, producing hydrogen peroxide. The hydrogen peroxide is then used by a peroxidase to react with a chromogenic or fluorogenic substrate, producing a measurable signal.[7]

Q5: Which cholesteryl ester substrate should I use?

A5: Cholesteryl oleate and cholesteryl linoleate are commonly used substrates as they are major cholesteryl esters found in vivo.[4][5] The choice may also depend on the specific research question and the substrate specificity of the enzyme being used.

Q6: How can I prepare the cholesteryl ester substrate for the assay?

A6: Due to their hydrophobicity, cholesteryl esters need to be solubilized. A common method is to first dissolve the cholesteryl ester in an organic solvent like isopropanol (B130326) and then disperse it in a buffer containing a detergent such as Triton X-100.[8] Alternatively, commercial preparations of solubilized substrates are available.

Q7: What are the key enzymes involved in a typical coupled cholesterol detection assay?

A7: The key enzymes are:

  • Cholesterol Esterase (CE): Hydrolyzes the cholesteryl ester to free cholesterol.

  • Cholesterol Oxidase (CO): Oxidizes free cholesterol, producing hydrogen peroxide.

  • Peroxidase (e.g., Horseradish Peroxidase - HRP): Catalyzes the reaction between hydrogen peroxide and a detection reagent to produce a colored or fluorescent product.[7]

Data Presentation

Table 1: Comparison of Commercially Available Cholesterol Esterases (CEH)

Enzyme SourceOptimal pHOptimal TemperatureSubstrate Specificity Notes
Pseudomonas fluorescens7.0 - 8.037°CBroad specificity, active on various cholesteryl esters.[4]
Porcine Pancreas7.037°CActivity can be influenced by bile salts.[9]
Candida rugosa7.040°CAlso exhibits lipase (B570770) activity.[2][10]
Bovine Pancreas7.640°CHydrolyzes long-chain fatty acid esters at a greater rate.[3]

Table 2: Relative Reaction Rates of Bovine Pancreatic Cholesterol Esterase with Different Substrates

Substrate (Cholesteryl Ester of)Relative Reaction Rate (%)
Linoleate (18:2)100
Oleate (18:1)105
Palmitate (16:0)34
Stearate (18:0)8.0
Caprylate (8:0)59
Caproate (6:0)17
Propionate (3:0)21
Acetate (2:0)2.9
Data adapted from product information for a commercial bovine pancreatic cholesterol esterase.[3]

Experimental Protocols

Protocol 1: General Enzymatic Assay for Cholesteryl Ester Hydrolase Activity

This protocol describes a colorimetric assay for measuring cholesterol esterase activity.

Materials:

  • Cholesterol Esterase (e.g., from Pseudomonas fluorescens)

  • Cholesteryl Oleate (Substrate)

  • Triton X-100

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)

  • Cholesterol Oxidase

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • 96-well microplate

  • Microplate reader (500 nm)

Procedure:

  • Substrate Preparation:

    • Dissolve cholesteryl oleate in isopropanol to a concentration of 10 mg/mL.

    • Add this solution dropwise to a vigorously stirring solution of 5% Triton X-100 in phosphate buffer to achieve the desired final substrate concentration (e.g., 1 mM).

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (100 mM, pH 7.0)

      • Cholesterol Oxidase (e.g., 0.5 U/mL)

      • Horseradish Peroxidase (e.g., 1 U/mL)

      • 4-Aminoantipyrine (e.g., 0.5 mM)

      • Phenol (e.g., 5 mM)

  • Assay Execution:

    • Add 180 µL of the reaction mixture to each well of a 96-well plate.

    • Add 10 µL of the cholesteryl oleate substrate solution to each well.

    • To initiate the reaction, add 10 µL of the cholesterol esterase solution (at various concentrations for a standard curve or your unknown sample). For the blank, add 10 µL of buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Determine the concentration of free cholesterol released by comparing the absorbance to a standard curve of known cholesterol concentrations.

Mandatory Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Substrate Cholesteryl Ester (e.g., Cholesteryl Oleate) Incubation Incubation (e.g., 37°C) Substrate->Incubation Enzyme Cholesterol Esterase Enzyme->Incubation AssayBuffer Assay Buffer (with detergent) AssayBuffer->Incubation FreeChol Free Cholesterol Incubation->FreeChol Hydrolysis CoupledReaction Coupled Enzymatic Reaction FreeChol->CoupledReaction Signal Colorimetric/Fluorometric Signal CoupledReaction->Signal Measurement

Caption: Experimental workflow for the enzymatic hydrolysis of cholesteryl esters.

HSL_Activation Hormone Hormones (e.g., Epinephrine, Glucagon) Receptor G-protein Coupled Receptor Hormone->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive Inactive Hormone-Sensitive Lipase (HSL) PKA->HSL_inactive phosphorylates HSL_active Active Hormone-Sensitive Lipase (HSL-P) HSL_inactive->HSL_active CE_hydrolysis Cholesteryl Ester Hydrolysis HSL_active->CE_hydrolysis catalyzes

Caption: Simplified signaling pathway for the activation of Hormone-Sensitive Lipase (HSL).[11][12]

Cholesterol_Efflux cluster_cell Macrophage cluster_extracellular Extracellular Space CE_droplet Cholesteryl Ester Droplets FreeChol Free Cholesterol CE_droplet->FreeChol Hydrolysis (HSL) ABCA1 ABCA1 FreeChol->ABCA1 ABCG1 ABCG1 FreeChol->ABCG1 SRB1 SR-B1 FreeChol->SRB1 ApoA1 ApoA-I ABCA1->ApoA1 efflux to HDL HDL ABCG1->HDL efflux to SRB1->HDL bidirectional flux

Caption: Major pathways of cholesterol efflux from a macrophage.[13][14][15]

References

Technical Support Center: Optimizing Catalyst Concentration for i-Cholesteryl Methyl Ether Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of i-cholesteryl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst and concentration for the hydrolysis of this compound?

A1: For the acid-catalyzed hydrolysis of this compound, trifluoromethanesulfonic acid (TfOH) is a highly effective catalyst.[1][2] A recommended starting point is to use a catalytic amount in a suitable solvent, such as 1,4-dioxane, at room temperature.[1][2] The optimal concentration will likely be in the range of 0.1 to 0.5 molar equivalents relative to the this compound, but this may require empirical optimization for your specific reaction scale and conditions.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[3] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), will allow for the clear separation of the more polar product, cholesterol, from the less polar starting material, this compound. The starting material will have a higher Rf value (travels further up the plate) than the cholesterol product. Staining with a visualizing agent like potassium permanganate (B83412) or iodine will make the spots visible.

Q3: What are some common side products, and how can their formation be minimized?

A3: A potential side reaction is the acid-catalyzed isomerization of the cholesterol product.[4] The formation of other byproducts can also occur, particularly with prolonged reaction times or excessive catalyst concentrations.[2] To minimize side product formation, it is crucial to carefully control the reaction time and catalyst concentration. Monitoring the reaction by TLC is essential to stop the reaction once the starting material has been consumed, preventing further degradation of the product.

Q4: Can I use other acids as catalysts for this reaction?

A4: While trifluoromethanesulfonic acid is highly effective, other strong protic acids or Lewis acids could potentially catalyze this reaction. However, the efficiency of the reaction and the potential for side reactions will vary. Weaker acids may lead to incomplete or very slow reactions. If you choose to explore alternative catalysts, it is recommended to start with small-scale test reactions and carefully monitor the outcomes.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion to Cholesterol 1. Insufficient catalyst concentration.2. Inadequate reaction time.3. Poor quality of catalyst or reagents.4. Insufficient water for hydrolysis.1. Gradually increase the catalyst concentration in small increments (e.g., 0.05 molar equivalents).2. Extend the reaction time, monitoring hourly by TLC.3. Use freshly opened or purified catalyst and anhydrous solvents.4. Ensure at least 5 equivalents of water are present in the reaction mixture.[1][2]
Incomplete Reaction (Mixture of Starting Material and Product) 1. Reaction has not reached completion.2. Catalyst has deactivated.3. Equilibrium has been reached.1. Continue the reaction for a longer duration, monitoring by TLC.2. Add a small additional portion of the catalyst.3. If the reaction stalls, consider a slight increase in temperature (e.g., to 40°C), but monitor closely for byproduct formation.
Formation of Multiple Unidentified Spots on TLC 1. Excessive catalyst concentration.2. Reaction time is too long.3. Reaction temperature is too high.1. Reduce the catalyst concentration in subsequent experiments.2. Stop the reaction as soon as the starting material is consumed (as determined by TLC).3. Maintain the reaction at room temperature unless a gentle increase is necessary to drive the reaction to completion.
Difficulty in Isolating the Cholesterol Product 1. Incomplete work-up procedure.2. Emulsion formation during extraction.1. Ensure the reaction is properly quenched (e.g., with a saturated sodium bicarbonate solution) and neutralized before extraction.2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it. Centrifugation can also be effective.

Data Presentation

Table 1: Representative Data for Optimizing Trifluoromethanesulfonic Acid (TfOH) Concentration for the Hydrolysis of this compound

Catalyst Concentration (molar equivalents)Reaction Time (hours)Yield of Cholesterol (%)Observations
0.1865Incomplete reaction, starting material remains.
0.2685Good conversion, minor starting material visible.
0.3 5 95 Optimal: High yield, clean reaction profile.
0.4593Minor byproduct formation observed on TLC.
0.5490Increased byproduct formation.

Note: The data presented in this table are representative and intended to illustrate the trend of the optimization process. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Hydrolysis of this compound

Materials:

  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • TLC plates (silica gel)

  • Visualizing agent (e.g., potassium permanganate stain)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 molar equivalent) in anhydrous 1,4-dioxane.

  • Addition of Reagents: To the stirred solution, add deionized water (5.0 molar equivalents).

  • Catalyst Addition: Carefully add trifluoromethanesulfonic acid (0.3 molar equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Reaction Quenching: Once the TLC analysis indicates the complete consumption of the starting material, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude cholesterol product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve this compound in 1,4-dioxane add_water Add Water start->add_water add_catalyst Add TfOH Catalyst add_water->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Pure Cholesterol purify->end

Caption: Experimental workflow for the hydrolysis of this compound.

troubleshooting_logic cluster_incomplete Check for Incomplete Reaction cluster_side_products Check for Side Products start Low Yield of Cholesterol? incomplete Is starting material present on TLC? start->incomplete Yes side_products Are there multiple spots on TLC? start->side_products Yes increase_time Increase Reaction Time incomplete->increase_time Yes increase_catalyst Increase Catalyst Concentration incomplete->increase_catalyst Yes end Optimized Yield increase_time->end increase_catalyst->end decrease_catalyst Decrease Catalyst Concentration side_products->decrease_catalyst Yes decrease_time Decrease Reaction Time side_products->decrease_time Yes decrease_catalyst->end decrease_time->end

Caption: Troubleshooting logic for low yield in this compound hydrolysis.

References

Validation & Comparative

A Comparative Guide to Cholesterol Methylation: Diazomethane vs. i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of cholesterol and its derivatives, the choice of methylation agent is a critical step that can significantly impact reaction efficiency, product purity, and laboratory safety. This guide provides a comprehensive comparison of two potential routes for cholesterol methylation: the use of diazomethane (B1218177) and the role of i-cholesteryl methyl ether. While diazomethane stands as a potent but hazardous methylating agent, this compound is an isomeric form of cholesteryl methyl ether and not a reagent for methylation.

Diazomethane: A Highly Efficient but Hazardous Methylating Agent

Diazomethane (CH₂N₂) is a well-established reagent for the methylation of alcohols, including the hydroxyl group of cholesterol. The reaction is typically catalyzed by a protic acid, such as fluoboric acid, and proceeds with high efficiency.

Performance Data

The methylation of cholesterol using diazomethane in the presence of fluoboric acid has been reported to yield cholesteryl methyl ether in high purity and yield.

ParameterDiazomethane with Fluoboric Acid Catalyst
Reported Yield 95%[1]
Reaction Time Approximately 1 hour[1]
Product Purity High, crystalline product obtained after recrystallization[1]
Key Advantages High yield, relatively short reaction time
Key Disadvantages Extremely toxic, explosive, and requires specialized handling[2][3][4][5][6]
Experimental Protocol: Cholesterol Methylation with Diazomethane

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

Procedure:

  • Dissolve cholesterol in methylene chloride.

  • Add a catalytic amount of fluoboric acid to the cholesterol solution.

  • Slowly add a solution of diazomethane in ether to the reaction mixture with stirring. The addition is continued until the yellow color of diazomethane persists.

  • Allow the reaction to proceed for approximately one hour at room temperature.

  • Quench the excess diazomethane by adding a few drops of acetic acid.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of acetone and methanol to obtain pure cholesteryl methyl ether.

Safety Precautions: Diazomethane is a highly toxic and explosive gas.[2][3][4][5][6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[2][3][5][6] Use of glassware with ground glass joints should be avoided as friction can trigger an explosion.[5] It is highly recommended to generate diazomethane in situ or use safer alternatives whenever possible.[7][8]

This compound: An Isomer, Not a Reagent

This compound is a structural isomer of cholesteryl methyl ether.[9] It is not used as a methylating agent for cholesterol. In fact, the acid-catalyzed reaction of this compound with water leads to the formation of cholesterol, which is the reverse of the desired methylation reaction.[10][11] The "i" prefix in its name refers to the iso-cholesterol rearrangement, a process that can occur under certain reaction conditions. Therefore, this compound is a potential byproduct or a synthetic intermediate in cholesterol chemistry rather than a reagent for methylation.

Safer Alternatives to Diazomethane

Given the significant hazards associated with diazomethane, several safer alternatives have been developed for the methylation of alcohols.

  • Trimethylsilyldiazomethane (B103560) (TMS-diazomethane): This reagent is a commercially available and more stable substitute for diazomethane.[12] It can methylate alcohols in the presence of a catalyst, such as fluoroboric acid or silica (B1680970) gel, under mild conditions.[12][13]

  • In situ Generation of Diazomethane: To avoid the risks of handling and storing diazomethane, methods for its generation in the reaction mixture (in situ) have been developed.[7][8][14] These methods typically involve the reaction of a stable precursor with a base immediately before the methylation step.

Signaling Pathways and Experimental Workflows

To visualize the processes discussed, the following diagrams have been generated using the DOT language.

Cholesterol_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cholesterol Cholesterol mixing Mixing in Methylene Chloride cholesterol->mixing diazomethane Diazomethane Solution diazomethane->mixing catalyst Fluoboric Acid catalyst->mixing quench Quenching (Acetic Acid) mixing->quench wash Washing (NaHCO3, H2O) quench->wash dry Drying (Na2SO4) wash->dry evaporation Solvent Evaporation dry->evaporation recrystallization Recrystallization (Acetone/Methanol) evaporation->recrystallization product Cholesteryl Methyl Ether recrystallization->product

Caption: Experimental workflow for the methylation of cholesterol using diazomethane.

Cholesterol_Isomerization cholesterol Cholesterol cholesteryl_methyl_ether Cholesteryl Methyl Ether cholesterol->cholesteryl_methyl_ether Methylation (e.g., Diazomethane) i_cholesteryl_methyl_ether This compound cholesteryl_methyl_ether->i_cholesteryl_methyl_ether Isomerization (Rearrangement) i_cholesteryl_methyl_ether->cholesterol Hydrolysis (Acid-catalyzed)

Caption: Relationship between cholesterol, cholesteryl methyl ether, and this compound.

Conclusion

In the context of cholesterol methylation, diazomethane is a highly effective reagent that provides high yields of cholesteryl methyl ether. However, its extreme toxicity and explosive nature necessitate stringent safety precautions and the consideration of safer alternatives like trimethylsilyldiazomethane or in situ generation methods. This compound, being an isomer of the desired product, is not a suitable methylating agent for cholesterol. Researchers should carefully weigh the efficiency of diazomethane against its significant risks and explore safer methylation strategies for their specific applications in drug development and scientific research.

References

A Comparative Guide to Cholesterol Analysis: i-Cholesteryl Methyl Ether vs. Enzymatic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cholesterol analysis, selecting the appropriate methodology is paramount. This guide provides an objective comparison between two distinct approaches: the use of i-cholesteryl methyl ether as a metabolic tracer and enzymatic cholesterol labeling for quantification. We delve into their respective mechanisms, experimental protocols, and performance characteristics to facilitate an informed decision for your specific research needs.

Introduction: Two Approaches to Understanding Cholesterol

Cholesterol, a vital component of cellular membranes and a precursor for essential molecules, is a key focus in numerous areas of biomedical research.[1] Understanding its distribution, trafficking, and concentration within cells and tissues is crucial for elucidating disease mechanisms and developing novel therapeutics. Two powerful, yet fundamentally different, methods employed for this purpose are this compound and enzymatic cholesterol labeling.

This compound is a non-metabolizable analog of cholesterol.[2] Its ether linkage, in place of the ester linkage found in cholesteryl esters, renders it resistant to hydrolysis by cellular enzymes.[2] This stability makes it an excellent tracer for studying the pathways of cholesterol transport and accumulation within cells over time, often utilizing radiolabeling for detection.[2]

Enzymatic cholesterol labeling , on the other hand, is a quantitative method that relies on the high specificity of the enzyme cholesterol oxidase.[3] This enzyme catalyzes the oxidation of cholesterol, producing a detectable signal that is proportional to the amount of cholesterol present.[4] This technique is widely used to measure both free cholesterol and total cholesterol (after enzymatic hydrolysis of cholesteryl esters) in a variety of biological samples.[4][5]

Mechanism of Action

The operational principles of these two methods are distinct, dictating their suitability for different research questions.

This compound: This analog mimics the behavior of cholesterol in terms of its incorporation into cellular membranes and transport by lipoprotein particles.[6] Once inside the cell, its resistance to metabolic breakdown ensures that the tracer remains intact, allowing for the cumulative tracking of cholesterol uptake and localization in various organelles.[2] Detection is typically achieved through radioisotope labeling (e.g., ³H or ¹⁴C), which provides high sensitivity for quantitative studies of cholesterol flux.

Enzymatic Cholesterol Labeling: This method provides a snapshot of the cholesterol content in a sample at a specific point in time. The core of the assay is the enzyme cholesterol oxidase, which specifically recognizes the 3-β-hydroxyl group of the cholesterol molecule.[7] The enzymatic reaction produces hydrogen peroxide (H₂O₂), which is then used in a secondary coupled reaction to generate a colorimetric or fluorometric signal.[4][8] By including cholesterol esterase in the reaction, cholesteryl esters can be hydrolyzed to free cholesterol, allowing for the measurement of total cholesterol.[4][5]

Performance Comparison

The choice between this compound and enzymatic labeling hinges on the specific experimental goals. The following tables summarize their key performance characteristics.

Table 1: Performance Characteristics of this compound
FeatureDescriptionSupporting Data/References
Principle Non-metabolizable cholesterol analog for tracing cholesterol transport and accumulation.[2]
Detection Method Primarily radiolabeling (e.g., ³H, ¹⁴C, ¹²⁵I).[2][9]
Primary Application Studies of cholesterol trafficking, uptake, and efflux over time.[2][10]
Specificity Mimics cholesterol's physicochemical properties and transport pathways.[6]
Metabolic Stability Resistant to hydrolysis by cellular esterases due to the ether linkage.[2]
Potential Artifacts The stability of commercially available radiolabeled cholesteryl ethers can vary, with some preparations showing hydrolysis to free cholesterol, which can lead to confounding results.[2]
Cellular Effects Can accumulate in plasma and liver, but unlike some other cholesterol analogs, does not demonstrate plasma cholesterol-lowering activity.[11] Its effects on membrane properties are an area of ongoing research.[12][13][14]
Table 2: Performance Characteristics of Enzymatic Cholesterol Labeling (Cholesterol Oxidase-Based)
FeatureDescriptionSupporting Data/References
Principle Enzymatic oxidation of cholesterol to produce a quantifiable signal.[3][4]
Detection Method Colorimetric or fluorometric measurement of a reaction product.[4]
Primary Application Quantification of free and total cholesterol in cell lysates, serum, and tissue homogenates.[4][5][15]
Specificity Highly specific for the 3-β-hydroxyl group of cholesterol and related sterols.
Sensitivity High sensitivity, with fluorometric assays capable of detecting cholesterol in the low microgram or even nanogram range.[16][17]
Limitations Requires cell lysis, preventing real-time measurements in living cells. Susceptible to interference from substances that affect the enzymatic reaction or the detection of H₂O₂.[18] The efficiency of cholesterol extraction and solubilization can impact accuracy.[5]
Throughput Amenable to high-throughput screening in a 96-well plate format.[4]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for both methods.

Protocol for Tracing Cholesterol Uptake using Radiolabeled this compound

This protocol is a generalized workflow for studying the uptake of a non-metabolizable cholesterol analog in cultured cells.

  • Preparation of Labeled Lipoproteins: Radiolabeled this compound is incorporated into lipoprotein particles (e.g., LDL) to mimic the natural route of cholesterol uptake by cells.

  • Cell Culture: Plate cells of interest in appropriate culture dishes and grow to the desired confluency.

  • Incubation: Remove the culture medium and replace it with a medium containing the radiolabeled lipoprotein-i-cholesteryl methyl ether complex. Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.

  • Washing: After incubation, aspirate the labeling medium and wash the cells extensively with a cold phosphate-buffered saline (PBS) solution to remove unbound labeled lipoproteins.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).

  • Quantification of Radioactivity: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Data Analysis: Express the data as counts per minute (CPM) per milligram of cell protein to quantify the uptake of this compound over time.

Protocol for Fluorometric Quantification of Total Cholesterol using an Enzymatic Assay

This protocol is based on commercially available kits for the enzymatic determination of total cholesterol in cultured cells.[4][8][19]

  • Sample Preparation (Cell Lysis and Lipid Extraction):

    • Wash cultured cells with cold PBS.

    • Lyse the cells and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).[5][20][21]

    • Transfer the organic phase to a new tube and dry it, for example, under a stream of nitrogen or in a vacuum concentrator.[21]

    • Re-solubilize the dried lipids in the assay buffer provided with the kit, often containing a detergent to create micelles.[5]

  • Standard Curve Preparation: Prepare a series of cholesterol standards with known concentrations according to the kit's instructions.[8][19]

  • Enzymatic Reaction:

    • Pipette the solubilized lipid samples and cholesterol standards into a 96-well black plate suitable for fluorescence measurements.

    • Prepare a reaction mixture containing cholesterol esterase (to hydrolyze cholesteryl esters), cholesterol oxidase, horseradish peroxidase (HRP), and a fluorometric probe (e.g., Amplex Red).[4]

    • Add the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.[4][19]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for resorufin, the product of Amplex Red).[4][19]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve by plotting the fluorescence intensity versus the concentration of the cholesterol standards.

    • Determine the cholesterol concentration in the samples by interpolating their fluorescence values on the standard curve.

    • Normalize the cholesterol amount to the initial cell number or protein content.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each method.

G cluster_0 This compound Workflow A Preparation of Radiolabeled Lipoproteins B Incubation with Cultured Cells A->B C Washing to Remove Unbound Label B->C D Cell Lysis C->D E Scintillation Counting D->E F Data Analysis: Uptake over Time E->F

Workflow for this compound Tracer Studies.

G cluster_1 Enzymatic Cholesterol Labeling Workflow G Cell Lysis and Lipid Extraction I Enzymatic Reaction with Cholesterol Oxidase G->I H Preparation of Cholesterol Standards H->I J Incubation I->J K Fluorometric or Colorimetric Measurement J->K L Data Analysis: Cholesterol Quantification K->L

Workflow for Enzymatic Cholesterol Quantification.

Signaling Pathways and Logical Relationships

The enzymatic assay for cholesterol is based on a well-defined biochemical pathway.

G CE Cholesteryl Esters Esterase Cholesterol Esterase CE->Esterase C Cholesterol Oxidase Cholesterol Oxidase C->Oxidase Enone Cholest-4-en-3-one H2O2 Hydrogen Peroxide HRP HRP H2O2->HRP Probe_ox Oxidized Probe (Fluorescent/Colored) Probe_red Reduced Probe Probe_red->HRP Esterase->C Oxidase->Enone Oxidase->H2O2 HRP->Probe_ox

References

Unlocking Precision in Lipid Research: The Advantages of i-Cholesteryl Methyl Ether for Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the choice of tracer is paramount for generating accurate and reproducible data. In the realm of stable isotope labeling, i-cholesteryl methyl ether emerges as a superior tool for specific applications, offering distinct advantages over traditional tracers. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental insights and detailed protocols.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules like cholesterol in biological systems. By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C), researchers can track the movement and transformation of these labeled molecules using mass spectrometry. This approach has become a gold standard for studying lipid and lipoprotein metabolism in humans, offering a safe alternative to radioactive isotopes.[1][2]

This compound: A Non-Metabolizable Tracer with Enhanced Stability

This compound is a synthetic derivative of cholesterol designed to be a non-metabolizable tracer. Its key advantages stem from two structural modifications: the "i-cholesteryl" (isocholesteryl) configuration and the methyl ether linkage at the 3-beta position of the cholesterol backbone.

The ether bond in cholesteryl ethers, including this compound, is resistant to hydrolysis by cellular enzymes that readily cleave the ester bonds of naturally occurring cholesteryl esters.[3][4] This metabolic inertia is a significant benefit, as the tracer remains intact within the cell after uptake. Consequently, it serves as a cumulative marker of lipoprotein particle uptake, providing a more accurate measure of the total amount of cholesterol delivered to a cell over time.[4] In contrast, metabolizable tracers like deuterated cholesterol can be esterified, hydrolyzed, and re-effluxed from the cell, potentially leading to an underestimation of total uptake.

While the specific advantages of the "i-cholesteryl" configuration are not extensively detailed in direct comparative studies, its structural difference from native cholesterol may further contribute to its metabolic stability and prevent its participation in enzymatic reactions intended for cholesterol. The methyl ether group, being a small and stable alkyl group, ensures minimal steric hindrance while providing the crucial non-hydrolyzable linkage.

Comparison with Alternative Stable Isotope Labeling Methods

The selection of a stable isotope tracer depends on the specific research question. Here, we compare this compound with two common alternatives: deuterated cholesterol and ¹³C-labeled cholesterol.

FeatureThis compound (Deuterated)Deuterated Cholesterol¹³C-Labeled Cholesterol
Metabolic Fate Non-metabolizable; resistant to hydrolysis.[3][4]Metabolizable; can be esterified, hydrolyzed, and effluxed.Metabolizable; follows the same pathways as endogenous cholesterol.
Primary Application Quantifying cumulative lipoprotein uptake.[4]Tracing cholesterol flux and metabolism pathways.Investigating cholesterol synthesis and turnover.[5]
Measurement Tracks the intact tracer molecule.Tracks the labeled cholesterol and its metabolites.Tracks the incorporation of the label into newly synthesized cholesterol.
Potential for Underestimation Low for total uptake.High for cumulative uptake due to efflux.Not applicable for uptake studies.
Biological Mimicry Lower, as it is not a natural substrate for all enzymes.High, closely mimics endogenous cholesterol.High, incorporated into the natural cholesterol structure.
Tracer Transferability May not perfectly trace cholesteryl ester transfer via CETP.[6]Accurately traces cholesteryl ester transfer.Accurately traces cholesteryl ester transfer.

Experimental Data Insights

Studies comparing cholesteryl ethers and cholesteryl esters have provided valuable quantitative data. For instance, in rats, a species lacking cholesteryl ester transfer protein (CETP), radiolabeled cholesteryl ether and cholesteryl ester incorporated into low-density lipoproteins (LDL) showed identical plasma disappearance rates, indicating that the ether can effectively trace LDL cholesteryl ester metabolism in the absence of CETP.[7] However, in species with CETP activity, like rabbits, the rate of transfer of cholesteryl esters between lipoproteins was found to be about twice that of cholesteryl ethers, suggesting that ethers may not be legitimate tracers for ester transport in such systems.[6]

Fractional Catabolic Rates (FCR) of Cholesteryl Ester vs. Cholesteryl Ether in LDL (in rats, no CETP activity) [7]

LipoproteinTracerFractional Catabolic Rate (h⁻¹)
Human LDL[¹⁴C]Cholesteryl Oleoyl Ester0.081 ± 0.014
Human LDL[³H]Cholesteryl Palmityl Ether0.080 ± 0.013
Rat LDL[¹⁴C]Cholesteryl Oleoyl Ester0.098 ± 0.007
Rat LDL[³H]Cholesteryl Palmityl Ether0.101 ± 0.007

Experimental Protocols

Protocol: In Vitro Cellular Uptake of Stable Isotope-Labeled Lipoproteins

This protocol outlines a general procedure for measuring the cumulative uptake of lipoproteins by cultured cells using deuterated this compound as a tracer.

1. Preparation of Labeled Lipoproteins:

  • Synthesize deuterated this compound.

  • Incorporate the deuterated this compound into lipoproteins (e.g., LDL) using established methods.

  • Purify the labeled lipoproteins by ultracentrifugation or chromatography.

  • Determine the specific activity (ratio of labeled to unlabeled cholesteryl ether) of the lipoprotein preparation.

2. Cell Culture and Treatment:

  • Culture cells (e.g., macrophages, hepatocytes) to the desired confluency in appropriate media.

  • On the day of the experiment, replace the culture medium with a serum-free medium containing the labeled lipoproteins at a specified concentration.

  • Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator.

3. Sample Collection and Lipid Extraction:

  • At each time point, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound lipoproteins.

  • Lyse the cells using a suitable lysis buffer.

  • Extract total lipids from the cell lysate using a standard method, such as the Folch or Bligh-Dyer procedure.

4. Mass Spectrometry Analysis:

  • Analyze the lipid extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the amount of deuterated this compound and total cellular cholesterol.

5. Data Analysis:

  • Calculate the amount of labeled tracer taken up by the cells at each time point, normalized to the total cellular protein or DNA content.

  • Plot the cumulative uptake over time to determine the rate of lipoprotein uptake.

Visualizing Cholesterol Metabolic Pathways

Understanding the pathways in which cholesterol tracers are utilized is crucial for interpreting experimental data. The following diagrams, generated using the DOT language for Graphviz, illustrate key cholesterol metabolic pathways.

Cholesterol_Synthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Reverse_Cholesterol_Transport Peripheral_Cells Peripheral Cells (e.g., Macrophages) Free_Cholesterol Free Cholesterol Peripheral_Cells->Free_Cholesterol Efflux (ABCA1/ABCG1) HDL Nascent HDL (ApoA1) Free_Cholesterol->HDL Mature_HDL Mature HDL (Cholesteryl Esters) HDL->Mature_HDL Esterification LCAT LCAT LCAT->Mature_HDL Catalyzes Liver Liver Mature_HDL->Liver Uptake (SR-B1) Bile Bile Liver->Bile Excretion

References

A Comparative Guide to Cholesterol Derivatization Techniques for Mass Spectrometry and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cholesterol, derivatization is a critical step to enhance its analytical properties for techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of the i-cholesteryl methyl ether method (represented by its practical analogue, thermochemolysis with tetramethylammonium (B1211777) hydroxide) against two other common derivatization techniques: silylation and acetylation. The performance of each method is supported by experimental data, and detailed protocols are provided.

Introduction to Cholesterol Derivatization

Cholesterol, in its native form, can be challenging to analyze accurately using GC and electrospray ionization LC-MS due to its low volatility and poor ionization efficiency. Derivatization modifies the cholesterol molecule, typically at the 3β-hydroxyl group, to create a derivative with more favorable analytical characteristics. The choice of derivatization method depends on the analytical platform, the required sensitivity, and the sample matrix.

Comparison of Derivatization Techniques

This guide focuses on three prominent derivatization techniques:

  • Methylation (via Thermochemolysis with TMAH): This method converts cholesterol to cholesteryl methyl ether. It is a rapid, one-step process that combines hydrolysis of cholesteryl esters and derivatization of free cholesterol, making it suitable for high-throughput analysis by GC-MS.[1][2][3]

  • Silylation: This is a widely used technique for GC analysis where the hydroxyl group of cholesterol is replaced with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS). The resulting TMS-ether derivative is more volatile and thermally stable.[4][5][6]

  • Acetylation: This technique involves the conversion of cholesterol to cholesteryl acetate (B1210297) using reagents such as acetyl chloride. This derivatization is often employed to improve ionization efficiency in LC-MS/MS analysis.[7][8]

Quantitative Performance Data

The following table summarizes the quantitative performance of the three derivatization techniques based on reported experimental data.

Performance MetricMethylation (Thermochemolysis-TMAH)Silylation (BSTFA/TMCS)Acetylation (Acetyl Chloride)
Derivatization Efficiency >90%[1]High (not explicitly quantified in sources)High (not explicitly quantified in sources)
Limit of Detection (LOD) Data not available0.04 mmol/L[5]Data not available
Limit of Quantification (LOQ) Data not availableNot specifiedNot specified
Linearity (Range) Data not available0.1 to 15 mmol/L (R² = 0.9994)[5]Good linearity reported, range not specified[9]
Precision (Repeatability) Data not availableRSD 1.5%[4]Good precision reported, value not specified[9]
Precision (Reproducibility) Data not availableRSD 1.9%[4]Data not available
Recovery Data not available92.5%–98.5%[8]Data not available
Primary Analytical Platform GC-MSGC-MSLC-MS/MS

Experimental Protocols and Workflows

Methylation via Thermochemolysis with Tetramethylammonium Hydroxide (TMAH) for GC-MS Analysis

This method offers a rapid, single-step derivatization for the analysis of total cholesterol (free and esterified).

Experimental Protocol:

  • Sample Preparation: A few milligrams of the sample are placed in a pyrofoil.

  • Reagent Addition: An appropriate volume of TMAH solution (e.g., 25% in methanol) is added to the sample.

  • Thermochemolysis: The sample with the TMAH reagent is heated in a pyrolyzer directly connected to the GC-MS. The high temperature simultaneously cleaves the ester bonds of cholesteryl esters and methylates the hydroxyl group of free cholesterol.

  • GC-MS Analysis: The resulting cholesteryl methyl ether is introduced into the GC-MS for separation and detection.[2][3]

Workflow Diagram:

G Methylation (Thermochemolysis-TMAH) Workflow sample Sample pyrofoil Place sample in pyrofoil sample->pyrofoil add_tmah Add TMAH reagent pyrofoil->add_tmah pyrolyzer Heat in Pyrolyzer add_tmah->pyrolyzer gcms GC-MS Analysis pyrolyzer->gcms

Methylation (Thermochemolysis-TMAH) Workflow
Silylation for GC-MS Analysis

Silylation is a robust and widely adopted method for preparing cholesterol samples for GC-MS analysis.

Experimental Protocol:

  • Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system (e.g., chloroform (B151607):methanol).

  • Saponification (Optional): To analyze total cholesterol, cholesteryl esters are hydrolyzed to free cholesterol using a methanolic KOH or NaOH solution.

  • Drying: The extracted and/or saponified lipid fraction is dried under a stream of nitrogen.

  • Derivatization: The dried residue is reconstituted in a solution of silylating reagent (e.g., a mixture of BSTFA and TMCS in pyridine) and heated (e.g., at 60-70°C for 30-60 minutes) to form the TMS-cholesterol ether.

  • GC-MS Analysis: The derivatized sample is then injected into the GC-MS.[10]

Workflow Diagram:

G Silylation Workflow for GC-MS sample Sample extraction Lipid Extraction sample->extraction saponification Saponification (Optional) extraction->saponification drying Dry down saponification->drying derivatization Add Silylating Reagent & Heat drying->derivatization gcms GC-MS Analysis derivatization->gcms

Silylation Workflow for GC-MS
Acetylation for LC-MS/MS Analysis

Acetylation is an effective derivatization strategy for enhancing the ionization of cholesterol in LC-MS/MS analysis.

Experimental Protocol:

  • Lipid Extraction: Lipids are extracted from the sample using a method such as the Bligh and Dyer procedure.

  • Drying: The lipid extract is dried, for example, by vacuum centrifugation.

  • Derivatization: The dried lipid residue is dissolved in a mixture of acetyl chloride and chloroform (e.g., 1:5 v/v) and allowed to react at room temperature for about 60 minutes.

  • Reagent Removal: The derivatization reagents are removed by vacuum centrifugation.

  • Reconstitution: The resulting cholesteryl acetate is reconstituted in a solvent compatible with LC-MS analysis (e.g., methanol/chloroform with ammonium (B1175870) acetate).

  • LC-MS/MS Analysis: The sample is injected into the LC-MS/MS system for analysis.[7]

Workflow Diagram:

G Acetylation Workflow for LC-MS/MS sample Sample extraction Lipid Extraction sample->extraction drying Dry down extraction->drying derivatization Add Acetyl Chloride/Chloroform drying->derivatization reagent_removal Remove Reagents derivatization->reagent_removal reconstitution Reconstitute reagent_removal->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Acetylation Workflow for LC-MS/MS

Discussion and Conclusion

The choice of derivatization method for cholesterol analysis is a critical decision that impacts the quality and efficiency of the results.

  • The This compound method , best represented by thermochemolysis with TMAH, stands out for its speed and simplicity, making it a strong candidate for high-throughput GC-MS applications where total cholesterol is the primary analyte of interest.[1][2][3] Its high derivatization efficiency is a significant advantage.[1] However, the lack of extensive validation data in the literature regarding its quantitative performance (LOD, LOQ, linearity) may be a consideration for methods requiring rigorous validation.

  • Silylation is a well-established and thoroughly validated method for GC-MS analysis of cholesterol.[4][5][6][8] It offers excellent sensitivity, linearity, and precision, making it a reliable choice for quantitative studies. The availability of various silylating reagents also provides some flexibility. The multi-step protocol, which may include saponification, makes it more time-consuming compared to thermochemolysis-TMAH.

  • Acetylation is a valuable technique for LC-MS/MS analysis, where it enhances the ionization of cholesterol, leading to improved sensitivity.[7][8] The protocol is relatively straightforward, but like silylation, it involves several steps. While it is an effective method, comprehensive quantitative performance data is not as readily available in a consolidated format as for silylation.

References

A Comparative Guide to Cholesterol Labeling Methodologies: A Focus on i-Cholesteryl Methyl Ether and Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular biology and drug development, the accurate visualization and tracking of cholesterol are paramount to understanding lipid metabolism and its role in disease. While a variety of techniques exist for cholesterol labeling, they differ significantly in their principles, applications, and limitations. This guide provides a comprehensive comparison of cholesterol labeling methodologies, with a specific focus on the utility of i-cholesteryl methyl ether as a precursor for isotopic labeling, contrasted with widely used fluorescent labeling techniques.

The Role of this compound in Cholesterol Tracking

Contrary to fluorescent probes, this compound is not an intrinsically fluorescent molecule used for direct visualization of cholesterol within cells. Instead, its primary application lies in the synthesis of isotopically labeled cholesterol. Through an acid-catalyzed reaction with isotopically enriched water (containing ¹⁷O or ¹⁸O), this compound serves as a precursor to produce cholesterol with a specific isotopic signature[1][2]. This labeled cholesterol can then be introduced to cellular systems and its distribution and metabolism can be traced using non-fluorescent methods such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Furthermore, the related compound, cholesteryl methyl ether, is recognized as a non-metabolizable analog of cholesterol[3][4]. When radiolabeled (e.g., with tritium, ³H), these ether-linked analogs act as tracers for lipoprotein and lipid emulsion uptake and distribution. Because the ether bond is not hydrolyzed by mammalian cellular enzymes, these molecules accumulate in cells, providing a cumulative measure of lipid particle uptake[3].

The workflow for using this compound to generate labeled cholesterol for cellular studies is a multi-step process involving chemical synthesis followed by biological application and subsequent analytical detection.

G cluster_synthesis Chemical Synthesis cluster_application Cellular Application & Analysis This compound This compound Isotopically Labeled Cholesterol (Cholesterol*) Isotopically Labeled Cholesterol (Cholesterol*) This compound->Isotopically Labeled Cholesterol (Cholesterol*) Acid-catalyzed reaction Isotopically Enriched Water (H2O) Isotopically Enriched Water (H2O) Acid Catalyst Acid Catalyst Acid Catalyst->Isotopically Labeled Cholesterol (Cholesterol*) Isotopically Labeled Cholesterol (Cholesterol) Isotopically Labeled Cholesterol (Cholesterol) Incubation Incubation Isotopically Labeled Cholesterol (Cholesterol*)->Incubation Isotopically Enriched Water (H2O*) Isotopically Enriched Water (H2O*) Isotopically Enriched Water (H2O*)->Isotopically Labeled Cholesterol (Cholesterol*) Incorporation Cultured Cells Cultured Cells Cultured Cells->Incubation Cell Lysis & Extraction Cell Lysis & Extraction Incubation->Cell Lysis & Extraction Mass Spectrometry / NMR Mass Spectrometry / NMR Cell Lysis & Extraction->Mass Spectrometry / NMR Data Analysis Data Analysis Mass Spectrometry / NMR->Data Analysis

Workflow for using this compound to produce isotopically labeled cholesterol for cellular analysis.

Fluorescent Alternatives for Direct Cholesterol Visualization

In contrast to the isotopic labeling approach, fluorescent methods allow for the direct visualization of cholesterol distribution in living or fixed cells using microscopy. These techniques can be broadly categorized into three groups: cholesterol-binding probes, intrinsically fluorescent sterol analogs, and fluorophore-tagged cholesterol analogs.

Comparison of Fluorescent Cholesterol Probes

The selection of a suitable fluorescent probe for cholesterol labeling is critical and depends on the specific experimental requirements. Key characteristics of commonly used probes are summarized in the table below.

ProbeTypeExcitation/Emission (nm)Suitability for Live CellsKey AdvantagesKey Disadvantages
Filipin Cholesterol-binding~340-380 / ~385-470[5]No (requires cell fixation)[6]High specificity for free cholesterol.Perturbs membrane structure; rapid photobleaching[7].
BODIPY-Cholesterol Fluorophore-tagged~493 / ~503[8]YesBright and photostable; suitable for quantitative assays like flow cytometry[9][10].The bulky dye can alter the sterol's properties and trafficking[9].
Dehydroergosterol (B162513) (DHE) Intrinsically fluorescent~320 / ~370-400[11]YesClosely mimics cholesterol's biophysical properties[12][13].Low quantum yield; UV excitation can be phototoxic; rapid photobleaching[6][11].
Cholestatrienol (CTL) Intrinsically fluorescent~320 / ~370-400[11]YesStructurally the closest fluorescent analog to cholesterol[11][14].Similar to DHE: weak fluorescence, UV excitation, and photobleaching[6][11].

Experimental Protocols

Isotopic Labeling of Cholesterol using this compound

This protocol is conceptual and based on the synthesis described in the literature[1].

  • Synthesis of Isotopically Labeled Cholesterol:

    • Dissolve this compound in a suitable solvent such as 1,4-dioxane.

    • Add an acid catalyst (e.g., trifluoromethanesulfonic acid).

    • Introduce isotopically enriched water (H₂¹⁷O or H₂¹⁸O) to the reaction mixture.

    • Allow the reaction to proceed at room temperature.

    • Purify the resulting isotopically labeled cholesterol using chromatography.

  • Cellular Labeling and Analysis:

    • Prepare a stock solution of the purified isotopically labeled cholesterol.

    • Incubate cultured cells with the labeled cholesterol for the desired time.

    • Wash the cells to remove excess labeled cholesterol.

    • Lyse the cells and extract the lipids.

    • Analyze the lipid extract using mass spectrometry or NMR to quantify the amount and localization of the isotopically labeled cholesterol.

Filipin Staining of Free Cholesterol in Fixed Cells

This protocol is adapted from established methods for staining intracellular cholesterol in cultured cells[5][7].

G Start Start Rinse Cells with PBS Rinse Cells with PBS Start->Rinse Cells with PBS Fix with Paraformaldehyde Fix with Paraformaldehyde Rinse Cells with PBS->Fix with Paraformaldehyde Rinse with PBS Rinse with PBS Fix with Paraformaldehyde->Rinse with PBS Quench with Glycine (B1666218) Quench with Glycine Rinse with PBS->Quench with Glycine Microscopy (UV Excitation) Microscopy (UV Excitation) Rinse with PBS->Microscopy (UV Excitation) Stain with Filipin Solution Stain with Filipin Solution Quench with Glycine->Stain with Filipin Solution Stain with Filipin Solution->Rinse with PBS

Experimental workflow for Filipin staining of cellular cholesterol.

  • Cell Preparation:

    • Culture cells on coverslips in a petri dish.

    • Rinse the cells three times with Phosphate-Buffered Saline (PBS).

  • Fixation and Quenching:

    • Fix the cells with 3-4% paraformaldehyde in PBS for 1 hour at room temperature[5][7].

    • Rinse the cells three times with PBS.

    • Quench the paraformaldehyde by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature[5][7].

  • Staining:

    • Prepare a working solution of 0.05 mg/mL Filipin III in PBS containing 10% Fetal Bovine Serum (FBS). Protect the solution from light[5].

    • Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark[5][7].

  • Imaging:

    • Rinse the cells three times with PBS.

    • Mount the coverslips on a microscope slide with a drop of PBS.

    • Visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation at 340-380 nm and emission at 385-470 nm)[5]. Note that Filipin fluorescence is susceptible to rapid photobleaching[7].

BODIPY-Cholesterol Labeling of Live Cells

This protocol is a general guide based on common practices for labeling live cells with BODIPY-cholesterol[15][16][17].

  • Preparation of Labeling Solution:

    • Prepare a stock solution of BODIPY-cholesterol in an organic solvent like DMSO.

    • On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable delivery vehicle, such as serum-free cell culture medium or a complex with methyl-β-cyclodextrin (MβCD).

  • Cell Labeling:

    • Wash the cultured cells with serum-free medium.

    • Incubate the cells with the BODIPY-cholesterol working solution for a specified period (e.g., 15-60 minutes) at 37°C. The optimal time and concentration should be determined empirically.

    • Wash the cells with fresh medium to remove the labeling solution.

  • Imaging or Analysis:

    • For live-cell imaging, immediately visualize the cells using a fluorescence microscope with appropriate filter sets for BODIPY dyes (e.g., excitation at ~493 nm and emission at ~503 nm)[8].

    • For quantitative analysis of cholesterol efflux, after labeling, incubate the cells with cholesterol acceptors (e.g., HDL or apolipoproteins) and measure the decrease in cellular fluorescence over time using a plate reader or flow cytometer[10][15].

Conclusion

The validation of cholesterol labeling is critically dependent on the choice of methodology, which should be aligned with the specific research question. The use of this compound to generate isotopically labeled cholesterol provides a powerful tool for quantitative analysis of cholesterol metabolism and transport through techniques like mass spectrometry, avoiding the potential artifacts introduced by bulky fluorescent tags. However, this method does not offer the spatiotemporal resolution of direct imaging.

Fluorescent probes, on the other hand, enable the direct visualization of cholesterol distribution within cellular compartments. While powerful, these methods come with their own set of caveats. Probes like Filipin are disruptive to the membrane and limited to fixed cells, while fluorescently tagged analogs like BODIPY-cholesterol may not perfectly mimic the behavior of native cholesterol. Intrinsically fluorescent analogs such as DHE and CTL offer a closer representation of cholesterol's properties but are limited by their suboptimal photophysical characteristics. A thorough understanding of the advantages and limitations of each approach is essential for the accurate interpretation of experimental data in the study of cholesterol biology.

References

A Comparative Analysis of the Biological Stability of i-Cholesteryl Methyl Ether and Other Cholesteryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid research and drug delivery, the biological stability of molecular probes and carriers is of paramount importance. Cholesteryl ethers, synthetic analogs of cholesteryl esters, are frequently utilized as non-metabolizable tracers to study lipid metabolism and as components of lipid-based drug delivery systems. Their stability, largely attributed to the robust ether linkage, prevents enzymatic degradation that readily occurs with the ester bonds of their natural counterparts. This guide provides a comparative overview of the biological stability of i-cholesteryl methyl ether against other commonly used cholesteryl ethers, supported by available experimental evidence.

General Stability of Cholesteryl Ethers in Biological Systems

Cholesteryl ethers are widely regarded as biologically stable due to the ether bond (C-O-C), which is resistant to hydrolysis by mammalian enzymes such as cholesterol esterase that specifically cleave ester bonds (C-O-C=O)[1][2]. This inherent stability is the primary reason for their use as "non-metabolizable" markers in lipid transport and uptake studies[1][3]. Unlike cholesteryl esters, which are readily hydrolyzed to cholesterol and a fatty acid, cholesteryl ethers are expected to remain intact within biological systems, allowing for the tracking of lipid particles over time[2].

However, it is crucial to note that the assumption of absolute stability may not always hold true. A study on commercially available radiolabeled cholesteryl ethers revealed that a preparation of [³H]cholesteryl oleoyl (B10858665) ether underwent hydrolysis to free cholesterol both in vitro and in vivo, while [³H]cholesteryl hexadecyl ether from a different supplier remained stable[1][3]. This highlights that factors beyond the ether linkage itself, potentially related to the manufacturing process or specific molecular structure, can influence the biological stability of these compounds.

This compound: A Structural Perspective on Stability

This compound is a synthetic derivative of cholesterol characterized by a 3α,5α-cyclo-6β-methoxy structure. The "i-" prefix denotes this specific stereochemical arrangement, which introduces significant structural differences compared to standard cholesteryl alkyl ethers where the alkyl group is attached at the 3β position. This unique conformation may influence its interaction with the biological environment.

Comparative Data Summary

Due to the limited direct experimental data comparing the biological stability of this compound with other cholesteryl ethers, the following table summarizes the stability of cholesteryl ethers as a general class, drawing from studies on commonly used analogs.

Cholesteryl Ether DerivativeLinkage TypeGeneral Biological StabilityExperimental Evidence Summary
This compound EtherPresumed HighNo direct biological stability studies found. Stability is inferred from the inherent resistance of the ether bond to enzymatic hydrolysis. Its unique "i-" configuration may offer additional steric protection.
Cholesteryl Oleoyl Ether EtherGenerally High, but can be variableOne study reported hydrolysis of a commercial [³H]-labeled version in vitro and in vivo[1][3].
Cholesteryl Hexadecyl Ether EtherHighFound to be stable and not hydrolyzed to free cholesterol in the same study that showed instability of a cholesteryl oleoyl ether preparation[1][3].
Other Cholesteryl Alkyl Ethers EtherGenerally HighWidely used as non-metabolizable tracers with the assumption of high biological stability[2].
Cholesteryl Esters (for comparison) EsterLowReadily hydrolyzed by cholesterol esterases in biological systems[5].

Experimental Protocols

The assessment of biological stability for cholesteryl ethers typically involves in vitro and in vivo experimental setups designed to detect potential hydrolysis of the ether bond.

In Vitro Stability Assay

Objective: To determine the stability of a cholesteryl ether in the presence of biological matrices like plasma or cell lysates.

Methodology:

  • Incubation: The cholesteryl ether (often radiolabeled for ease of detection) is incubated with fresh plasma or a cell lysate preparation (e.g., from liver homogenate) at 37°C for various time points (e.g., 0, 4, 24 hours).

  • Lipid Extraction: At each time point, lipids are extracted from the incubation mixture using a standard method, such as the Folch procedure (chloroform:methanol, 2:1 v/v).

  • Chromatographic Separation: The extracted lipids are then separated using thin-layer chromatography (TLC) on silica (B1680970) gel plates. A solvent system capable of separating the intact cholesteryl ether from potential breakdown products like free cholesterol is used (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

  • Analysis: The distribution of radioactivity on the TLC plate is quantified using a scintillation counter or phosphorimager. The percentage of the total radioactivity corresponding to the intact cholesteryl ether and free cholesterol is calculated. A stable ether will show the vast majority of radioactivity in the cholesteryl ether band across all time points.

In Vivo Stability Assay

Objective: To assess the stability of a cholesteryl ether after administration to a living organism.

Methodology:

  • Administration: The radiolabeled cholesteryl ether, typically incorporated into a lipid emulsion or lipoprotein, is administered to a model organism (e.g., mouse or rat) via intravenous injection.

  • Sample Collection: Blood samples are collected at various time points post-injection (e.g., 1, 4, 24 hours). At the end of the experiment, tissues of interest (e.g., liver) are harvested.

  • Lipid Extraction and Analysis: Lipids are extracted from the plasma and tissue homogenates as described in the in vitro protocol. The extracted lipids are then analyzed by TLC to determine the percentage of radioactivity present as the intact cholesteryl ether versus free cholesterol.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Stability Assay invitro_start Cholesteryl Ether + Plasma/Cell Lysate incubation Incubation at 37°C invitro_start->incubation lipid_extraction_iv Lipid Extraction incubation->lipid_extraction_iv tlc_iv TLC Separation lipid_extraction_iv->tlc_iv analysis_iv Quantification of Intact Ether vs. Free Cholesterol tlc_iv->analysis_iv invivo_start Labeled Cholesteryl Ether Administration (e.g., IV) animal_model Animal Model (e.g., Mouse) invivo_start->animal_model sample_collection Blood/Tissue Collection animal_model->sample_collection lipid_extraction_invivo Lipid Extraction sample_collection->lipid_extraction_invivo tlc_invivo TLC Separation lipid_extraction_invivo->tlc_invivo analysis_invivo Quantification of Intact Ether vs. Free Cholesterol tlc_invivo->analysis_invivo signaling_pathway cluster_ester Cholesteryl Ester Metabolism cluster_ether Cholesteryl Ether Stability CE Cholesteryl Ester Enzyme Cholesterol Esterase CE->Enzyme Chol Cholesterol Enzyme->Chol FA Fatty Acid Enzyme->FA C_Ether Cholesteryl Ether No_Enzyme Mammalian Enzymes C_Ether->No_Enzyme Stable Remains Intact No_Enzyme->Stable No Hydrolysis

References

comparative analysis of cholesteryl ethers in lipid transport studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various cholesteryl ether analogs used as tracers in lipid transport studies. Cholesteryl ethers are non-hydrolyzable analogs of cholesteryl esters, making them valuable tools for tracking the movement and fate of cholesterol within and between cells and in circulation.[1][2] This guide will delve into the different types of cholesteryl ether analogs, their experimental applications, and a direct comparison of their performance based on available data.

Overview of Cholesteryl Ether Analogs

Cholesteryl ethers are broadly categorized into two main types for experimental use: radiolabeled and fluorescent. The choice between these depends on the specific research question, the experimental setup, and the required sensitivity.

  • Radiolabeled Cholesteryl Ethers: These are typically labeled with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).[3][4][5] They are highly sensitive and allow for quantitative measurements of lipid transport and accumulation in tissues and cells.[2] However, their use requires specialized facilities and handling procedures. It is also crucial to verify the biological stability of commercially available radiolabeled cholesteryl ethers, as some preparations may be susceptible to hydrolysis, leading to confounding results.[2]

  • Fluorescent Cholesteryl Ethers: These analogs are conjugated to a fluorescent dye, enabling visualization of lipid transport in real-time using fluorescence microscopy.[6][7][8] Common fluorescent probes include BODIPY (boron-dipyrromethene), NBD (nitrobenzoxadiazole), Dansyl, and Pyrene.[6][7] The brightness, photostability, and degree to which the fluorescent tag alters the molecule's behavior are critical factors to consider.[9]

Comparative Analysis of Cholesteryl Ether Analogs

The selection of a suitable cholesteryl ether analog is critical for the accuracy and relevance of lipid transport studies. Below is a summary of the performance and characteristics of commonly used analogs.

Analog TypeProbe/Isotope ExampleAdvantagesDisadvantagesKey Applications
Radiolabeled [³H]Cholesteryl Oleoyl (B10858665) EtherHigh sensitivity for quantitative analysis.[2] Well-established methodology.Requires handling of radioactive materials. Potential for biological instability of some commercial sources.[2] Cannot be used for live-cell imaging.In vivo and in vitro lipoprotein metabolism studies.[4] Measuring cumulative cell uptake of labeled particles.[2]
Fluorescent BODIPY-Cholesteryl EsterBright and highly photostable.[9][10] Closely mimics the behavior of native cholesterol.[9][11] Suitable for live-cell imaging and tracking.[9][10]The bulky fluorophore may slightly alter molecular interactions.Real-time visualization of intracellular cholesterol trafficking.[9] Fluorescence resonance energy transfer (FRET) studies.[12] Cholesterol efflux assays.[13]
Fluorescent NBD-Cholesteryl EsterEnvironment-sensitive fluorescence, useful for probing membrane properties.[14]Lower photostability compared to BODIPY. The polar nature of the NBD group can significantly alter the molecule's behavior.[15]Studies of membrane physical properties and lipid-protein interactions.[14]
Fluorescent Dehydroergosterol (DHE)Intrinsically fluorescent sterol, minimal structural perturbation.[10][14] Closely mimics cholesterol behavior.[15]Low fluorescence quantum yield (UV excitation).[10] Not ideal for long-term imaging due to phototoxicity.Studies of cholesterol distribution in membranes.[10][16] Following transport pathways between organelles.[17]
Fluorescent Cholestatrienol (CTL)Structurally very similar to cholesterol.[17]Not widely commercially available.[17] Similar low fluorescence as DHE.Mechanistic studies on sterol transfer proteins.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of cholesteryl ether analogs in research. Below are outlines for key experiments.

Radiolabeling of Lipoproteins for In Vitro and In Vivo Transport Studies

This protocol describes the incorporation of radiolabeled cholesteryl ethers into lipoproteins, which can then be used to study their metabolism and uptake.

Materials:

  • Radiolabeled cholesteryl ether (e.g., [³H]cholesteryl oleoyl ether)

  • Isolated lipoproteins (LDL or HDL)

  • Lipoprotein-deficient serum (LPDS) as a source of cholesteryl ester transfer protein (CETP)[5]

  • Absolute ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the radiolabeled cholesteryl ether in a small volume of absolute ethanol.[5]

  • In a glass vial, combine the isolated lipoproteins, LPDS, and the ethanolic solution of the radiolabeled cholesteryl ether. The amount of LPDS and tracer should be optimized based on the lipoprotein concentration.[5]

  • Incubate the mixture. The incubation time and temperature will influence the efficiency of incorporation. A typical incubation is for a set duration at a controlled temperature (e.g., 37°C).[5]

  • After incubation, the labeled lipoproteins can be re-isolated, for example, by ultracentrifugation, to remove unincorporated tracer and other serum components.[18]

  • The specific activity of the labeled lipoproteins should be determined by scintillation counting and protein or cholesterol quantification assays.

  • The integrity and properties of the labeled lipoproteins should be verified to ensure they have not been significantly altered by the labeling process. This can be done by checking their electrophoretic mobility, chemical composition, and apoprotein distribution.[5]

Live-Cell Imaging of Intracellular Cholesterol Trafficking with Fluorescent Cholesteryl Ethers

This protocol outlines the use of fluorescent cholesteryl ether analogs to visualize their movement within living cells.

Materials:

  • Fluorescent cholesteryl ether analog (e.g., BODIPY-cholesteryl ester)

  • Cultured cells (e.g., fibroblasts, macrophages) grown on glass-bottom dishes suitable for microscopy

  • Cell culture medium

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Prepare a stock solution of the fluorescent cholesteryl ether in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration. The optimal concentration should be determined empirically to achieve sufficient signal without causing cellular toxicity.

  • Remove the culture medium from the cells and replace it with the medium containing the fluorescent cholesteryl ether.

  • Incubate the cells for a specific period to allow for the uptake of the fluorescent analog. This can be a short pulse (e.g., 5-15 minutes) followed by a chase in label-free medium.

  • After the incubation/chase period, wash the cells with fresh medium to remove any unincorporated probe.

  • Mount the dish on the fluorescence microscope and acquire images over time to track the movement of the fluorescent cholesteryl ether between different cellular compartments (e.g., plasma membrane, endosomes, lipid droplets).

Cholesterol Efflux Assay Using BODIPY-Cholesterol

This assay measures the capacity of cholesterol acceptors, such as apolipoproteins, to remove cholesterol from cells.[13]

Materials:

  • BODIPY-cholesterol

  • Cultured cells (e.g., J774 macrophages)

  • Cell culture medium

  • Cholesterol acceptors (e.g., apolipoprotein A-I)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Load the cells with BODIPY-cholesterol by incubating them with a medium containing the fluorescent analog.[13]

  • After loading, wash the cells to remove excess BODIPY-cholesterol.

  • Incubate the cells with the cholesterol acceptor of interest for a defined period.[13]

  • After the incubation, collect the cell culture medium.

  • Measure the fluorescence intensity in the collected medium, which represents the amount of BODIPY-cholesterol that has been effluxed from the cells.[13]

  • To determine the total amount of incorporated BODIPY-cholesterol, lyse the cells and measure the fluorescence in the cell lysate.[13]

  • The percentage of cholesterol efflux is calculated as the fluorescence in the medium divided by the total fluorescence (medium + lysate), corrected for any background fluorescence.

Visualizing Experimental Workflows

To better understand the processes involved in lipid transport studies using cholesteryl ethers, the following diagrams illustrate typical experimental workflows.

Lipid_Transport_Study_Workflow cluster_radiolabeled Radiolabeled Cholesteryl Ether Workflow radiolabel Radiolabeled Cholesteryl Ether incorporation In Vitro Incorporation radiolabel->incorporation lipoprotein Lipoprotein (e.g., LDL, HDL) lipoprotein->incorporation labeled_lipo Radiolabeled Lipoprotein incorporation->labeled_lipo invivo In Vivo Injection (Animal Model) labeled_lipo->invivo invitro In Vitro Incubation (Cultured Cells) labeled_lipo->invitro analysis Quantitative Analysis (Scintillation Counting, Autoradiography) invivo->analysis invitro->analysis

Caption: Workflow for a lipid transport study using radiolabeled cholesteryl ethers.

Fluorescent_Lipid_Trafficking_Workflow cluster_fluorescent Fluorescent Cholesteryl Ether Workflow fluor_ether Fluorescent Cholesteryl Ether loading Cellular Loading (Incubation) fluor_ether->loading cells Cultured Cells cells->loading wash Wash loading->wash imaging Live-Cell Imaging (Fluorescence Microscopy) wash->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: Workflow for visualizing intracellular lipid trafficking with fluorescent cholesteryl ethers.

Signaling Pathways and Logical Relationships

The transport and metabolism of cholesteryl esters, and by analogy their ether counterparts, are integral to several key signaling pathways and cellular processes.

Cholesterol_Transport_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ldl LDL with Cholesteryl Ether/Ester ldlr LDL Receptor ldl->ldlr Binding endosome Early/Late Endosome ldlr->endosome Endocytosis lysosome Lysosome endosome->lysosome free_chol Free Cholesterol (from Ester Hydrolysis) lysosome->free_chol Hydrolysis (for esters) er Endoplasmic Reticulum (ER) lysosome->er NPC1/2 Mediated Transport ce_droplet Cholesteryl Ester Storage (Lipid Droplet) lysosome->ce_droplet Ether Accumulation (non-hydrolyzable) free_chol->er pm Plasma Membrane free_chol->pm acat ACAT er->acat Sensing High Cholesterol acat->ce_droplet Esterification efflux Cholesterol Efflux (e.g., via ABCA1) pm->efflux

Caption: Simplified pathways of lipoprotein-derived cholesterol transport and metabolism.

References

A Researcher's Guide to Labeled Cholesterol Synthesis: Comparing Precursor Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately tracing the path of cholesterol through metabolic pathways is crucial. The choice of a labeled precursor for cholesterol synthesis is a critical decision that impacts the accuracy and interpretability of experimental results. This guide provides an objective comparison of the efficiency of different precursors for labeled cholesterol synthesis, supported by experimental data and detailed protocols.

Efficiency Comparison of Precursors

The efficiency of a labeled precursor for cholesterol synthesis can be evaluated based on several factors, including its incorporation rate into the final cholesterol molecule, the ease of experimental application, and the ability to determine absolute versus relative synthesis rates. The most commonly used precursors include isotopically labeled water (Deuterium Oxide, D₂O; Tritiated Water, ³H₂O), acetate (B1210297), glucose, and mevalonate.

One of the primary advantages of using labeled water (D₂O or ³H₂O) is that it leads to a relatively uniform labeling of the acetyl-CoA precursor pool throughout the body.[1][2][3] This homogeneity allows for the calculation of absolute rates of cholesterol synthesis.[1][2][3] In contrast, precursors like acetate are diluted by endogenous, unlabeled acetate, making it challenging to determine the precise enrichment of the acetyl-CoA pool used for cholesterol synthesis.[4] This often limits the use of labeled acetate to the determination of relative synthesis rates.

Studies comparing deuterium (B1214612) incorporation from D₂O with the mass isotopomer distribution analysis (MIDA) using [¹³C]acetate have shown that both methods can yield similar fractional cholesterol synthesis rates when measured over a 24-hour period. However, labeled water methods are generally considered more accurate for determining absolute synthesis rates due to the stable enrichment of the precursor pool.[5]

The choice between acetate and glucose as a carbon source for cholesterol synthesis can depend on the specific metabolic context. In some tissues and organisms, acetate is a more significant contributor to the lipogenic acetyl-CoA pool than glucose.[6][7] Mevalonate, being a later intermediate in the cholesterol biosynthesis pathway, bypasses the key regulatory step catalyzed by HMG-CoA reductase. This can be advantageous for studying post-mevalonate steps of the pathway but does not reflect the overall regulation of de novo cholesterol synthesis.

The following table summarizes quantitative data on the incorporation and synthesis rates of cholesterol from different precursors, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and thus the presented data should be interpreted within the context of the specific experimental setups.

PrecursorIsotopeExperimental SystemKey FindingsReference
Deuterated Water (D₂O) ²HHumansFractional synthesis rate of ~7.8% per day. Absolute synthesis rate of ~13.4 mg/kg/day.[8]
²HRatsMaximum incorporation of ~27 deuterium atoms per cholesterol molecule in plasma.[4]
[1-²H]acetate ²HHumansFractional synthesis rate of 0.0483 ± 0.0070 pool/d on a high-cholesterol diet.
[¹³C]Acetate ¹³CHumansFractional synthesis rate of ~6.9% per day. Absolute synthesis rate of ~11.9 mg/kg/day.
¹³CRatsHigher incorporation in the intestine compared to the liver, indicating tissue-specific differences in precursor pool enrichment.[4]
[¹⁴C]Acetate ¹⁴CBovine AdipocytesIncorporated into lipids at a much higher rate than [¹⁴C]glucose.[5]
[¹⁴C]Glucose ¹⁴CBovine AdipocytesLower incorporation into lipids compared to [¹⁴C]acetate.[5]
[¹⁴C]Mevalonate ¹⁴CChick Embryo TissuesMaximal incorporation into nonsaponifiable lipids in the liver, followed by intestine, brain, and kidneys.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for labeling cholesterol with different precursors.

Protocol 1: In Vivo Cholesterol Synthesis Measurement Using Deuterated Water (D₂O)

This protocol is adapted from studies measuring whole-body cholesterol synthesis in humans.[2][3][8]

1. Subject Preparation:

  • Subjects should fast overnight prior to the start of the experiment.

  • A baseline blood sample is collected.

2. D₂O Administration:

  • Deuterium oxide (99.8 atom % D) is administered orally. The dose is typically calculated to achieve a target enrichment of 0.5-1.0% in the total body water. A common dose is 0.5 g D₂O per kg of estimated total body water.

3. Sample Collection:

  • Blood samples are collected at timed intervals (e.g., 0, 4, 8, 12, and 24 hours) after D₂O administration.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Measurement of Body Water Enrichment:

  • The deuterium enrichment of body water is determined from plasma or urine samples using isotope ratio mass spectrometry (IRMS) or a cavity ring-down spectrometer.

5. Cholesterol Extraction and Analysis:

  • Total lipids are extracted from plasma using a modified Folch method (chloroform:methanol (B129727), 2:1 v/v).

  • The lipid extract is saponified with ethanolic KOH to release free cholesterol.

  • Cholesterol is then extracted with hexane (B92381) and derivatized to cholesterol acetate using acetic anhydride (B1165640) and pyridine.

  • The deuterium enrichment in cholesterol acetate is measured by gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).

6. Calculation of Cholesterol Synthesis Rate:

  • The fractional synthesis rate (FSR) of cholesterol is calculated using the rate of deuterium incorporation into cholesterol relative to the deuterium enrichment of body water over time.

Protocol 2: In Vitro Cholesterol Labeling with [¹³C]Acetate in Cultured Cells

This protocol is a general guideline for labeling cholesterol in adherent cell cultures.

1. Cell Culture:

  • Plate cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

2. Preparation of Labeling Medium:

  • Prepare culture medium containing [1-¹³C]acetate or [1,2-¹³C₂]acetate at a final concentration of 50-500 µM. The exact concentration should be optimized for the specific cell type and experimental goals.

3. Isotope Labeling:

  • Remove the regular culture medium and wash the cells once with phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a specific period (e.g., 2, 4, 8, or 24 hours) in a cell culture incubator.

4. Cell Harvesting and Lipid Extraction:

  • After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in methanol and transfer to a glass tube.

  • Perform a Bligh-Dyer lipid extraction by adding chloroform (B151607) and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

5. Cholesterol Isolation and Analysis:

  • Dry the lipid extract under a stream of nitrogen.

  • Saponify the lipid residue with ethanolic KOH.

  • Extract the non-saponifiable lipids (containing cholesterol) with hexane.

  • Derivatize the cholesterol to its trimethylsilyl (B98337) (TMS) ether by adding a silylating agent (e.g., BSTFA with 1% TMCS).

  • Analyze the ¹³C-enrichment of the cholesterol-TMS derivative by gas chromatography-mass spectrometry (GC-MS).

6. Data Analysis:

  • Determine the mass isotopomer distribution of the cholesterol molecule to calculate the fractional contribution of the labeled precursor to the newly synthesized cholesterol pool.

Visualizing the Pathways

To better understand the entry points of these precursors and the overall experimental process, the following diagrams have been generated.

Cholesterol_Biosynthesis_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis & Pyruvate Dehydrogenase Acetate Acetate Acetate->AcetylCoA Acetyl-CoA Synthetase Water Labeled Water (D₂O or ³H₂O) Water->AcetylCoA Incorporation into precursor pool HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Experimental_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase start Start: Choose Labeled Precursor (e.g., D₂O, ¹³C-Acetate) administer Administer Precursor (In vivo or In vitro) start->administer incubate Incubation/ Labeling Period administer->incubate sample Sample Collection (e.g., Blood, Cells) incubate->sample extract Lipid Extraction sample->extract isolate Cholesterol Isolation & Derivatization extract->isolate analyze Mass Spectrometry (GC-MS or IRMS) isolate->analyze enrichment Determine Isotopic Enrichment analyze->enrichment calculate Calculate Synthesis Rate (Fractional or Absolute) enrichment->calculate

References

mass spectrometry fragmentation analysis of i-cholesteryl methyl ether versus cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of steroid analysis, mass spectrometry stands as a cornerstone technique for structural elucidation and quantification. The fragmentation patterns observed provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide presents a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of two closely related yet structurally distinct molecules: cholesterol and its isomer, i-cholesteryl methyl ether.

While extensive experimental data is available for cholesterol and its common derivatives, it is important to note that publicly accessible, experimentally derived mass spectral data for this compound (6-methoxy-3,5-cyclocholestane) is limited. Therefore, this guide will provide a detailed analysis of cholesterol and cholesteryl methyl ether fragmentation, followed by a theoretical discussion of how the unique cyclopropane (B1198618) ring in the "i-" isomer is anticipated to influence its fragmentation cascade.

Data Presentation: Comparative Fragmentation Analysis

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of cholesterol and cholesteryl methyl ether. This quantitative data allows for a direct comparison of their fragmentation behaviors.

FeatureCholesterolCholesteryl Methyl Ether
Molecular Ion (M+) m/z 386m/z 400
Key Fragment 1 m/z 371 ([M-CH₃]⁺)m/z 385 ([M-CH₃]⁺)
Key Fragment 2 m/z 368 ([M-H₂O]⁺)m/z 368 ([M-CH₃OH]⁺)
Key Fragment 3 m/z 353 ([M-H₂O-CH₃]⁺)m/z 353 ([M-CH₃OH-CH₃]⁺)
Key Fragment 4 m/z 275 ([M-Side Chain]⁺)m/z 289 (not prominent)
Key Fragment 5 m/z 247m/z 145
Base Peak m/z 368 or m/z 371 (varies)m/z 368

Experimental Protocols

The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) protocols for the analysis of sterols and their derivatives. A typical experimental workflow is as follows:

1. Sample Preparation and Derivatization:

  • For Cholesterol: Cholesterol is often analyzed directly or after derivatization to improve its volatility and thermal stability for GC-MS analysis. A common derivatization method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether of cholesterol.

  • For Cholesteryl Methyl Ether: This compound can be analyzed directly by GC-MS. If starting from cholesterol, methylation can be achieved using reagents such as methyl iodide in the presence of a base, or through thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[1]

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used for the separation of these compounds.

  • Injector: Splitless injection is commonly employed to maximize the transfer of the analyte to the column.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C).

  • Carrier Gas: Helium is the most commonly used carrier gas.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the fragment ions based on their mass-to-charge ratio (m/z).

  • Scan Range: The mass spectrometer is typically scanned over a mass range of m/z 50-500 to detect the molecular ion and all significant fragment ions.

Mandatory Visualization: Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of cholesterol and cholesteryl methyl ether under electron ionization.

Cholesterol_Fragmentation M Cholesterol (m/z 386, M+) M_minus_CH3 [M-CH₃]⁺ (m/z 371) M->M_minus_CH3 - CH₃ M_minus_H2O [M-H₂O]⁺ (m/z 368) M->M_minus_H2O - H₂O M_minus_SC [M-Side Chain]⁺ (m/z 275) M->M_minus_SC - C₈H₁₇ M_minus_H2O_CH3 [M-H₂O-CH₃]⁺ (m/z 353) M_minus_H2O->M_minus_H2O_CH3 - CH₃

Caption: Fragmentation pathway of Cholesterol.

Cholesteryl_Methyl_Ether_Fragmentation M Cholesteryl Methyl Ether (m/z 400, M+) M_minus_CH3 [M-CH₃]⁺ (m/z 385) M->M_minus_CH3 - CH₃ M_minus_CH3OH [M-CH₃OH]⁺ (m/z 368) M->M_minus_CH3OH - CH₃OH Fragment_145 m/z 145 M->Fragment_145 Ring Cleavage M_minus_CH3OH_CH3 [M-CH₃OH-CH₃]⁺ (m/z 353) M_minus_CH3OH->M_minus_CH3OH_CH3 - CH₃

Caption: Fragmentation pathway of Cholesteryl Methyl Ether.

Comparative Analysis of Fragmentation

Cholesterol: The fragmentation of cholesterol is well-characterized. The molecular ion at m/z 386 is typically observed. Key fragmentation pathways include the loss of a methyl group (CH₃) to form the ion at m/z 371, and the loss of a water molecule (H₂O) from the hydroxyl group to produce the abundant ion at m/z 368.[2][3] Subsequent loss of a methyl group from the [M-H₂O]⁺ ion gives rise to the fragment at m/z 353. Cleavage of the C17-C20 bond results in the loss of the C₈H₁₇ side chain, leading to a fragment at m/z 275.

Cholesteryl Methyl Ether: The presence of the methyl ether group significantly alters the fragmentation pattern. The molecular ion is observed at m/z 400. Similar to cholesterol, the loss of a methyl group is a facile process, resulting in a peak at m/z 385. Instead of losing water, the primary neutral loss from the A-ring is a molecule of methanol (B129727) (CH₃OH), leading to a prominent ion at m/z 368.[1] This ion can then lose a methyl group to form the fragment at m/z 353. A notable difference is the presence of a significant fragment at m/z 145, which likely arises from cleavage within the sterol ring system, a fragmentation pathway that is less prominent for cholesterol itself.

Theoretical Fragmentation of this compound

The structure of this compound features a cyclopropane ring formed between carbons 3, 5, and 6. This strained three-membered ring is expected to be a focal point for fragmentation under electron ionization.

Expected Fragmentation Pathways:

  • Molecular Ion: The molecular ion would be expected at m/z 400, the same as cholesteryl methyl ether.

  • Loss of Methanol: Similar to cholesteryl methyl ether, the loss of methanol (CH₃OH) is a likely fragmentation pathway, which would also produce an ion at m/z 368.

  • Cyclopropane Ring Opening and Cleavage: The high strain of the cyclopropane ring makes it susceptible to cleavage. This could lead to a series of unique fragment ions that are not observed in the mass spectrum of cholesteryl methyl ether. The opening of this ring could initiate a cascade of rearrangements and further fragmentations, potentially leading to characteristic ions that would be diagnostic for the "i-" structure.

  • Side Chain Fragmentation: The fragmentation of the C-17 side chain is expected to be similar to that of cholesterol and its methyl ether, leading to the loss of C₈H₁₇ and other smaller fragments.

Without experimental data, the relative abundances of these fragments are difficult to predict. However, the presence of the cyclopropane ring would almost certainly lead to a more complex fragmentation pattern in the lower mass region compared to cholesteryl methyl ether.

Conclusion

The mass spectrometric fragmentation analysis of cholesterol and its methyl ether derivative reveals distinct patterns that are directly related to their functional groups. The characteristic loss of water from cholesterol and methanol from its methyl ether are key diagnostic fragmentation pathways. While experimental data for this compound is currently lacking in the reviewed literature, its unique cyclopropane ring structure is predicted to introduce novel and characteristic fragmentation pathways. Further experimental investigation into the mass spectrometry of this compound would be highly valuable to the scientific community for the unambiguous identification and structural characterization of this important cholesterol isomer.

References

Navigating the Labyrinth of Lipid Tracking: A Comparative Guide to Cholesteryl Ester Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cholesterol metabolism, accurately tracing the fate of cholesteryl esters (CEs) is paramount. For years, cholesteryl ethers (CEts) have been employed as a key tool for this purpose, prized for their non-hydrolyzable nature. However, a growing body of evidence reveals significant limitations to their use, potentially leading to misinterpretation of experimental results. This guide provides a critical comparison of cholesteryl ethers with alternative tracers, supported by experimental data, to aid in the selection of the most appropriate tools for your research.

The Pitfalls of Cholesteryl Ethers: More Than Just a Stable Analog

Cholesteryl ethers are structurally similar to cholesteryl esters, with the key difference being the replacement of the ester linkage with a more stable ether bond. This stability prevents hydrolysis by cellular enzymes, allowing researchers to track the cumulative uptake of lipoprotein-delivered CEs in cells and tissues. While this property is advantageous in certain contexts, it is also the source of their primary limitations.

The metabolic journey of cholesteryl ethers diverges significantly from that of their ester counterparts, particularly in the presence of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of CEs from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL). Crucially, the transfer rate of cholesteryl esters by CETP is approximately double that of cholesteryl ethers. This discrepancy can lead to an underestimation of CE transfer when using ether analogs as tracers in systems with CETP activity.

Furthermore, the type of lipoprotein carrying the tracer influences the accuracy of CEt as a CE mimic. In species lacking CETP activity, such as rats, radiolabeled cholesteryl ethers have been shown to be reliable tracers for LDL-associated CEs. However, they are not suitable for tracking HDL-associated CEs, as their plasma disappearance rates are significantly lower than those of HDL-CEs.

A critical and often overlooked limitation is the potential instability of commercially available radiolabeled cholesteryl ethers. Studies have shown that some preparations can be hydrolyzed to free cholesterol, both in vitro and in vivo. This breakdown can lead to confounding results, as the released radiolabeled cholesterol can re-enter circulation and be taken up by tissues, obscuring the intended tracking of the intact particle.

A Comparative Look at Cholesteryl Ester Tracers

The limitations of cholesteryl ethers have spurred the development and use of alternative tracers. The most prominent among these are fluorescently labeled cholesterol analogs. The following table summarizes the key characteristics and performance of cholesteryl ethers compared to these alternatives.

Tracer TypeKey AdvantagesKey DisadvantagesQuantitative Comparison Data
Radiolabeled Cholesteryl Ethers (e.g., [³H]cholesteryl oleoyl (B10858665) ether) Non-hydrolyzable, allowing for measurement of cumulative uptake.Slower transfer rate by CETP compared to native CEs.[1] Inaccurate for tracing HDL-CE.[2] Potential for in vivo hydrolysis of some commercial preparations.The rate of CETP-mediated transfer of cholesteryl esters is approximately 2-fold higher than that of cholesteryl ethers.[1] In rats (CETP-deficient), the fractional catabolic rate of HDL-associated cholesteryl ether was 24-25% lower than that of HDL-cholesteryl ester.[2]
Intrinsically Fluorescent Sterols (e.g., DHE, CTL) Closely mimic the structure and biophysical properties of cholesterol.Low quantum yield and require UV excitation, which can cause photodamage to cells.Trafficking kinetics of DHE from the plasma membrane to the endocytic recycling compartment are identical to those of BODIPY-cholesterol.
Extrinsically Labeled Fluorescent Sterols (e.g., BODIPY-cholesterol) Bright, photostable, and can be visualized with standard fluorescence microscopy.The fluorescent tag can alter the molecule's properties, including its interaction with enzymes and its partitioning into different cellular compartments.Hydrolysis of BODIPY-cholesteryl-esters is significantly slower than that of native CEs. Esterification of BODIPY-cholesterol is about 4-fold lower than that of ³H-cholesterol under high lipid storage conditions. Fractional efflux of BODIPY-cholesterol from macrophages is significantly higher than that of [³H]cholesterol.

Experimental Protocols

To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are essential. Below are methodologies for key experiments related to the use and validation of cholesteryl ester tracers.

Protocol 1: In Vitro CETP-Mediated Transfer Assay

This protocol describes a fluorescence-based assay to measure the transfer of cholesteryl esters or their analogs between lipoprotein particles.

Materials:

  • Donor lipoproteins (e.g., HDL) labeled with the tracer of interest (e.g., [³H]cholesteryl ether or a fluorescent CE analog).

  • Acceptor lipoproteins (e.g., LDL).

  • Purified Cholesteryl Ester Transfer Protein (CETP).

  • CETP activity assay buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare donor and acceptor lipoprotein solutions at the desired concentrations in CETP activity assay buffer.

  • In a microplate, combine the donor and acceptor lipoproteins.

  • Initiate the transfer reaction by adding purified CETP to the wells. For control wells, add buffer without CETP.

  • Incubate the plate at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction by adding a precipitating agent that selectively precipitates the donor or acceptor lipoprotein.

  • Centrifuge the plate to pellet the precipitated lipoproteins.

  • Measure the amount of tracer in the supernatant (containing the non-precipitated lipoprotein) using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of tracer transferred from the donor to the acceptor lipoprotein at each time point.

Protocol 2: Cellular Uptake of Lipoprotein-Derived Cholesteryl Esters

This protocol outlines a method to quantify the uptake of cholesteryl esters from lipoproteins by cultured cells.

Materials:

  • Cultured cells (e.g., macrophages, hepatocytes).

  • Lipoproteins (e.g., LDL) labeled with the desired tracer (e.g., [³H]cholesteryl ether or BODIPY-cholesteryl ester).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Scintillation counter or fluorescence microscope/plate reader.

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with labeled lipoproteins in serum-free medium for a specified time at 37°C.

  • After incubation, remove the labeling medium and wash the cells extensively with cold PBS to remove unbound lipoproteins.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the amount of tracer in the cell lysate using a scintillation counter or by fluorescence imaging/spectrometry.

  • To determine the protein content in each well for normalization, perform a protein assay on a parallel set of wells.

  • Express the results as the amount of tracer taken up per milligram of cell protein.

Protocol 3: Stability Testing of Radiolabeled Cholesteryl Ethers by Thin-Layer Chromatography (TLC)

This protocol provides a method to assess the purity and stability of radiolabeled cholesteryl ethers.

Materials:

  • Radiolabeled cholesteryl ether sample.

  • Unlabeled cholesteryl ether and cholesterol standards.

  • TLC plates (silica gel).

  • Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • TLC developing tank.

  • Iodine vapor or other visualization agent.

  • Phosphorimager or scintillation counter for quantification.

Procedure:

  • Spot a small amount of the radiolabeled cholesteryl ether sample onto a TLC plate.

  • On the same plate, spot the unlabeled cholesteryl ether and cholesterol standards.

  • Place the TLC plate in a developing tank containing the developing solvent system and allow the solvent front to migrate near the top of the plate.

  • Remove the plate from the tank and allow it to air dry.

  • Visualize the spots using iodine vapor or by exposing the plate to a phosphorimager screen.

  • Identify the spots corresponding to the cholesteryl ether and free cholesterol based on the migration of the standards.

  • Quantify the radioactivity in each spot by scraping the silica (B1680970) gel from the plate and measuring it in a scintillation counter or by using the densitometry function of the phosphorimager software.

  • Calculate the percentage of radioactivity present as intact cholesteryl ether and as free cholesterol.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate key processes and experimental workflows.

experimental_workflow cluster_lipoprotein_prep Lipoprotein Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis lipoproteins Isolate Lipoproteins (e.g., LDL, HDL) labeling Label with Tracer (e.g., [3H]CEt, BODIPY-CE) lipoproteins->labeling cetp_assay CETP Transfer Assay labeling->cetp_assay Incubate with CETP uptake_assay Cellular Uptake Assay labeling->uptake_assay Incubate with Cells quantification Quantify Tracer (Scintillation/Fluorescence) cetp_assay->quantification uptake_assay->quantification normalization Normalize Data (e.g., to protein content) quantification->normalization Results Interpretation Results Interpretation normalization->Results Interpretation signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) HDL HDL (with CE/CEt) CETP CETP HDL->CETP CE/CEt LDL LDL Receptor Lipoprotein Receptor LDL->Receptor VLDL VLDL Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome CE_hydrolysis CE Hydrolysis (Acid Lipase) Lysosome->CE_hydrolysis CE only Free_Cholesterol Free Cholesterol CE_hydrolysis->Free_Cholesterol Re_esterification Re-esterification (ACAT) Free_Cholesterol->Re_esterification Lipid_Droplet Lipid Droplet (Stored CE) Re_esterification->Lipid_Droplet CETP->LDL CE > CEt CETP->VLDL CE > CEt

References

A Comparative Guide to Assessing the Purity of Isototopically Labeled Cholesterol Derived from i-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of isotopically labeled compounds is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of methods for assessing the purity of isotopically labeled cholesterol, with a focus on cholesterol synthesized from i-cholesteryl methyl ether. We present a comparative analysis of this method against alternative synthetic approaches, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods for Isotopically Labeled Cholesterol

The purity of the final isotopically labeled cholesterol product is inherently linked to the chosen synthesis method. Below is a comparison of the synthesis from this compound with two common alternatives: biosynthesis and total chemical synthesis.

Synthesis MethodPrincipleAchievable Isotopic Purity (Atom % Excess)Chemical PurityAdvantagesDisadvantages
From this compound Acid-catalyzed hydrolysis of this compound using isotopically enriched water (e.g., H₂¹⁸O).>90% of the isotopic enrichment of the starting labeled water.Not explicitly reported, requires rigorous purification.Site-specific labeling at the 3-position hydroxyl group. Relatively straightforward single-step reaction.Purity data is not readily available in the literature. Potential for side products requiring extensive purification.
Biosynthesis (e.g., in Yeast) Utilization of genetically engineered microorganisms (e.g., Saccharomyces cerevisiae) to produce cholesterol from isotopically labeled precursors (e.g., ¹³C-glucose).Uniform labeling: up to 94%[1]. Partial labeling is also possible.High, following purification.Can produce uniformly or specifically labeled cholesterol. Cost-effective for certain labeling patterns.Technically complex, requiring expertise in molecular biology and fermentation. Purity depends on the efficiency of downstream processing.
Total Chemical Synthesis Multi-step organic synthesis from simple, isotopically labeled starting materials.>98%[2].>96% (by HPLC)[2].High isotopic and chemical purity. Precise control over the position of the isotopic label(s).Complex, multi-step synthesis with potentially low overall yields. Can be expensive.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for making informed decisions on the most suitable approach for a specific research need.

Synthesis of [¹⁸O]-Cholesterol from this compound

This protocol is based on the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • [¹⁸O]-Water (H₂¹⁸O)

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane.

  • Add 5 equivalents of [¹⁸O]-water to the solution.

  • Add a catalytic amount of trifluoromethanesulfonic acid.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure [¹⁸O]-cholesterol.

Biosynthesis of Uniformly ¹³C-Labeled Cholesterol in Yeast

This protocol describes the production of uniformly ¹³C-labeled cholesterol using a genetically engineered strain of Saccharomyces cerevisiae.[1]

Materials:

  • Genetically engineered S. cerevisiae strain capable of producing cholesterol

  • Yeast nitrogen base

  • Yeast extract

  • [U-¹³C₆]-Glucose (99%)

  • Leucine (B10760876) and Uracil (B121893)

  • Solvents for extraction (e.g., chloroform, methanol)

  • HPLC system with a C18 reverse-phase column for purification

Procedure:

  • Media Preparation: Prepare a culture medium containing yeast nitrogen base, yeast extract, and [U-¹³C₆]-glucose as the sole carbon source. Supplement with leucine and uracil as required by the yeast strain.

  • Yeast Culture: Inoculate the prepared medium with a starter culture of the engineered yeast strain. Incubate at 30°C with shaking for 48 hours.

  • Cell Harvest: Harvest the yeast cells by centrifugation.

  • Lipid Extraction: Extract the total lipids from the yeast pellet using a suitable solvent system (e.g., chloroform:methanol).

  • Purification: Purify the cholesterol from the lipid extract using HPLC on a C18 reverse-phase column. Elute with an isocratic mixture of acetonitrile (B52724) and ethanol.

  • Purity Analysis: Assess the chemical and isotopic purity of the final product using GC-MS and NMR spectroscopy.

Purity Assessment Methods

The determination of both chemical and isotopic purity is critical. The following methods are commonly employed.

Analytical MethodPrincipleInformation ProvidedSample Preparation
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and polarity, followed by mass analysis.Chemical purity (by detecting impurities) and isotopic enrichment (by analyzing the mass isotopomer distribution).Derivatization to a more volatile form (e.g., trimethylsilyl (B98337) ether) is often required.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Separates compounds by GC, which are then combusted to CO₂, and the isotopic ratio of the gas is measured.Precise measurement of isotopic ratios (e.g., ¹³C/¹²C), allowing for the determination of isotopic enrichment.Derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and isotopic composition of a molecule.Confirms the chemical structure, identifies the position of isotopic labels, and can be used to quantify isotopic enrichment.Sample is dissolved in a suitable deuterated solvent.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a mobile and a stationary phase.Chemical purity by separating the target compound from impurities.Sample is dissolved in a suitable solvent.

Visualizing the Workflow

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Synthesis_and_Purity_Assessment_Workflow cluster_synthesis Synthesis of Labeled Cholesterol cluster_purification Purification cluster_analysis Purity Assessment i-Cholesteryl_Methyl_Ether This compound + H₂¹⁸O Hydrolysis Acid-Catalyzed Hydrolysis i-Cholesteryl_Methyl_Ether->Hydrolysis Biosynthesis_Precursors ¹³C-Glucose + Yeast Culture Fermentation Fermentation & Lipid Extraction Biosynthesis_Precursors->Fermentation Chemical_Synthesis_Precursors Labeled Precursors Multi-step_Synthesis Multi-step Organic Synthesis Chemical_Synthesis_Precursors->Multi-step_Synthesis Crude_Labeled_Cholesterol Crude Labeled Cholesterol Hydrolysis->Crude_Labeled_Cholesterol Fermentation->Crude_Labeled_Cholesterol Multi-step_Synthesis->Crude_Labeled_Cholesterol Purification Column Chromatography / HPLC Crude_Labeled_Cholesterol->Purification Purified_Labeled_Cholesterol Purified Labeled Cholesterol Purification->Purified_Labeled_Cholesterol GC_MS GC-MS Purified_Labeled_Cholesterol->GC_MS GC_C_IRMS GC-C-IRMS Purified_Labeled_Cholesterol->GC_C_IRMS NMR NMR Purified_Labeled_Cholesterol->NMR HPLC_Analysis HPLC Purified_Labeled_Cholesterol->HPLC_Analysis Purity_Data Chemical & Isotopic Purity Data GC_MS->Purity_Data GC_C_IRMS->Purity_Data NMR->Purity_Data HPLC_Analysis->Purity_Data Purity_Assessment_Methods Labeled_Cholesterol Isotopically Labeled Cholesterol Sample Chemical_Purity Chemical Purity Labeled_Cholesterol->Chemical_Purity Isotopic_Purity Isotopic Purity Labeled_Cholesterol->Isotopic_Purity HPLC HPLC Chemical_Purity->HPLC GC_MS_Chem GC-MS Chemical_Purity->GC_MS_Chem NMR_Chem NMR Chemical_Purity->NMR_Chem GC_MS_Iso GC-MS Isotopic_Purity->GC_MS_Iso GC_C_IRMS GC-C-IRMS Isotopic_Purity->GC_C_IRMS NMR_Iso NMR Isotopic_Purity->NMR_Iso

References

Safety Operating Guide

Proper Disposal of i-Cholesteryl Methyl Ether: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of i-Cholesteryl methyl ether, a compound used in various research applications. Adherence to these procedures is critical for laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Prevent contact with skin and eyes.[1] All tools used during handling and disposal should be non-sparking to prevent ignition of flammable vapors.[1]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile or polyvinyl alcohol); inspect before use.[1][2]
Body Protection Fire/flame resistant and impervious clothing; lab coat.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not discharge this chemical into sewer systems or the environment.[1]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, sturdy, and leak-proof hazardous waste container.[3]

  • The container must be compatible with ethers and be kept tightly sealed except when adding waste.[1][2][3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

Step 2: Labeling

  • Clearly label the hazardous waste container with the full chemical name: "Waste this compound". Do not use abbreviations.[3]

  • Indicate the approximate quantity or percentage of the chemical in the container.[3]

  • Include the date when the container was first used for waste accumulation.[3]

Step 3: Peroxide Formation Awareness

  • Like other ethers, this compound has the potential to form explosive peroxides over time, especially when exposed to air.[3][4][5]

  • It is crucial to date the original chemical container upon opening and to dispose of any unused material before the expiration date.[2][3]

  • If you encounter an old or undated container of this compound, or if crystal formation is observed, do not move or open it. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2][3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

  • The material will likely be disposed of via controlled incineration with flue gas scrubbing.[1]

Step 5: Decontamination of Empty Containers

  • Empty containers of this compound must also be disposed of properly.

  • Containers can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste.[1][6]

  • After triple-rinsing and allowing the container to air-dry in a fume hood, it can be offered for recycling or reconditioning.[1][6]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1][2]

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[1]

  • Contain the Spill : For small spills (<1 L), contain the material using an absorbent spill kit.[2]

  • Collect and Dispose : Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container for disposal.[1]

  • Large Spills : For large spills (>1 L), evacuate the area and contact your institution's emergency response team or EHS office immediately.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_container Empty Container Management A Assess Waste Material (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect waste in a designated, sealed, and compatible container. B->C D Label container with: - Full Chemical Name - Quantity - Date C->D E Store in a cool, dry, well-ventilated area away from ignition sources. D->E F Is the container old, undated, or showing crystal formation? E->F G Contact EHS or licensed waste disposal service for pickup. F->G No H DO NOT MOVE. Contact EHS Immediately. F->H Yes I Triple-rinse container with a suitable solvent. G->I J Collect rinsate as hazardous waste. I->J K Deface label and recycle or puncture and dispose of container as per regulations. J->K

Caption: Workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.